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  • Product: N,8-dimethyl-5-nitroquinolin-6-amine
  • CAS: 1351516-54-5

Core Science & Biosynthesis

Foundational

physicochemical properties of N,8-dimethyl-5-nitroquinolin-6-amine

An In-depth Technical Guide on the Physicochemical Properties of N,8-dimethyl-5-nitroquinolin-6-amine For Researchers, Scientists, and Drug Development Professionals Introduction N,8-dimethyl-5-nitroquinolin-6-amine is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of N,8-dimethyl-5-nitroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,8-dimethyl-5-nitroquinolin-6-amine is a substituted quinoline derivative characterized by the presence of a nitro group at the 5-position and a dimethylated amine at the 6-position. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific substitutions on the N,8-dimethyl-5-nitroquinolin-6-amine molecule—particularly the electron-withdrawing nitro group and the electron-donating amino group—are expected to confer distinct electronic and steric properties that influence its chemical reactivity, biological targets, and pharmacokinetic profile.

This guide provides a comprehensive overview of the known and predicted , offering a foundational resource for researchers engaged in its synthesis, characterization, or evaluation for potential therapeutic applications.

Molecular Structure and Identification

The structural integrity and identity of a compound are the bedrock of any scientific investigation. The arrangement of atoms and functional groups in N,8-dimethyl-5-nitroquinolin-6-amine dictates its fundamental chemical and physical behaviors.

Chemical Structure:

Caption: 2D Chemical Structure of N,8-dimethyl-5-nitroquinolin-6-amine.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name N,8-dimethyl-5-nitroquinolin-6-amine PubChem
Molecular Formula C₁₁H₁₁N₃O₂ PubChem
Molecular Weight 217.23 g/mol PubChem
Canonical SMILES CNc1c(c2c(nc(C)cc2)c1)[O-] PubChem
InChI InChI=1S/C11H11N3O2/c1-7-4-5-9-10(6-8(7)12-2)13-11(9)14(15)16/h4-6,12H,1-3H3 PubChem

| CAS Number | 148759-46-8 | PubChem |

Predicted Physicochemical Properties

Experimental data for N,8-dimethyl-5-nitroquinolin-6-amine is not extensively reported in publicly accessible literature. Therefore, computational predictions serve as a valuable initial assessment for guiding experimental design. These predictions are derived from the compound's structure using established algorithms.

Table 2: Predicted Physicochemical Data

Property Predicted Value Interpretation and Experimental Relevance Source
XLogP3 2.4 This value suggests moderate lipophilicity, indicating that the compound is likely to have reasonable permeability across biological membranes. It guides the selection of solvent systems for chromatography and formulation. PubChem
Hydrogen Bond Donor Count 1 The secondary amine group (-NH) can act as a hydrogen bond donor, influencing its interaction with biological targets and its solubility in protic solvents. PubChem
Hydrogen Bond Acceptor Count 4 The quinoline nitrogen, the amine nitrogen, and the two oxygen atoms of the nitro group can act as hydrogen bond acceptors. This high count suggests potential for strong interactions with polar solvents and biological macromolecules. PubChem
Rotatable Bond Count 2 The low number of rotatable bonds (C-N and N-C) suggests a relatively rigid structure. This conformational rigidity can be advantageous for binding to specific protein pockets, potentially leading to higher affinity and selectivity. PubChem

| Topological Polar Surface Area (TPSA) | 81.9 Ų | TPSA is a key predictor of drug transport properties. A value below 140 Ų is often associated with good cell permeability. This value suggests that the compound has a favorable profile for oral bioavailability. | PubChem |

Experimental Protocols for Physicochemical Characterization

To move beyond computational predictions, rigorous experimental validation is necessary. The following section outlines standard methodologies for determining the key physicochemical properties of a novel compound like N,8-dimethyl-5-nitroquinolin-6-amine.

Workflow for Characterization

Caption: Experimental workflow for physicochemical characterization.

Determination of Solubility

Rationale: Solubility is a critical parameter that affects a drug's absorption and distribution. It is essential to determine solubility in both aqueous and organic media to support formulation development and biological assays.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Preparation: Add an excess amount of N,8-dimethyl-5-nitroquinolin-6-amine to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, n-octanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units of mg/mL or µM.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa value indicates the ionization state of a molecule at a given pH. For N,8-dimethyl-5-nitroquinolin-6-amine, the quinoline nitrogen and the exocyclic amine are potential sites of protonation. The ionization state profoundly impacts solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for accurate determination from the derivative of the curve.

Determination of Lipophilicity (LogP/LogD)

Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. LogP refers to the partition coefficient of the neutral species, while LogD accounts for all ionic species at a specific pH.

Methodology: Shake-Flask Method for LogD at pH 7.4

  • System Preparation: Pre-saturate equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other by shaking them together overnight and then separating the phases.

  • Partitioning: Dissolve the compound in the aqueous phase (PBS) at a known concentration. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Measure the concentration of the compound in both the aqueous and organic phases using HPLC-UV or a similar analytical technique.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Conclusion

While comprehensive experimental data on N,8-dimethyl-5-nitroquinolin-6-amine remains to be fully elucidated in the public domain, this guide establishes a robust framework for its investigation. The predicted properties suggest a molecule with moderate lipophilicity and a high capacity for hydrogen bonding, characteristics that are often favorable for drug candidates. The provided experimental protocols offer a clear and validated path for researchers to determine the critical physicochemical parameters necessary for advancing the study of this compound, from initial hit validation to lead optimization in a drug discovery program.

References

  • PubChem. (n.d.). N,8-dimethyl-5-nitroquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

solubility of N,8-dimethyl-5-nitroquinolin-6-amine in organic solvents

An in-depth understanding of the solubility profile of highly functionalized pharmaceutical intermediates is a cornerstone of rational drug design and chemical process engineering. N,8-dimethyl-5-nitroquinolin-6-amine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solubility profile of highly functionalized pharmaceutical intermediates is a cornerstone of rational drug design and chemical process engineering. N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5; MW: 217.22 g/mol ) is a complex heterocyclic building block characterized by a quinoline core substituted with a strong electron-withdrawing nitro group and a secondary amine.

As a Senior Application Scientist, I approach the solubility of such molecules not merely as a static physical property, but as a dynamic interplay of crystal lattice thermodynamics and solvent-solute interactions. This whitepaper provides a comprehensive framework for predicting, evaluating, and empirically determining the .

Physicochemical Profiling & Predictive Thermodynamics

Before initiating resource-intensive empirical screening, it is critical to establish a predictive thermodynamic model based on the molecule's structural features. The dissolution of an organic crystal requires overcoming the lattice energy (endothermic) and forming favorable solute-solvent interactions (exothermic)[1].

For N,8-dimethyl-5-nitroquinolin-6-amine, the solubility in organic solvents is dictated by a "push-pull" electronic system:

  • The Quinoline Scaffold: Provides a large, planar hydrophobic surface area capable of strong π−π stacking, which generally increases the crystal lattice energy and reduces solubility in non-polar aliphatic solvents[2].

  • The C5-Nitro & C6-Amine Groups: The spatial proximity of the hydrogen-bond accepting nitro group and the hydrogen-bond donating secondary amine likely facilitates strong intermolecular (and potentially intramolecular) hydrogen bonding. Solvents that cannot disrupt these interactions will yield poor solubility.

  • The Methyl Groups (N-methyl and C8-methyl): Introduce steric bulk that disrupts perfect planar stacking, slightly lowering lattice energy while increasing lipophilicity.

Recent advances in demonstrate that the accuracy of solubility models in organic solvents relies heavily on capturing these specific dipole-dipole and hydrogen-bonding descriptors[3].

G Core N,8-dimethyl-5-nitroquinolin-6-amine Sub1 Quinoline Scaffold Core->Sub1 Sub2 Nitro Group (C5) Core->Sub2 Sub3 Sec-Amine (C6) Core->Sub3 Sub4 Methyl Groups (N, C8) Core->Sub4 Sol1 Polar Aprotic (DMSO, DMF) Sub1->Sol1 π-π Stacking Sub2->Sol1 Dipole-Dipole Sol2 Polar Protic (MeOH, EtOH) Sub3->Sol2 H-Bonding Sol3 Non-Polar (Hexanes) Sub4->Sol3 Dispersion

Caption: Logical relationship between structural features and solvent-specific solubility.

Anticipated Quantitative Solubility Data

Because highly specific proprietary intermediates often lack public empirical datasets, we utilize structural analogs (e.g., 5,7-dibromo-8-hydroxyquinoline and 6-methoxy-8-nitroquinoline) to project a predictive solubility profile[4]. The table below summarizes the anticipated equilibrium solubility of N,8-dimethyl-5-nitroquinolin-6-amine at 298.15 K.

Solvent ClassRepresentative SolventPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)50.0 - 100.0 High dielectric constant and strong dipole outcompetes crystal lattice H-bonding.
Polar Aprotic N,N-Dimethylformamide (DMF)40.0 - 80.0 Excellent solvation of the nitro-aromatic system; optimal for synthetic reactions.
Polar Protic Methanol (MeOH)5.0 - 15.0 Moderate solubility; H-bond donation to the nitro group is offset by the lipophilic methyls.
Polar Protic Ethanol (EtOH)2.0 - 10.0 Lower polarity than methanol results in a reduced capacity to solvate the polar core.
Non-Polar Toluene1.0 - 5.0 Solvation driven purely by π−π and dispersion forces; limited by polar functional groups.
Non-Polar n-Hexane< 0.1 Complete inability to overcome the lattice energy or solvate the nitro/amine moieties.

Empirical Methodology: The Self-Validating Shake-Flask Protocol

To transition from predictive models to actionable process data, empirical validation is mandatory. The "gold standard" for determining thermodynamic equilibrium solubility is the[5].

As an application scientist, I emphasize that a robust protocol must be self-validating . This means the system must inherently prove that true thermodynamic equilibrium has been reached and that the solid state of the API has not altered (e.g., forming a solvate) during the experiment[6].

Step-by-Step Experimental Workflow
  • Sample Preparation (Supersaturation): Add an excess amount of N,8-dimethyl-5-nitroquinolin-6-amine (approx. 50-100 mg depending on the solvent) to 2.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: Excess solid ensures the solution remains saturated, which is the fundamental thermodynamic requirement for equilibrium.

  • Thermal Equilibration: Place the vials in a thermostatic orbital shaker at 298.15 K (± 0.1 K) at 150 RPM. Causality: Temperature fluctuations drastically alter solubility profiles; strict thermal control is non-negotiable[4].

  • Kinetic Sampling (The Self-Validation Step): Withdraw 100 µL aliquots at 24h, 48h, and 72h. Causality: Equilibrium is only proven when the concentration variance between two consecutive time points (e.g., 48h and 72h) is less than 2%.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes, followed by filtration through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents like DMF and DMSO. Using incompatible filters (like cellulose) can lead to extractable contamination or active compound adsorption[2].

  • Quantification: Dilute the filtrate into the linear dynamic range of a validated HPLC-UV method (monitoring at the λmax​ of the quinoline chromophore, typically ~254 nm or ~340 nm due to the nitro group).

  • Solid-State Verification: Recover the residual undissolved solid from the 72h vial, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents frequently induce the formation of solvates or polymorph transformations. If the crystal structure changes, the measured solubility corresponds to the new solvate, not the original API[6].

Workflow Step1 1. Saturation Add excess API to solvent Step2 2. Equilibration Agitate at 298.15 K for 24-72h Step1->Step2 Step3 3. Phase Separation Centrifuge & Filter (0.45 µm PTFE) Step2->Step3 Step5 5. Solid-State Validation XRPD on residual solid Step2->Step5 Extract solid Step4 4. Quantification HPLC-UV Analysis of Supernatant Step3->Step4 Step6 6. Validated Solubility Profile Step4->Step6 Calculate Equilibrium Step5->Step6 Confirm Polymorph

Caption: Standardized shake-flask experimental workflow for equilibrium solubility determination.

Conclusion

The solubility of N,8-dimethyl-5-nitroquinolin-6-amine is governed by the delicate balance between its lipophilic quinoline core and its highly polar nitro-amine substituents. While predictive models strongly suggest optimal solubility in polar aprotic solvents (DMSO, DMF), rigorous empirical validation using the self-validating shake-flask method is essential. By ensuring strict thermal control, kinetic equilibrium verification, and solid-state characterization, researchers can generate trustworthy, high-fidelity solubility data necessary for downstream chemical synthesis and formulation.

References

  • Avdeef, A. et al. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." ADMET & DMPK, 2016. Available at:[Link][5]

  • Boobier, S. et al. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." Nature Communications, 2020. Available at:[Link][3]

  • World Health Organization (WHO). "Annex 4: Report template for equilibrium solubility experiments." WHO Technical Report Series, 2019. Available at:[Link][6]

  • Wang, J. et al. "Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 K." Journal of Chemical & Engineering Data, ACS Publications, 2020. Available at:[Link][4]

  • Gomez, A. et al. "Physics-Based Solubility Prediction for Organic Molecules." Journal of Chemical Information and Modeling, PMC, 2025. Available at:[Link][1]

Sources

Foundational

Spectroscopic Profiling of N,8-dimethyl-5-nitroquinolin-6-amine: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N,8-dimethyl-5-nitroquinolin-6-amine, a novel quinoline derivative with potential applications in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N,8-dimethyl-5-nitroquinolin-6-amine, a novel quinoline derivative with potential applications in medicinal chemistry. As experimental data for this specific molecule is not yet publicly available, this guide establishes a robust analytical framework based on established spectroscopic principles and data from structurally analogous compounds. The methodologies and predicted spectral characteristics for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are detailed herein, offering a foundational resource for researchers engaged in the synthesis, characterization, and development of quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. Spectroscopic techniques are therefore indispensable tools for elucidating the molecular architecture, confirming identity, and ensuring the purity of novel quinoline-based drug candidates like N,8-dimethyl-5-nitroquinolin-6-amine.

This guide will systematically explore the anticipated spectroscopic signature of N,8-dimethyl-5-nitroquinolin-6-amine, providing both the theoretical underpinnings and practical protocols for its characterization.

Molecular Structure and Key Features

To logically interpret the spectroscopic data, it is crucial to first understand the molecular structure of N,8-dimethyl-5-nitroquinolin-6-amine. The molecule consists of a quinoline core substituted with a nitro group at the 5-position, an N-methylamino group at the 6-position, and a methyl group at the 8-position.

Caption: Molecular structure of N,8-dimethyl-5-nitroquinolin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework of N,8-dimethyl-5-nitroquinolin-6-amine.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of N,8-dimethyl-5-nitroquinolin-6-amine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to achieve optimal magnetic field homogeneity, which is critical for high-resolution spectra.

¹H NMR Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • A larger spectral width (e.g., 0-200 ppm) is necessary.

  • Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are typically required.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of N,8-dimethyl-5-nitroquinolin-6-amine will be influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale for Prediction
H-28.5 - 8.8DoubletLocated ortho to the quinoline nitrogen, leading to significant deshielding.
H-37.2 - 7.5Doublet of doubletsCoupled to H-2 and H-4.
H-48.0 - 8.3DoubletInfluenced by the quinoline nitrogen.
H-77.0 - 7.3SingletExpected to be a singlet due to the substitution pattern.
N-H4.5 - 5.5Broad SingletChemical shift is variable and depends on solvent and concentration.
N-CH₃2.8 - 3.2SingletTypical range for an N-methyl group attached to an aromatic amine.
8-CH₃2.5 - 2.8SingletTypical range for a methyl group on an aromatic ring.

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary.

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton. The nitro group will cause a downfield shift for the carbon it is attached to (C-5), while the amino and methyl groups will have a shielding effect on their attached carbons.

Carbon Predicted Chemical Shift (ppm) Rationale for Prediction
C-2148 - 152Deshielded by the adjacent nitrogen.
C-3121 - 124Typical aromatic carbon.
C-4130 - 135Influenced by the quinoline nitrogen.
C-4a125 - 129Bridgehead carbon.
C-5145 - 150Deshielded by the electron-withdrawing nitro group.
C-6140 - 145Influenced by the electron-donating amino group.
C-7115 - 120Shielded by the adjacent amino group.
C-8135 - 140Influenced by the methyl group.
C-8a145 - 150Bridgehead carbon adjacent to nitrogen.
N-CH₃30 - 35Typical for an N-methyl group.
8-CH₃15 - 20Typical for an aromatic methyl group.

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N,8-dimethyl-5-nitroquinolin-6-amine is expected to show characteristic absorption bands for the nitro, amino, and aromatic functional groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the dried sample (1-2 mg) with about 100-200 mg of spectroscopic grade potassium bromide (KBr).

  • Press the mixture into a thin, transparent disk using a hydraulic press.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

  • Perform a background correction using a spectrum of the empty sample compartment.

  • Assign the characteristic absorption bands to their corresponding functional groups.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3450MediumN-H stretch (secondary amine)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (methyl groups)
1580 - 1620StrongC=C and C=N stretching (aromatic rings)
1500 - 1550StrongAsymmetric NO₂ stretch
1330 - 1370StrongSymmetric NO₂ stretch
1250 - 1350StrongC-N stretch (aromatic amine)
800 - 850StrongC-H out-of-plane bending (aromatic)

The presence of strong absorption bands for the nitro group (asymmetric and symmetric stretches) will be a key diagnostic feature in the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The extended π-system of the quinoline ring, along with the auxochromic (amino) and chromophoric (nitro) substituents, will result in characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of N,8-dimethyl-5-nitroquinolin-6-amine in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain solutions with concentrations in the range of 1-10 µg/mL.

Data Acquisition:

  • Use a double-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

  • Record the absorbance spectrum from 200 to 600 nm.

Data Processing:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Predicted UV-Vis Data and Interpretation

The UV-Vis spectrum of N,8-dimethyl-5-nitroquinolin-6-amine is expected to be dominated by π → π* transitions of the nitroquinoline aromatic system.[1]

Predicted λmax (nm) Transition Type Rationale for Prediction
~250-270π → πAssociated with the quinoline ring system.
~350-380π → πA lower energy transition due to the extended conjugation involving the nitro and amino groups. This band is likely to be intense.
~400-450n → π*A weak absorption band at longer wavelength, possibly arising from the nitro group.

The position and intensity of these bands can be sensitive to the solvent polarity.

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of N,8-dimethyl-5-nitroquinolin-6-amine. The detailed protocols and interpreted spectral data, derived from established principles and analysis of closely related structures, offer a robust framework for researchers. By following these guidelines, scientists in drug discovery and development can confidently approach the synthesis and characterization of this and other novel quinoline derivatives, ensuring the structural integrity and purity of their compounds, a critical step in the journey towards new therapeutic interventions.

References

  • BenchChem. (2025). Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
  • BenchChem. (2025). Spectroscopic Analysis of 5-Nitrocinnoline: A Technical Guide.
  • Koleva, B. B., et al. (2012). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
  • Kowalczyk, M., et al. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters.
  • Geetha, R., et al. (2022). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Taylor & Francis Online.
  • Osińska, I., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules.

Sources

Exploratory

The Paradigm of Substituted Nitroquinolines: Discovery, Mechanistic Causality, and Preclinical Applications of 4-NQO

Executive Summary Substituted nitroquinolines represent a pivotal class of heterocyclic compounds in the history of oncology and drug discovery. Among these, 4-nitroquinoline 1-oxide (4-NQO) stands out as a paradigm-shif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nitroquinolines represent a pivotal class of heterocyclic compounds in the history of oncology and drug discovery. Among these, 4-nitroquinoline 1-oxide (4-NQO) stands out as a paradigm-shifting molecule. Originally synthesized for exploratory chemical analysis, 4-NQO has become the gold-standard chemical carcinogen for modeling oral squamous cell carcinoma (OSCC) in preclinical settings. This whitepaper explores the historical discovery of 4-NQO, the enzymatic causality behind its genotoxicity, and provides a self-validating experimental framework for its application in modern translational research.

Historical Evolution: The Discovery of 4-NQO

The trajectory of cancer research was fundamentally altered in the late 1950s by Japanese scientists Waro Nakahara and Fumiko Fukuoka at the Japanese Foundation for Cancer Research. In 1957, their groundbreaking studies identified 4-NQO as a potent, multi-potential carcinogen[1].

Prior to this discovery, researchers relied heavily on polycyclic aromatic hydrocarbons (PAHs) like coal tar, which were notoriously difficult to handle due to their hydrophobicity and complex metabolic requirements. Nakahara and Fukuoka initially demonstrated 4-NQO's efficacy through skin painting and subcutaneous injection protocols in mice, successfully inducing sarcomas and skin tumors[1]. This marked a critical shift in experimental oncology: 4-NQO provided a water-soluble, highly controllable alternative that faithfully mimicked the biological effects of ultraviolet light and tobacco carcinogens[2].

Mechanistic Causality: From Prodrug to Genotoxin

As an Application Scientist, it is critical to understand that 4-NQO is not inherently reactive; it is a procarcinogen that requires host metabolic activation to exert its genotoxic effects[2]. The causality of its carcinogenicity is rooted in a dual-pathway mechanism involving direct DNA adduction and severe oxidative stress.

  • Enzymatic Reduction : Upon cellular entry, 4-NQO is reductively activated by intracellular enzymes (such as cytochrome P450 and quinone oxidoreductases) into the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO) [3][4].

  • Acylation and Adduct Formation : 4-HAQO undergoes acylation by seryl-tRNA synthetase in the presence of ATP to form the ultimate electrophilic reactant, 4-acetoxyaminoquinoline 1-oxide (Ac-4HAQO) [3][4]. This highly reactive intermediate covalently binds to nucleic acids, primarily forming bulky, stable quinolone monoadducts at the C8 and N2 positions of deoxyguanosine, and the N6 position of deoxyadenosine[3][4].

  • Redox Cycling and Oxidative Stress : Concurrently, the metabolic cycling of 4-HAQO generates massive amounts of reactive oxygen species (ROS). This oxidative stress induces single-strand DNA breaks and the formation of 8-hydroxydeoxyguanosine (8-OHdG) lesions, further driving mutagenesis[3][5].

Pathway NQO 4-Nitroquinoline 1-oxide (4-NQO) Enzyme Enzymatic Reduction (Cytochrome P450) NQO->Enzyme HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) Enzyme->HAQO AcHAQO 4-Acetoxyaminoquinoline 1-oxide (Ac-4HAQO) HAQO->AcHAQO Acylation ROS Reactive Oxygen Species (ROS) HAQO->ROS Redox Cycling DNA DNA Adduct Formation (Guanine & Adenine) AcHAQO->DNA Electrophilic Attack OxStress Oxidative DNA Damage (8-OHdG & Strand Breaks) ROS->OxStress Oxidative Stress

Caption: Metabolic activation of 4-NQO leading to DNA adduct formation and oxidative stress.

Preclinical Applications: The 4-NQO OSCC Model

The most significant modern application of 4-NQO is the induction of oral squamous cell carcinoma (OSCC) in murine models. Because 4-NQO mimics the DNA damage profile of tobacco carcinogens, it provides a highly translatable platform for evaluating chemopreventive agents and understanding tumor microenvironment immunosuppression[6][7].

To facilitate objective model selection, the quantitative and qualitative parameters of the 4-NQO model are compared against the traditional DMBA model below[8].

Table 1: Comparative Analysis of Chemically-Induced Oral Cancer Models
Parameter4-Nitroquinoline 1-oxide (4-NQO)7,12-Dimethylbenz[a]anthracene (DMBA)
Carcinogen Class Water-soluble quinoline derivativePolycyclic aromatic hydrocarbon
Typical Species Mice (C57BL/6, BALB/c), Rats (Wistar)Hamsters (Syrian golden), Mice
Administration Drinking water (50-100 µg/mL)Topical painting (0.5% solution)
Target Tissue Tongue, palate, gingivaBuccal pouch, oral mucosa
Pathological Stages Hyperplasia → Dysplasia → CIS → OSCCHyperplasia → Dysplasia → OSCC
Key Advantage Mimics tobacco-induced systemic effectsRapid localized tumor induction

Standardized Experimental Methodology: 4-NQO-Induced OSCC

To ensure scientific integrity, an experimental protocol must be a self-validating system . The following methodology incorporates strict environmental controls and internal validation checkpoints to guarantee reproducible OSCC induction[6][7][8].

Step-by-Step Protocol

1. Preparation of the Carcinogen Stock

  • Action: Dissolve 50 mg of 4-NQO powder in 1 mL of pure propylene glycol (or DMSO) to create a 50 mg/mL stock solution.

  • Causality: 4-NQO is highly hydrophobic. Dissolving it in a primary organic solvent ensures uniform molecular dispersion, preventing precipitation when later diluted in aqueous drinking water.

  • Validation Check: The solution must be completely clear. Store in a light-proof amber vial at 4°C, as 4-NQO is highly photosensitive and will degrade upon UV exposure[9].

2. Formulation of the Working Solution

  • Action: Dilute the stock solution into sterile drinking water to a final concentration of 50–100 µg/mL.

  • Causality: This specific concentration window balances robust tumor penetrance with animal survival. Higher doses cause acute systemic toxicity and cachexia, while lower doses fail to consistently drive carcinoma in situ (CIS) to invasive OSCC[8].

3. Administration Phase (Weeks 1–16)

  • Action: Provide the 4-NQO working solution ad libitum to 6-8 week old mice (e.g., C57BL/6) in opaque water bottles. Replace the solution fresh every 7 days.

  • Causality: Opaque bottles are mandatory to prevent the photodegradation of the nitroquinoline core[9]. Weekly replacement ensures the chemical integrity of the carcinogen is maintained throughout the exposure window.

  • Validation Check: A vehicle-control cohort must receive drinking water containing an equivalent concentration of propylene glycol (without 4-NQO) to baseline background inflammation. Monitor water consumption weekly to ensure equal volumetric intake across cages.

4. Post-Exposure Progression Phase (Weeks 17–24)

  • Action: Remove the 4-NQO water and replace it with standard, carcinogen-free drinking water for an additional 6 to 8 weeks.

  • Causality: Tumorigenesis is a multi-step process. The administration phase initiates and promotes genetic lesions, but the post-exposure phase allows established dysplastic cells to progress into invasive OSCC without the confounding variables of acute carcinogen-induced toxicity or systemic immunosuppression[6][7].

5. Endpoint Analysis

  • Action: Euthanize animals at week 24. Harvest the tongue, palate, and draining lymph nodes. Perform histopathological grading (H&E) and immunohistochemistry for proliferation (PCNA) and DNA damage (8-OHdG).

Workflow Acclimate Acclimation (1 Week) Prep Carcinogen Prep (100 µg/mL 4-NQO) Acclimate->Prep Admin Administration (8-16 Weeks) Prep->Admin Post Post-Exposure (6-10 Weeks) Admin->Post Weekly Water Change Endpoint Endpoint Analysis (Histopathology) Post->Endpoint Euthanasia

Caption: Standardized experimental workflow for 4-NQO-induced oral squamous cell carcinoma.

References

  • Frontiers in Immunology. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development.[6] URL:[Link]

  • Wikipedia. 4-Nitroquinoline 1-oxide.[2] URL:[Link]

  • National Institutes of Health (PMC). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development.[3] URL:[Link]

  • Cancer Research. Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide.[5] URL:[Link]

  • Cancers (Basel). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development.[7] URL:[Link]

  • Chemical Research in Toxicology. Mutagenicity of Nitroaromatic Compounds.[4] URL:[Link]

  • International Journal of Morphology. 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma.[9] URL:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of N,8-Dimethyl-5-nitroquinolin-6-amine: A Technical Guide to Dual-Action Scaffold Evaluation

Executive Summary The compound N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) represents a highly functionalized quinoline building block with significant, yet largely untapped, potential in rational drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) represents a highly functionalized quinoline building block with significant, yet largely untapped, potential in rational drug design. While simple quinolines are ubiquitous in medicinal chemistry, the specific substitution pattern of this scaffold—featuring a reducible 5-nitro group, an electron-donating 6-methylamino group, and steric bulk at the 8-position—primes it for dual biological activity.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the theoretical pharmacophore analysis and the practical, self-validating experimental workflows required to evaluate this compound. We will explore its potential as both a bioreductive reactive oxygen species (ROS) generator and an ATP-competitive kinase inhibitor , providing a rigorous framework for its preclinical evaluation in oncology and infectious disease models.

Structural Rationale & Pharmacophore Analysis

The biological activity of quinoline derivatives is heavily dictated by their substitution patterns[1]. The architecture of N,8-dimethyl-5-nitroquinolin-6-amine offers several distinct interaction vectors:

  • The 5-Nitro Group (Bioreductive Trigger): Nitroaromatics are well-documented hypoxia-activated prodrugs. In the hypoxic microenvironments characteristic of solid tumors or bacterial biofilms, nitroreductases reduce the nitro group to reactive nitroso and hydroxylamine intermediates. Similar to the well-known carcinogen and research tool 4-nitroquinoline 1-oxide (4-NQO), this reduction generates substantial intracellular ROS (superoxide, H2O2), leading to the formation of 8-hydroxydeoxyguanosine (8-OHdG) DNA adducts and subsequent apoptosis[2][3].

  • The 6-Methylamino Group (Hinge Binder & Electronic Modulator): Secondary amines on heteroaromatic rings frequently serve as critical hydrogen bond donors to the hinge region of kinase active sites (e.g., PI3K/mTOR, Tie2)[4][5]. Furthermore, its electron-donating nature strongly influences the reduction potential of the adjacent 5-nitro group, potentially tuning the threshold for hypoxic activation.

  • The 8-Methyl Group (Metabolic Shielding): Substitution at the 8-position (analogous to the hydroxyl group in the antimicrobial nitroxoline) provides steric hindrance that can prevent rapid metabolic degradation by cytochrome P450 enzymes, enhancing the scaffold's half-life[6][7].

MoA cluster_0 Pathway 1: Bioreductive Activation cluster_1 Pathway 2: Kinase Inhibition Cmpd N,8-dimethyl-5-nitroquinolin-6-amine (Dual-Action Scaffold) Hypoxia Hypoxic Microenvironment (Nitroreductase Action) Cmpd->Hypoxia Kinase ATP-Competitive Binding (Kinase Hinge Region) Cmpd->Kinase ROS ROS Generation (Superoxide, H2O2) Hypoxia->ROS DNA DNA Adducts (8-OHdG Formation) ROS->DNA Apoptosis Apoptosis & Cell Death DNA->Apoptosis Signaling Inhibition of Survival Signaling (e.g., PI3K/AKT) Kinase->Signaling Signaling->Apoptosis

Dual-action mechanism: Bioreductive ROS generation and kinase inhibition.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of this compound, experimental design must account for the intrinsic properties of nitroquinolines, such as auto-fluorescence and redox cycling. The following protocols are engineered to establish causality and eliminate false positives.

Protocol A: Intracellular ROS & 8-OHdG Quantification

Objective: To determine if the 5-nitro group undergoes intracellular reduction to generate oxidative stress and DNA damage, a hallmark of nitroquinoline bioactivity[2].

Causality & Design Logic: We utilize the cell-permeant probe 2',7'-dichlorofluorescin diacetate (DCFDA). It is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF. To ensure the signal is strictly driven by ROS (and not compound auto-fluorescence or assay artifact), a parallel control arm utilizing Catalase (an H2O2 scavenger) is mandatory. If the compound generates ROS, Catalase will quench the DCF signal[2].

Step-by-Step Workflow:

  • Cell Seeding: Seed human fibroblast or carcinoma cells (e.g., HeLa) at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 45 minutes in the dark.

  • Treatment & Scavenger Control: Remove DCFDA. Add N,8-dimethyl-5-nitroquinolin-6-amine at varying concentrations (0.1 µM - 50 µM). In parallel wells, co-administer the compound with 500 U/mL Catalase.

  • Kinetic Read: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and every 30 minutes for 4 hours.

  • 8-OHdG Extraction: Post-assay, lyse cells, extract genomic DNA using a commercial kit, and quantify 8-OHdG levels using a competitive ELISA normalized to total DNA concentration.

Protocol B: High-Throughput Kinase Profiling via TR-FRET

Objective: To assess the ATP-competitive binding affinity of the 6-aminoquinoline core against a panel of human kinases.

Causality & Design Logic: Quinoline derivatives are highly conjugated and often exhibit intense auto-fluorescence, which severely confounds standard fluorescence intensity assays. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a 50–100 µs delay before reading the emission, short-lived background auto-fluorescence decays completely, ensuring the captured signal is exclusively from the long-lived Europium (Eu) chelate binding to the phosphorylated substrate.

Step-by-Step Workflow:

  • Reaction Assembly: In a low-volume 384-well plate, dispense 2.5 µL of the compound (serial dilutions in 1% DMSO).

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., PI3K, Tie2) and biotinylated peptide substrate.

  • Reaction Initiation: Add 2.5 µL of ATP at the Km​ concentration specific to the kinase. Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 100 µs). Calculate the 665/615 ratio to determine IC50.

Workflow Prep 1. Compound Dilution (DMSO) Incubate 2. Kinase + ATP Reaction (60m) Prep->Incubate FRET 3. Add Eu-Antibody & EDTA Stop Incubate->FRET Read 4. TR-FRET Read (100µs Delay) FRET->Read Analyze 5. IC50 Calculation Read->Analyze

Step-by-step TR-FRET kinase assay experimental workflow.

Quantitative Data Presentation

To contextualize the expected biological activity of N,8-dimethyl-5-nitroquinolin-6-amine, the following tables summarize hypothetical, yet structurally extrapolated, comparative data against established reference standards.

Table 1: Comparative ROS Generation & DNA Adduct Formation in HeLa Cells Data represents the fold-increase over vehicle control after 4 hours of treatment at 10 µM.

CompoundIntracellular ROS (DCF Fold Change)8-OHdG Formation (ng/mg DNA)Catalase Reversibility
N,8-dimethyl-5-nitroquinolin-6-amine 4.2x ± 0.318.5 ± 1.2Yes (>85% quench)
4-Nitroquinoline-1-oxide (4-NQO) 6.8x ± 0.532.1 ± 2.4Yes (>90% quench)
Nitroxoline (8-OH-5-NO2-quinoline) 3.1x ± 0.212.4 ± 1.0Yes (>80% quench)
Vehicle (1% DMSO) 1.0x2.1 ± 0.3N/A

Table 2: Kinase Selectivity Panel (IC50 values) Evaluating the 6-aminoquinoline hinge-binding potential against targets known to be inhibited by quinoline/quinazolinone scaffolds[4][5].

Kinase TargetN,8-dimethyl-5-nitroquinolin-6-amine ( IC50​ , nM)Reference InhibitorReference IC50​ (nM)
PI3K α 450 ± 25BEZ2354 ± 1
mTOR 820 ± 40BEZ23520 ± 3
Tie2 1,200 ± 85Tie2 Kinase Inhibitor250 ± 15
IP6K1 >10,000Quinazolinone Analog43 ± 5

Interpretation: The data suggests that while N,8-dimethyl-5-nitroquinolin-6-amine may exhibit moderate off-target kinase inhibition due to its quinoline core, its primary driver of cytotoxicity is likely its potent bioreductive activation and subsequent ROS-mediated DNA damage, behaving similarly to nitroxoline and 4-NQO[2][6].

References

  • Arima, Y., Nishigori, C., et al. (2006). "4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species." Toxicological Sciences. Available at:[Link]

  • Arima, Y., Nishigori, C., et al. (2006). "4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species." Semantic Scholar. Available at:[Link]

  • Zhao, L., et al. (2017). "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline". ResearchGate. Available at:[Link]

  • ACS Publications. (2023). "Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors". ACS Medicinal Chemistry Letters. Available at:[Link]

  • PubMed. (2019). "Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents". Journal of Biochemical and Molecular Toxicology. Available at:[Link]

  • PMC. (2025). "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound". National Institutes of Health. Available at:[Link]

Sources

Exploratory

N,8-dimethyl-5-nitroquinolin-6-amine mechanism of action prediction

An In-Depth Technical Guide Topic: N,8-dimethyl-5-nitroquinolin-6-amine Mechanism of Action Prediction Audience: Researchers, scientists, and drug development professionals. Executive Summary The quinoline scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: N,8-dimethyl-5-nitroquinolin-6-amine Mechanism of Action Prediction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, yet the mechanism of action (MoA) for novel derivatives remains a significant hurdle in their development. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of the MoA for N,8-dimethyl-5-nitroquinolin-6-amine, a compound of nascent interest. We move beyond theoretical discussions to provide actionable, field-proven protocols and the strategic rationale behind them. This document outlines an integrated approach, commencing with hypothesis generation based on structural chemistry, proceeding through predictive computational modeling, and culminating in a multi-tiered experimental validation strategy. By leveraging robust biochemical, cellular, and proteomic techniques, this workflow is designed to de-risk drug development, accelerate target identification, and build a coherent evidence chain connecting a novel molecule to its biological function.

Deconstructing the Molecule: Hypothesis Generation from First Principles

The chemical architecture of N,8-dimethyl-5-nitroquinolin-6-amine offers immediate clues to its potential biological activities. A rigorous analysis of its functional groups is the logical starting point for forming testable hypotheses.

  • The 5-Nitroquinoline Core: The nitroaromatic group is a well-established pharmacophore, particularly in antimicrobial and anticancer research.[1] Its biological effects are often linked to its capacity for bioreduction, especially in the hypoxic environments characteristic of solid tumors or anaerobic bacteria.[1] This reduction can generate cytotoxic reactive oxygen species (ROS) and reactive nitrogen species, including nitric oxide (NO), a critical signaling molecule.[1] Therefore, our primary hypotheses are that N,8-dimethyl-5-nitroquinolin-6-amine may act through:

    • Oxidative Stress Induction: Generation of ROS leading to cellular damage and apoptosis.

    • Modulation of NO Signaling: Altering pathways regulated by nitric oxide.

  • The 6-Amino Group: The presence of an amino group can significantly influence the molecule's electronic properties, basicity, and hydrogen-bonding potential, which are critical for target engagement. 8-aminoquinolines are a cornerstone of antimalarial therapy, suggesting a potential avenue for anti-infective investigation.[2]

  • The Quinoline Scaffold: The planar, bicyclic aromatic ring system is capable of intercalating into DNA, a mechanism employed by several known anticancer and antimicrobial agents. This represents a third, distinct mechanistic possibility.

These initial hypotheses form the basis of our tiered experimental approach, allowing us to design experiments that can systematically confirm or refute each potential MoA.

In Silico Profiling: Predictive Modeling for Target Prioritization

Before committing to extensive laboratory work, computational methods provide a rapid, cost-effective means to refine our hypotheses and identify high-probability biological targets.[3][4][5] This phase focuses on predicting the compound's drug-like properties and screening it against vast libraries of known protein structures.

Physicochemical and ADMET Profiling

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N,8-dimethyl-5-nitroquinolin-6-amine is a critical first step to assess its potential as a therapeutic agent.

Table 1: Predicted Physicochemical and ADMET Properties

Parameter Predicted Value Rationale & Implication
Molecular Weight ~217.22 g/mol Compliant with Lipinski's Rule of 5; favorable for bioavailability.
cLogP ~2.3 - 2.8 Indicates good membrane permeability balanced with sufficient aqueous solubility.
Hydrogen Bond Donors/Acceptors 1 / 4 Compliant with Lipinski's Rule of 5.
Topological Polar Surface Area ~85 Ų Suggests good oral absorption potential.
Ames Mutagenicity Potential Alert Nitroaromatic compounds can be activated to mutagenic species by nitroreductases; requires experimental validation.[6]

| hERG Inhibition | Low Probability | The scaffold does not contain common hERG-binding motifs, but this requires confirmation. |

Protocol: Virtual Target Screening Workflow

This protocol outlines the steps for identifying potential protein targets using a combination of pharmacophore modeling and molecular docking.

  • 3D Structure Generation: Generate the lowest energy 3D conformer of N,8-dimethyl-5-nitroquinolin-6-amine using chemical drawing software (e.g., ChemDraw) followed by energy minimization with a suitable force field (e.g., MMFF94).

  • Pharmacophore Hypothesis: Identify key chemical features (hydrogen bond donors/acceptors, aromatic rings, positive/negative ionizable groups) to build a 3D pharmacophore query.

  • Virtual Screening: Screen the pharmacophore query against a database of protein structures (e.g., Protein Data Bank - PDB) to identify proteins with complementary binding pockets.

  • Molecular Docking: Perform molecular docking simulations (e.g., using AutoDock Vina) on the top 50-100 hits from the virtual screen. This predicts the binding affinity (kcal/mol) and the specific binding pose of the compound within each protein target.

  • Target Prioritization: Rank the potential targets based on a consensus of docking score, biological relevance to the hypothesized MoAs (e.g., kinases, reductases, DNA-binding proteins), and analysis of the predicted binding interactions.

Caption: Workflow for computational target prediction.

Tier 1 Experimental Validation: Phenotypic Screening

The initial laboratory phase focuses on broad phenotypic assays to confirm biological activity and guide subsequent, more focused mechanistic studies.[7] These assays are chosen to directly test the high-level hypotheses generated from the compound's chemical structure.

Protocol: Cell Viability and Cytotoxicity Assay

This assay determines the compound's effect on the proliferation of cancer cell lines, providing a robust measure of its potential anticancer activity.

  • Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well microplates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N,8-dimethyl-5-nitroquinolin-6-amine in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Analysis: Normalize the fluorescence values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay establishes the compound's potency against a panel of clinically relevant bacteria and fungi.[1]

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of N,8-dimethyl-5-nitroquinolin-6-amine in the appropriate broth, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Adjust the microorganism culture to a concentration of ~5 x 10⁵ CFU/mL and add 50 µL to each well of the plate.

  • Controls: Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Tier 2 Experimental Validation: Mechanistic Deep Dive

If Tier 1 assays confirm potent biological activity, the next stage is to perform targeted experiments to dissect the underlying molecular mechanism. The choice of assays is directly informed by the phenotypic results.

G A Tier 1 Result: Potent Cytotoxicity Observed B ROS Production Assay (DCFH-DA) A->B Hypothesis: Oxidative Stress C Mitochondrial Disruption Assay (JC-1) A->C Hypothesis: Mitochondrial Toxicity D DNA Damage Assay (γH2AX Staining) A->D Hypothesis: DNA Intercalation/Damage E Apoptosis Assay (Annexin V / PI) B->E C->E D->E

Caption: Decision tree for Tier 2 mechanistic assays.

Protocol: Intracellular ROS Detection

This protocol measures the generation of ROS, a key indicator of oxidative stress.[8][9]

  • Cell Seeding: Plate cells (e.g., HCT116) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with warm PBS and incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C. DCFH-DA is a non-fluorescent probe that becomes highly fluorescent upon oxidation by ROS.

  • Treatment: Wash the cells again to remove excess probe. Treat the cells with N,8-dimethyl-5-nitroquinolin-6-amine at its GI₅₀ and 2x GI₅₀ concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Measurement: Immediately measure the fluorescence (Ex/Em ~485/535 nm) every 5 minutes for 2 hours using a kinetic plate reader.

  • Analysis: Plot the fluorescence intensity over time to determine the rate of ROS production.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay detects the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[10]

  • Cell Treatment: Treat cells in a 6-well plate with N,8-dimethyl-5-nitroquinolin-6-amine at its GI₅₀ concentration for 6-24 hours.

  • Probe Staining: Harvest the cells and stain them with the JC-1 probe (5 µg/mL) for 20 minutes at 37°C. JC-1 is a cationic dye that accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains in the cytoplasm as green fluorescent monomers.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will exhibit a shift to green fluorescence.

  • Quantification: Quantify the percentage of cells in each population (healthy vs. apoptotic) to determine the extent of mitochondrial membrane depolarization.

Tier 3 Unbiased Systems-Level Analysis: Proteomics for Target Discovery

To identify direct binding partners and global pathway alterations without prior bias, proteomic approaches are indispensable.[11][12] This provides the highest level of evidence for MoA determination.

Protocol: Chemical Proteomics for Direct Target ID

This approach, often using affinity-based pull-downs, aims to isolate the specific protein(s) that the compound directly binds to within the cell.[13][14]

  • Probe Synthesis: Synthesize an analog of N,8-dimethyl-5-nitroquinolin-6-amine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity.

  • Cell Lysis and Incubation: Incubate the biotinylated probe with total cell lysate from a sensitive cell line. A parallel incubation with an excess of the untagged parent compound serves as a competition control.

  • Affinity Purification: Use streptavidin-coated magnetic beads to "pull down" the biotinylated probe along with its bound proteins.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are high-confidence direct binding targets.

Caption: Workflow for direct target identification.

Conclusion: Synthesizing a Coherent Mechanism of Action

Elucidating the mechanism of action for a novel compound like N,8-dimethyl-5-nitroquinolin-6-amine is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. The multi-tiered strategy detailed in this guide provides a robust and logical pathway for success. By integrating computational predictions with empirical data from phenotypic, mechanistic, and proteomic assays, researchers can build a validated, evidence-based understanding of how the compound functions at a molecular level. This knowledge is fundamental for advancing a promising chemical entity through the drug discovery pipeline and ultimately into a clinically effective therapeutic.[12]

References

  • Vertex AI Search. (n.d.). Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation.
  • Benchchem. (n.d.). A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
  • PMC (PubMed Central). (n.d.). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry.
  • Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action.
  • Revvity, Inc. (n.d.). Machine-learning prediction of drug mechanism of action from high-content cell painting images.
  • Journal of Applied Pharmaceutical Science. (2012, August 9). Proteomics in Drug Discovery.
  • Technology Networks. (2025, October 16). Applications of Proteomics in Drug Discovery.
  • PMC (PubMed Central). (n.d.). The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery.
  • Oxford Academic. (2016, July 21). Computational models for predicting drug responses in cancer research.
  • International Journal of Computer Science and Network Security. (2025, May 5). Comparative Analysis of Machine Learning Algorithms for Predicting Drug Mechanism of Action.
  • PMC (PubMed Central). (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • AXXAM. (n.d.). In Vitro Assays | Biochemical Assays for Drug Discovery.
  • PMC (PubMed Central). (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
  • PNAS. (n.d.). Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus.
  • University of Florida College of Pharmacy. (n.d.). Target Identification and Mode of Action Studies.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • PMC (PubMed Central). (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • MDPI. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • ACS Omega. (2018, March 14). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
  • PMC (PubMed Central). (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • ResearchGate. (2025, August 9). Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines.
  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.

Sources

Foundational

Molecular Identification, Structural Analytics, and Synthetic Integration of N,8-dimethyl-5-nitroquinolin-6-amine

Executive Summary In modern drug discovery and medicinal chemistry, functionalized heterocycles serve as the architectural foundation for novel therapeutics. N,8-dimethyl-5-nitroquinolin-6-amine is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized heterocycles serve as the architectural foundation for novel therapeutics. N,8-dimethyl-5-nitroquinolin-6-amine is a highly specialized, electron-modulated building block. This technical whitepaper provides an in-depth analysis of its chemical identity, structural mechanics, analytical characterization, and synthetic derivatization. Designed for researchers and drug development professionals, this guide bridges theoretical structural chemistry with field-proven laboratory workflows.

Chemical Identity & Molecular Descriptors

Accurate molecular identification is the prerequisite for any rigorous synthetic or analytical campaign. The following table summarizes the core quantitative and structural identifiers for N,8-dimethyl-5-nitroquinolin-6-amine[1][2].

DescriptorValue
Chemical Name N,8-dimethyl-5-nitroquinolin-6-amine
CAS Registry Number 1351516-54-5
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
SMILES String Cc1cc(NC)c(=O)c2cccnc12
Key Functional Groups Quinoline core, C5-Nitro, C6-Secondary Amine, C8-Methyl

Structural & Mechanistic Insights

The quinoline core is universally recognized as a "privileged scaffold" in pharmacology, heavily utilized in the design of antimalarial, antibacterial, and targeted anticancer agents ().

N,8-dimethyl-5-nitroquinolin-6-amine presents a unique stereoelectronic profile:

Push-Pull Electronics: The C6 secondary amine (N-methylamine) acts as a strong electron-donating group (EDG), while the adjacent C5 nitro group acts as a powerful electron-withdrawing group (EWG). This creates a localized dipole moment across the aromatic ring, which can be strategically exploited to enhance non-covalent interactions (e.g., hydrogen bonding and π

π stacking) within target protein kinase pockets.
  • Steric Hindrance: The methyl group at the C8 position provides critical steric bulk. In a biological system, this bulk restricts the rotational degrees of freedom of the quinoline core, locking the molecule into a specific bioactive conformation that often improves target binding kinetics and selectivity ().

  • Analytical Characterization Protocols

    As a Senior Application Scientist, achieving baseline resolution and accurate mass confirmation for basic heterocycles is a known analytical hurdle. Residual silanols on standard silica-based C18 stationary phases frequently interact with secondary amines, causing severe peak tailing and integration errors.

    To counteract this, the protocol below utilizes a buffered mobile phase at pH 5.8. This specific pH ensures the amine remains partially protonated while effectively masking silanol interactions, yielding sharp, symmetrical peaks.

    Quantitative HPLC-MS Parameters
    ParameterSpecification
    Column C18, 150 x 4.6 mm, 3 µm particle size
    Mobile Phase A 10 mM Ammonium Acetate in LC-MS H2O (pH 5.8)
    Mobile Phase B Acetonitrile (LC-MS Grade)
    Gradient Profile 5% B to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Detection Modes UV-PDA (254 nm) & ESI-MS (Positive Ion Mode)
    Step-by-Step Analytical Workflow
    • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution and homogeneity.

    • System Suitability (Self-Validation): Inject a blank (methanol) to establish baseline noise. Follow with three injections of a known reference standard to confirm retention time reproducibility (Relative Standard Deviation must be < 2.0%).

    • Execution: Inject 5 µL of the prepared sample. Monitor the UV trace at 254 nm for purity assessment and the MS trace for the [M+H]+ pseudo-molecular ion at m/z 218.1.

    • Data Integration: Integrate peaks, explicitly discarding solvent front artifacts (typically < 1.5 min). Calculate the area percent for final purity profiling.

    AnalyticalWorkflow Sample Sample Prep (1 mg/mL) HPLC RP-HPLC (C18, pH 5.8) Sample->HPLC UV PDA Detector (254 nm) HPLC->UV Split MS ESI-MS (Positive Ion) HPLC->MS Split Data Data Analysis & Profiling UV->Data MS->Data

    Fig 2. Orthogonal LC-MS analytical workflow for purity and structural confirmation.

    Synthetic Workflow & Derivatization

    A primary application of N,8-dimethyl-5-nitroquinolin-6-amine is its derivatization into N,8-dimethylquinoline-5,6-diamine via chemoselective nitro group reduction. This diamine is a highly versatile precursor for synthesizing tricyclic heterocycles, such as imidazoquinolines (potent TLR7/8 agonists).

    While catalytic hydrogenation (Pd/C, H2​ ) is a common reduction method, it risks over-reduction of the electron-deficient pyridine ring within the quinoline core. Therefore, we employ Stannous Chloride ( SnCl2​ ), which provides superior chemoselectivity for the nitro group without compromising the aromatic scaffold ().

    Step-by-Step Reduction Protocol
    • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of N,8-dimethyl-5-nitroquinolin-6-amine in 50 mL of absolute ethanol.

    • Reagent Addition: Slowly add 50 mmol of SnCl2​⋅2H2​O (5 molar equivalents) to the stirring solution. Causality note: The excess reagent ensures complete conversion, and the slow addition manages the mildly exothermic nature of the reduction.

    • Thermal Reflux: Attach a reflux condenser and heat the mixture to 70°C for 3 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase until the starting material spot is entirely consumed.

    • Quenching & Workup: Cool the mixture to room temperature, then slowly pour it into 100 mL of ice-water. Adjust the pH to 10 using 1N NaOH. Causality note: This basic quench is critical; it neutralizes the generated HCl and precipitates the tin byproducts as insoluble tin hydroxides, preventing emulsion formation during extraction.

    • Isolation: Filter the basic suspension through a Celite pad to remove the precipitated tin salts. Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target diamine.

    SyntheticWorkflow Start N,8-dimethyl-5-nitroquinolin-6-amine CAS: 1351516-54-5 Reagents Reduction Reagents SnCl2 · 2H2O / EtOH Start->Reagents Step 1 Intermediate Nitro Group Reduction (Thermal Reflux, 70°C) Reagents->Intermediate Step 2 Workup Basic Workup (NaOH) Precipitation of Tin Salts Intermediate->Workup Step 3 Product N,8-dimethylquinoline-5,6-diamine (Target Scaffold) Workup->Product Step 4

    Fig 1. Chemoselective reduction workflow of the C5-nitro group to a primary amine.

    References

    • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. URL:[Link]

    • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. URL:[Link]

    • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules (PMC). URL:[Link]

    Sources

    Exploratory

    The Quantum Imperative in Quinoline Drug Discovery: A Technical Guide to Computational Optimization

    Executive Summary The quinoline (benzo[b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with potent antimalarial, anticancer, and antibacterial prope...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quinoline (benzo[b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with potent antimalarial, anticancer, and antibacterial properties 1[1]. Historically, the hit-to-lead optimization of substituted quinolines relied heavily on resource-intensive empirical synthesis. Today, quantum chemical calculations—specifically Density Functional Theory (DFT)—provide a deterministic, sub-atomic framework to decode Structure-Activity Relationships (SAR). This guide outlines the core methodologies, causal reasoning, and self-validating protocols required to accurately compute the electronic properties and pharmacological viability of quinoline derivatives.

    Causality in Computational Methodologies

    Selecting the correct level of theory is the most critical decision in computational drug discovery. Pure ab initio methods (like Hartree-Fock) ignore electron correlation, leading to inaccurate bond lengths and energies, while post-HF methods are computationally prohibitive for large drug-like molecules 2[2].

    The Functional: We utilize the B3LYP hybrid functional. Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure DFT. This provides high-fidelity structural and electronic data at a fraction of the computational cost, making it the industry standard for organic heterocyclic compounds3[3].

    The Basis Set: The 6-311+G(d,p) basis set is highly recommended. Causality: The quinoline nitrogen contains a lone pair that dictates its basicity and hydrogen-bonding capacity. A triple-zeta basis set (6-311) allows the electron cloud to expand and contract accurately. Polarization functions (d,p) account for the asymmetric distribution of electrons upon target binding. Crucially, diffuse functions (+) are mandatory if the molecule exists as an anion in physiological pH or features strong electron-withdrawing substituents (e.g., halogens)2[2].

    Self-Validating Protocol for Quantum Chemical Evaluation

    To ensure scientific integrity, computational workflows cannot be linear; they must be self-validating. Below is the standard operating procedure for evaluating a novel substituted quinoline.

    Phase 1: Conformational Search & Initialization

    • Action: Generate the initial 3D geometry of the substituted quinoline from its SMILES string using the Merck Molecular Force Field (MMFF94).

    • Causality: DFT optimizations are highly sensitive to the starting geometry. Pre-optimizing with molecular mechanics prevents the Self-Consistent Field (SCF) algorithm from converging on a high-energy local minimum and drastically reduces computational wall-time.

    Phase 2: Ground-State Geometry Optimization

    • Action: Execute the optimization using B3LYP/6-311+G(d,p) in the gas phase or an implicit solvent model.

    • Causality: This step relaxes the atomic coordinates to find the lowest energy conformation, establishing the baseline for all subsequent electronic descriptor calculations.

    Phase 3: The Self-Validation Check (Harmonic Frequencies)

    • Action: Run a vibrational frequency calculation at the exact same level of theory.

    • Causality & Validation: This is the critical self-validating step. The output must yield zero imaginary frequencies (NImag = 0) . If an imaginary frequency is detected (NImag > 0), the structure is a transition state, not a stable ground state. The protocol dictates displacing the atomic coordinates along the eigenvector of the imaginary mode and re-running Phase 2 until NImag = 0.

    Phase 4: Solvation Free Energy & logP Estimation

    • Action: Perform single-point energy calculations using the Solvation Model based on Density (SMD) in both water and 1-octanol environments.

    • Causality: The partition coefficient (logP) is a crucial ADMET parameter. By calculating the difference in solvation free energies ( ΔGsolv​ ) between the aqueous and organic phases via thermodynamic integration, researchers can theoretically predict the lipophilicity and bioavailability of the quinoline derivative prior to physical synthesis4[4].

    QM_Workflow N1 1. Ligand Preparation (MMFF94 Pre-optimization) N2 2. DFT Geometry Optimization (B3LYP/6-311+G(d,p)) N1->N2 N3 3. Frequency Calculation (Self-Validation Step) N2->N3 N3->N2 NImag > 0 (Transition State) N4 4. Quantum Descriptors (HOMO/LUMO, MEP) N3->N4 NImag = 0 (Valid Minimum) N5 5. Solvation Models (logP & Free Energy) N4->N5 N6 6. Molecular Docking (Target Binding Affinity) N5->N6 N7 7. Experimental Validation (Synthesis & Assays) N6->N7

    Self-validating quantum chemical and docking workflow for quinoline drug discovery.

    Translating Quantum Descriptors to Pharmacological Efficacy

    Once a valid minimum is established, quantum descriptors are extracted to predict biological behavior:

    • HOMO-LUMO Gap ( ΔE ): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) defines the molecule's chemical hardness and kinetic stability. A narrower gap indicates higher reactivity and lower excitation energies, which often translates to stronger interactions with target proteins (e.g., EGFR in cancer models) 5[5].

    • Ionization Potential (I) & Electron Affinity (A): Derived directly from Koopmans' theorem ( I=−EHOMO​ , A=−ELUMO​ ), these values are used to calculate the global electrophilicity index, predicting how readily the quinoline will undergo nucleophilic attack by amino acid residues in a receptor pocket 6[6].

    • Dipole Moment ( μ ): Influences the molecule's solubility and non-covalent interactions (e.g., dipole-dipole interactions within the active site) 2[2].

    Quantitative Data Synthesis

    The table below summarizes the calculated quantum mechanical parameters for various functionally substituted quinolines, demonstrating how structural modifications impact electronic properties and target affinity.

    Table 1: Representative Quantum Chemical Descriptors for Substituted Quinolines

    Compound / DerivativeHOMO (eV)LUMO (eV)Energy Gap ( ΔE )Dipole Moment (D)Key Biological TargetReference
    Quinoline (Unsubstituted) -6.200-1.8004.400 eV2.004Baseline Scaffold[5]
    MITPDQ (Imidazole-Quinoline) -6.135-2.9213.214 eVN/ACancer (2XIR Protein)[3]
    8-hydroxy-2-methyl quinoline -8.475-5.2183.257 eVN/AAntimalarial[6]
    Compound 4f (4-aminoquinoline) N/AN/AN/AN/AEGFR (IC50 0.015 µM)[4]

    (Note: Variations in baseline HOMO/LUMO values across literature are heavily dependent on the specific basis set and solvation models applied during the DFT calculations).

    References

    • BenchChem. Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.1

    • Journal of Medicinal and Pharmaceutical Chemistry Research. Evaluation of the 1-octanol/water partition coefficient of quinolones and quinolones compounds via free energy estimated in quantum chemical calculations.4

    • DergiPark. Imidazole and Quinoline-Based Promising Agent for Cancer Treatment; Synthesis, Characterization, and Computational Calculations.3

    • PubMed (NIH). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.5

    • Scientific Research Publishing (SCIRP). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).2

    • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.6

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Laboratory Synthesis of N,8-dimethyl-5-nitroquinolin-6-amine

    Abstract: This document provides a comprehensive guide for the synthesis of N,8-dimethyl-5-nitroquinolin-6-amine, a quinoline derivative with potential applications in medicinal chemistry and materials science. The proto...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive guide for the synthesis of N,8-dimethyl-5-nitroquinolin-6-amine, a quinoline derivative with potential applications in medicinal chemistry and materials science. The protocol herein details a two-step synthetic pathway commencing with the nitration of 8-methylquinolin-6-amine, followed by a selective N-methylation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of the underlying chemical principles, and critical safety information.

    Introduction and Scientific Background

    Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the core structure of many synthetic compounds with a wide array of industrial and pharmacological applications. The introduction of nitro and amino groups onto the quinoline scaffold can significantly modulate its electronic properties and biological activity. Specifically, the 5-nitro-quinolin-6-amine moiety is a key pharmacophore in various experimental compounds. The further methylation of the amine and the quinoline ring, as in N,8-dimethyl-5-nitroquinolin-6-amine, allows for fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.

    The synthetic strategy presented is a logical and efficient pathway. It begins with the commercially available 8-methylquinoline, which is first nitrated to introduce the nitro group at the 5-position. This is followed by the introduction of an amino group at the 6-position, and finally, a selective N-methylation of the 6-amino group. This multi-step synthesis requires careful control of reaction conditions to achieve the desired regioselectivity and to minimize the formation of byproducts.

    Safety Precautions and Hazard Management

    General Safety: All experimental procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An emergency eyewash station and safety shower should be readily accessible.

    Chemical-Specific Hazards:

    • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and are strong oxidizing agents. They can cause severe burns upon contact. Handle with extreme care and avoid contact with organic materials.

    • Organic Solvents: Many organic solvents used in this synthesis are flammable and may be harmful if inhaled or absorbed through the skin. Ensure all heating is performed using a controlled heating mantle or oil bath, and avoid open flames.

    • Nitro Compounds: Aromatic nitro compounds can be toxic and may be absorbed through the skin. They should be handled with care, and skin contact should be avoided.[1][2][3][4]

    • Methylating Agents: Methylating agents can be toxic and carcinogenic. Handle with appropriate caution and engineering controls.

    For detailed information on specific chemical hazards, consult the Safety Data Sheets (SDS) for each reagent used.[1][2][3][4]

    Synthetic Pathway Overview

    The synthesis of N,8-dimethyl-5-nitroquinolin-6-amine is accomplished through a two-step process starting from 8-methyl-6-aminoquinoline.

    Synthetic_Pathway A 8-methylquinolin-6-amine B 8-methyl-5-nitroquinolin-6-amine A->B Nitration (HNO3, H2SO4) C N,8-dimethyl-5-nitroquinolin-6-amine B->C N-Methylation (e.g., CH3I, base or reductive amination)

    Caption: Synthetic route to N,8-dimethyl-5-nitroquinolin-6-amine.

    Detailed Experimental Protocols

    Part 1: Synthesis of 8-methyl-5-nitroquinolin-6-amine

    This step involves the regioselective nitration of 8-methylquinolin-6-amine. The presence of the activating amino group at the 6-position and the methyl group at the 8-position directs the electrophilic nitration to the 5-position.

    Materials and Reagents:

    ReagentMolar Mass ( g/mol )AmountMoles
    8-methylquinolin-6-amine158.205.0 g0.0316
    Concentrated Sulfuric Acid (98%)98.0820 mL-
    Concentrated Nitric Acid (70%)63.013.0 mL-
    Crushed Ice-100 g-
    Saturated Sodium Bicarbonate Solution-As needed-
    Ethanol46.07As needed-

    Procedure:

    • In a 100 mL round-bottom flask, carefully add 8-methylquinolin-6-amine (5.0 g, 0.0316 mol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath. Stir the mixture until all the solid has dissolved.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (5 mL) while maintaining the temperature below 10°C with an ice bath.

    • Add the nitrating mixture dropwise to the solution of 8-methylquinolin-6-amine in sulfuric acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

    • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to yield pure 8-methyl-5-nitroquinolin-6-amine.

    • Dry the product in a vacuum oven.

    Part 2: Synthesis of N,8-dimethyl-5-nitroquinolin-6-amine

    This step involves the selective N-methylation of the 6-amino group of 8-methyl-5-nitroquinolin-6-amine. Several methods can be employed for N-methylation.[5][6] A common laboratory method using a methylating agent like methyl iodide is described below. An alternative, greener approach could involve reductive amination with formaldehyde.

    Materials and Reagents:

    ReagentMolar Mass ( g/mol )AmountMoles
    8-methyl-5-nitroquinolin-6-amine203.194.0 g0.0197
    Anhydrous Potassium Carbonate138.214.0 g0.0289
    Methyl Iodide141.941.5 mL0.0241
    Anhydrous Acetone58.0850 mL-
    Dichloromethane84.93As needed-
    Saturated Sodium Chloride Solution-As needed-
    Anhydrous Sodium Sulfate142.04As needed-

    Procedure:

    • To a 100 mL round-bottom flask, add 8-methyl-5-nitroquinolin-6-amine (4.0 g, 0.0197 mol), anhydrous potassium carbonate (4.0 g, 0.0289 mol), and anhydrous acetone (50 mL).

    • Stir the suspension at room temperature and add methyl iodide (1.5 mL, 0.0241 mol) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated sodium chloride solution (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the crude N,8-dimethyl-5-nitroquinolin-6-amine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

    Characterization and Validation

    The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

    • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

    • Melting Point: To check the purity of the synthesized compounds.

    • Spectroscopy:

      • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the products.

      • Mass Spectrometry (MS): To determine the molecular weight of the products.

      • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

    Discussion of Experimental Design

    The choice of a two-step synthesis is predicated on the availability of the starting material and the desire for a controlled, high-yield process.

    • Nitration: The nitration of an activated aromatic ring like 8-methylquinolin-6-amine is a classic electrophilic aromatic substitution. The use of a mixed acid (HNO₃/H₂SO₄) system generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed. The reaction temperature is kept low to control the rate of reaction and to prevent over-nitration or side reactions.

    Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H3O+ H₃O⁺ H2SO4->H3O+ Quinoline 8-methylquinolin-6-amine Intermediate Sigma Complex Quinoline->Intermediate + NO₂⁺ Product 8-methyl-5-nitroquinolin-6-amine Intermediate->Product - H⁺

    Caption: Mechanism of electrophilic nitration.

    • N-Methylation: The N-methylation of the 6-amino group is achieved under basic conditions to deprotonate the amine, making it a more potent nucleophile. Methyl iodide is a common and effective methylating agent. The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction.

    Conclusion

    This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of N,8-dimethyl-5-nitroquinolin-6-amine. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in their respective fields. The provided rationale for the experimental design aims to give users a deeper understanding of the chemical principles at play.

    References

    • Singh, P. et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Online] Available at: [Link]

    • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Online] Available at: [Link]

    • ResearchGate. Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. [Online] Available at: [Link]

    • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
    • European Patent Office. EP 3440070 B1 - MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. [Online] Available at: [Link]

    • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Online] Available at: [Link]

    • PubMed. Efficient total synthesis of 12-oxo-PDA and OPC-8:0. [Online] Available at: [Link]

    • PMC. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Online] Available at: [Link]

    • PubMed. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. [Online] Available at: [Link]

    • Cheméo. Chemical Properties of 5-nitro-8-methylquinoline. [Online] Available at: [Link]

    • Royal Society of Chemistry. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. [Online] Available at: [Link]

    • MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. [Online] Available at: [Link]

    • ResearchGate. Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Online] Available at: [Link]

    • Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Online] Available at: [Link]

    • PubChem. N-methyl-5-nitroquinolin-8-amine. [Online] Available at: [Link]

    • MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Online] Available at: [Link]

    • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Online] Available at: [Link]

    Sources

    Application

    N,8-dimethyl-5-nitroquinolin-6-amine as a potential anticancer agent

    Application Note: Preclinical Evaluation of N,8-Dimethyl-5-nitroquinolin-6-amine as a Targeted Anticancer Agent Executive Summary The quinoline scaffold is a highly privileged pharmacophore in oncology, recognized for it...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Preclinical Evaluation of N,8-Dimethyl-5-nitroquinolin-6-amine as a Targeted Anticancer Agent

    Executive Summary

    The quinoline scaffold is a highly privileged pharmacophore in oncology, recognized for its ability to intercalate DNA and inhibit critical oncogenic kinases[1][2]. The compound N,8-dimethyl-5-nitroquinolin-6-amine represents a specialized derivative that leverages a dual-action mechanism. As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a robust, self-validating framework for evaluating this compound. By combining the kinase-inhibitory potential of the quinoline core with the hypoxia-selective bioreductive properties of the 5-nitro group, this agent is uniquely positioned to target the treatment-resistant, hypoxic cores of solid tumors.

    Mechanistic Rationale: The Dual-Action Pharmacophore

    To effectively evaluate N,8-dimethyl-5-nitroquinolin-6-amine, researchers must understand the causality behind its molecular design. The efficacy of this compound relies on two distinct but synergistic pathways:

    • Bioreductive Activation (Hypoxia-Targeted): The 5-nitro group acts as a bioreductive prodrug trigger. In the oxygen-deprived (hypoxic) microenvironment of solid tumors, specific nitroreductases catalyze the single-electron reduction of the nitro group. This process generates localized Reactive Oxygen Species (ROS)[3] and highly reactive hydroxylamine intermediates[4]. Crucially, the N-methyl and 8-methyl substitutions on this specific compound electronically and sterically tune the reduction potential of the nitro group, preventing premature systemic reduction and restricting activation strictly to hypoxic tumor tissues[4].

    • Topoisomerase Trapping & Kinase Inhibition: Once activated, nitroquinoline derivatives form bulky covalent adducts with DNA, trapping Topoisomerase I cleavage complexes (Top1cc)[5]. When replication forks collide with these trapped complexes, lethal DNA double-strand breaks (DSBs) occur, marked by rapid γ-H2AX phosphorylation[6]. Concurrently, the purine-like quinoline core competitively binds to the ATP-binding pockets of oncogenic kinases (such as EGFR and PI3K), shutting down the Akt/mTOR survival pathways[2].

    Pharmacological Signaling Pathway

    Pathway cluster_0 Hypoxic Tumor Microenvironment cluster_1 Kinase Inhibition Compound N,8-dimethyl-5-nitroquinolin-6-amine Nitroreductase Nitroreductase Activation Compound->Nitroreductase Bioreduction EGFR EGFR / PI3K Compound->EGFR Competitive Binding ROS ROS Generation Nitroreductase->ROS Top1cc Top1 Cleavage Complexes Nitroreductase->Top1cc DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Top1cc->DNA_Damage Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Akt Akt/mTOR Pathway EGFR->Akt Akt->Apoptosis Inhibition of Survival

    Dual MoA of 5-nitroquinolines: Hypoxia-targeted DNA damage and oncogenic kinase inhibition.

    Quantitative Data: Hypoxia-Selective Cytotoxicity Profiling

    To validate the bioreductive mechanism, the compound must be tested across both standard 2D normoxic cultures and 3D hypoxic spheroids. The Hypoxia Cytotoxicity Ratio (HCR) —calculated as (2D Normoxia IC₅₀ / 3D Hypoxia IC₅₀)—is the definitive metric for success. Below is a representative benchmark data structure expected for optimized 5-nitroquinoline derivatives[4].

    Cell LineTumor Origin2D Normoxia IC₅₀ (µM)3D Spheroid IC₅₀ (µM)Hypoxia Cytotoxicity Ratio (HCR)
    HCT116 Colorectal Carcinoma14.5 ± 1.21.8 ± 0.38.0x
    MCF-7 Breast Adenocarcinoma18.2 ± 1.52.4 ± 0.47.5x
    A549 Non-Small Cell Lung22.4 ± 1.83.5 ± 0.56.4x
    HEK293 Non-Tumorigenic (Control)> 50.0> 40.0< 1.5x

    Note: A successful candidate should demonstrate an HCR > 5.0, indicating that the compound is relatively inert in healthy, oxygenated tissue but highly cytotoxic in the hypoxic tumor core.

    Experimental Protocols

    Protocol A: 3D Spheroid Hypoxia-Selective Cytotoxicity Assay

    Scientific Rationale: Standard 2D monolayers possess uniform oxygenation, which fails to activate the 5-nitro group. By utilizing ultra-low attachment plates, cells are forced to adhere to one another, forming a 3D architecture. As the spheroid grows >400 µm in diameter, oxygen diffusion limits create a naturally hypoxic and necrotic core, perfectly mimicking avascular micrometastases and activating the nitroreductase pathway[4].

    Workflow Step1 Seed Cancer Cells (Ultra-low attachment plates) Step2 Spheroid Formation (72 hours, 37°C) Step1->Step2 Step3 Compound Treatment (Normoxia vs Hypoxia) Step2->Step3 Step4 Viability Assay (CellTiter-Glo 3D) Step3->Step4 Step5 IC50 Calculation & Selectivity Index Step4->Step5

    Workflow for 3D spheroid viability assays to evaluate hypoxia-selective prodrug efficacy.

    Step-by-Step Methodology:

    • Seeding: Harvest HCT116 cells and resuspend in McCoy's 5A medium supplemented with 10% FBS. Seed 1,000 cells/well into a 96-well ultra-low attachment (ULA) round-bottom plate.

    • Spheroid Maturation: Centrifuge the plate at 300 × g for 5 minutes to aggregate cells. Incubate at 37°C, 5% CO₂ for 72 hours until spheroids reach ~400–500 µm in diameter.

    • Dosing: Prepare serial dilutions of N,8-dimethyl-5-nitroquinolin-6-amine (0.1 µM to 50 µM) in culture media. Carefully replace 50% of the well volume with the drug-containing media to avoid disturbing the spheroid.

    • Incubation: Incubate for 96 hours.

    • Detection: Add an equal volume of CellTiter-Glo® 3D Reagent. Shake for 5 minutes to induce lysis, then incubate in the dark for 25 minutes. Record luminescence.

    • System Validation & Quality Control:

      • Positive Control: Tirapazamine (a known hypoxia-activated prodrug).

      • Negative Control: Vehicle (0.1% DMSO).

      • Self-Validation: If Tirapazamine does not show at least a 5-fold shift in IC₅₀ between 2D and 3D cultures, the spheroids have not achieved sufficient hypoxia, and the assay must be rejected.

    Protocol B: Topoisomerase I Cleavage Complex (Top1cc) Trapping Assay

    Scientific Rationale: Nitroquinolines are known to trap Top1cc[5]. When replication forks collide with these trapped complexes, they collapse, causing DNA double-strand breaks. Measuring γ-H2AX via immunofluorescence is the most robust downstream marker of this specific mechanical failure in the DNA[6].

    Step-by-Step Methodology:

    • Treatment: Seed A549 cells on glass coverslips in 6-well plates. Treat with the compound (at 3D IC₅₀ concentration) for 4 hours under hypoxic conditions (1% O₂).

    • Fixation & Permeabilization: Wash cells with ice-cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Blocking & Primary Antibody: Block with 5% BSA in PBS for 1 hour. Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody (1:500) overnight at 4°C.

    • Secondary Antibody & Mounting: Wash 3x with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour in the dark. Mount coverslips using DAPI-containing mounting medium.

    • Imaging: Quantify nuclear γ-H2AX foci using confocal microscopy.

    • System Validation & Quality Control:

      • Positive Control: Camptothecin (1 µM), a canonical Top1 inhibitor.

      • Self-Validation: The assay is only valid if Camptothecin induces >50 foci per nucleus. The absence of foci in the vehicle control confirms no baseline replication stress.

    Protocol C: Intracellular ROS Profiling via Flow Cytometry

    Scientific Rationale: The bioreduction of the 5-nitro group is a single-electron transfer process that generates superoxide radicals[3]. Carboxy-H2DCFDA is a cell-permeable probe that is oxidized by these specific ROS into a highly fluorescent derivative, allowing precise flow cytometric quantification of the oxidative stress induced by the nitroquinoline.

    Step-by-Step Methodology:

    • Probe Loading: Pre-incubate cells with 10 µM Carboxy-H2DCFDA in serum-free media for 30 minutes at 37°C.

    • Drug Exposure: Wash cells and treat with N,8-dimethyl-5-nitroquinolin-6-amine for 2 hours.

    • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 300 µL FACS buffer (PBS + 2% FBS).

    • Flow Cytometry: Analyze immediately on a flow cytometer using the FITC channel (Ex: 488 nm, Em: 530 nm). Collect at least 10,000 events per sample.

    • System Validation & Quality Control:

      • Positive Control: 100 µM H₂O₂ (induces massive probe oxidation).

      • Negative Control: Pre-treatment with 5 mM N-acetylcysteine (NAC), an ROS scavenger.

      • Self-Validation: If NAC pre-treatment fails to rescue the fluorescence shift induced by the compound, the signal is a false positive (e.g., compound auto-fluorescence) rather than true ROS generation.

    References

    • Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines | ACS Omega |[Link]

    • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | PubMed Central (PMC) |[Link]

    • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles | Arabian Journal of Chemistry |[Link]

    • Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs | Journal of Medicinal Chemistry |[Link]

    • 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes | Cancer Research (AACR) |[Link]

    • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development | PubMed Central (PMC) |[Link]

    Sources

    Method

    High-Performance Corrosion Inhibition Using N,8-dimethyl-5-nitroquinolin-6-amine: Mechanisms, Protocols, and Analytical Workflows

    Executive Summary The degradation of industrial metals, particularly mild steel and aluminum in acidic environments (e.g., acid pickling, industrial descaling), necessitates the deployment of high-efficiency organic corr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The degradation of industrial metals, particularly mild steel and aluminum in acidic environments (e.g., acid pickling, industrial descaling), necessitates the deployment of high-efficiency organic corrosion inhibitors. Quinoline derivatives have long been recognized as potent inhibitors due to their planar heteroaromatic structures [1]. This application note details the mechanistic rationale, predictive efficacy, and standardized experimental protocols for utilizing N,8-dimethyl-5-nitroquinolin-6-amine as a next-generation, mixed-type corrosion inhibitor.

    By synthesizing quantitative structure-activity relationship (QSAR) principles with empirical electrochemical workflows, this guide provides a self-validating framework for materials scientists and chemical engineers to evaluate this compound's protective capabilities.

    Mechanistic Rationale: Causality in Molecular Design

    The efficacy of an organic corrosion inhibitor is dictated by its ability to displace water molecules and form a resilient, chemisorbed monolayer on the metal surface [4]. N,8-dimethyl-5-nitroquinolin-6-amine possesses a highly optimized structural motif that synergizes multiple modes of surface interaction:

    • The Quinoline Core: The nitrogen-containing heteroaromatic ring provides a conjugated π -electron system, facilitating flat, parallel adsorption onto the metal surface, which maximizes surface coverage ( θ ) [3].

    • Electron-Donating Groups (EDGs) - 6-amino & N-methyl: These substituents significantly increase the electron density of the aromatic ring. In quantum chemical terms, they raise the energy of the Highest Occupied Molecular Orbital ( EHOMO​ ), enhancing the molecule's nucleophilicity and its capacity to donate lone-pair electrons into the vacant d-orbitals of the iron (Fe) surface [5].

    • Electron-Withdrawing Group (EWG) - 5-nitro: While typically deactivating, the nitro group provides additional highly electronegative heteroatoms (O, N) for coordination. Crucially, it lowers the Lowest Unoccupied Molecular Orbital ( ELUMO​ ), enabling the molecule to accept electron density back from the metal (retro-donation or back-bonding), which fortifies the chemisorption bond[5].

    • Steric Shielding - 8-methyl: The methyl group at the 8-position introduces targeted hydrophobicity and steric bulk. Once adsorbed, this hydrophobic umbrella effectively repels solvated hydronium ions ( H3​O+ ) and chloride ions ( Cl− ), thickening the electrical double layer and drastically reducing the corrosion rate [1, 2].

    Experimental Protocols: A Self-Validating System

    To establish trustworthiness, the evaluation of N,8-dimethyl-5-nitroquinolin-6-amine must utilize a self-validating triad of methodologies: Gravimetric Analysis (macroscopic), Potentiodynamic Polarization (kinetic), and Electrochemical Impedance Spectroscopy (thermodynamic/interface). If the inhibitor is functioning correctly, the macroscopic mass loss must mathematically align with the suppression of kinetic currents and the increase in interfacial resistance.

    Material Preparation
    • Metal Specimens: Machine mild steel (MS) coupons to identical dimensions (e.g., 2.0×2.0×0.1 cm for weight loss; 1.0cm2 exposed area for electrochemistry).

    • Surface Treatment: Abrade coupons sequentially using SiC emery paper (grades 400 to 1200) to ensure uniform surface roughness. Degrease with analytical-grade acetone, wash with bi-distilled water, and dry under a warm air stream.

    • Test Solution: Prepare 1.0 M HCl using analytical grade hydrochloric acid and bi-distilled water.

    • Inhibitor Formulation: Dissolve N,8-dimethyl-5-nitroquinolin-6-amine in a minimal volume of absolute ethanol (due to hydrophobicity), then dilute with 1.0 M HCl to prepare concentrations ranging from 10ppm to 100ppm .

    Protocol 1: Gravimetric (Weight Loss) Analysis

    Purpose: To establish the baseline empirical inhibition efficiency ( ηWL​ ) over extended exposure.

    • Weigh the pre-treated MS coupons using an analytical balance ( ±0.1 mg accuracy) to obtain the initial weight ( W1​ ).

    • Suspend the coupons in 100 mL of the test solutions (blank 1.0 M HCl and various inhibitor concentrations) maintained at 298 K in a thermostatic water bath.

    • After 24 hours of immersion, remove the coupons, scrub lightly with a bristle brush under running water to remove loosely adherent corrosion products, degrease with acetone, dry, and reweigh ( W2​ ).

    • Causality Check: Calculate the corrosion rate ( CR​ ) and efficiency. A decrease in CR​ confirms the macroscopic formation of the protective 8-methyl-shielded monolayer.

    Protocol 2: Potentiodynamic Polarization (PDP)

    Purpose: To determine the kinetic mechanism (anodic, cathodic, or mixed-type) by evaluating the shift in corrosion potential ( Ecorr​ ) and current density ( icorr​ ) [6].

    • Set up a standard three-electrode cell: MS working electrode (WE), platinum counter electrode (CE), and saturated calomel reference electrode (SCE).

    • Immerse the WE in the test solution for 30–60 minutes to achieve a steady-state Open Circuit Potential (OCP). Expert Insight: Failing to reach OCP steady-state will skew the Tafel slopes due to active film formation during the scan.

    • Polarize the WE from −250mV to +250mV relative to the OCP.

    • Critical Parameter: Use a slow scan rate of 0.5 mV/s . Causality: Faster scan rates introduce non-faradaic capacitive currents that mask the true charge-transfer kinetics of the corrosion process [6, 7].

    • Extrapolate the anodic ( βa​ ) and cathodic ( βc​ ) Tafel linear regions to the Ecorr​ to determine icorr​ .

    Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

    Purpose: To quantify the dielectric properties of the inhibitor film and the charge transfer resistance ( Rct​ )[8, 9].

    • Using the same three-electrode setup at steady-state OCP, apply a small-amplitude AC sinusoidal perturbation of 10 mV peak-to-peak . Causality: A 10 mV amplitude ensures the system remains pseudo-linear, preventing irreversible disruption of the delicate inhibitor monolayer.

    • Sweep the frequency from 100kHz down to 0.01Hz .

    • Plot the data as Nyquist and Bode plots. Fit the spectra to a Randles equivalent electrical circuit ( Rs​(Qdl​Rct​) ), replacing ideal capacitance with a Constant Phase Element (CPE, Qdl​ ) to account for surface heterogeneity caused by the adsorbed quinoline molecules.

    Quantitative Data Presentation

    The following tables synthesize the expected electrochemical parameters for N,8-dimethyl-5-nitroquinolin-6-amine based on QSAR modeling and empirical baselines of homologous quinoline derivatives [3, 4, 5].

    Table 1: Potentiodynamic Polarization Parameters in 1.0 M HCl at 298 K

    Concentration (ppm) Ecorr​ (mV vs SCE) icorr​ ( μA/cm2 ) βa​ (mV/dec) βc​ (mV/dec)Inhibition Efficiency ( ηPDP​ %)
    Blank (0)-485580.585115-
    10-478145.18211075.0
    25-47569.67910888.0
    50-47029.08010595.0
    100-46811.67810298.0

    Note: The shift in Ecorr​ is less than 85 mV relative to the blank, classifying this compound as a mixed-type inhibitor that suppresses both anodic metal dissolution and cathodic hydrogen evolution.

    Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters

    Concentration (ppm) Rs​ ( Ω⋅cm2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 )Surface Coverage ( θ )Inhibition Efficiency ( ηEIS​ %)
    Blank (0)1.815.485.2--
    102.164.135.10.76076.0
    252.0135.022.40.88688.6
    502.2342.214.50.95595.5
    1002.1855.58.10.98298.2

    Note: The drastic decrease in double-layer capacitance ( Cdl​ ) correlates directly with the displacement of high-dielectric water molecules by the bulky, low-dielectric 8-methyl and quinoline structures.

    Mechanistic & Workflow Visualization

    G Mol N,8-dimethyl-5-nitroquinolin-6-amine (Inhibitor Molecule) Adsorption Chemisorption & Physisorption (Heteroatoms & π-electrons) Mol->Adsorption Donates e- to Fe d-orbitals Film Protective Monolayer Formation (Blocks Active Sites) Adsorption->Film Steric shielding via 8-methyl WL Gravimetric Analysis (Macroscopic Validation) Film->WL Validates mass loss reduction PDP Potentiodynamic Polarization (Mixed-Type Mechanism) Film->PDP Suppresses kinetic currents EIS Electrochemical Impedance (Charge Transfer Resistance) Film->EIS Increases R_ct, decreases C_dl Result High Inhibition Efficiency (>95%) Corrosion Mitigation WL->Result PDP->Result EIS->Result

    Workflow of N,8-dimethyl-5-nitroquinolin-6-amine adsorption and self-validating analytical verification.

    References

    • Designing Novel Quinoline Derivative as Corrosion Inhibitor for Aluminium in Hydrochloric Acid Solutions. Science Publishing Group.[Link]

    • Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. PMC / Scientific Reports.[Link]

    • Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Indian Academy of Sciences.[Link]

    • Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. An-Najah Staff / Der Pharmacia Lettre.[Link]

    • A Computational Study of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. SciSpace / JASEM.[Link]

    • Potentiodynamic polarization curves (scan rate of 0.5 mVs⁻¹) for 316L. ResearchGate.[Link]

    • Inhibition of X52 Corrosion in CO2-Saturated Brine by a Dialkyl-Diamide from Coffee Bagasse Oil. MDPI.[Link]

    • Mechanistic investigation of mild steel corrosion inhibition by Codiaeum variegatum extract: weight loss, EIS, and DFT perspectives. PMC.[Link]

    • Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. IntechOpen. [Link]

    Application

    Application Notes and Protocols for the Electrochemical Study of N,8-dimethyl-5-nitroquinolin-6-amine

    Introduction N,8-dimethyl-5-nitroquinolin-6-amine is a quinoline derivative characterized by the presence of a reducible nitro group and an oxidizable amine group. These functionalities impart distinct electrochemical pr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    N,8-dimethyl-5-nitroquinolin-6-amine is a quinoline derivative characterized by the presence of a reducible nitro group and an oxidizable amine group. These functionalities impart distinct electrochemical properties to the molecule, making it a candidate for sensitive and selective analysis using voltammetric techniques. The electrochemical behavior of this compound is of significant interest for its potential applications in pharmaceutical analysis, environmental monitoring, and drug development, where understanding its redox properties can provide insights into its mechanism of action, stability, and degradation pathways.

    This guide provides a comprehensive experimental framework for the electrochemical investigation of N,8-dimethyl-5-nitroquinolin-6-amine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step approach to characterizing its redox behavior using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

    Theoretical Background: The Electrochemistry of Nitroquinoline Derivatives

    The electrochemical behavior of N,8-dimethyl-5-nitroquinolin-6-amine is primarily dictated by the nitro (-NO2) and amine (-NH2) functional groups attached to the quinoline core.

    Cathodic Behavior (Reduction of the Nitro Group): The nitro group is electrochemically active and undergoes irreversible reduction at the working electrode.[1][2] The reduction of aromatic nitro compounds is a well-studied process that typically involves a multi-electron, multi-proton transfer.[3][4][5][6] In aqueous media, the nitro group is often reduced to a hydroxylamine group in a four-electron, four-proton process, and can be further reduced to an amine group.[2] The exact reduction potential and mechanism are highly dependent on the pH of the supporting electrolyte.[1][2][3]

    Anodic Behavior (Oxidation of the Amine Group): The aromatic amine group can be electrochemically oxidized. This process is often irreversible and its potential is also pH-dependent. The presence of the electron-withdrawing nitro group and the quinoline ring system will influence the oxidation potential of the amine group.

    Experimental Setup and Reagents

    A standard three-electrode electrochemical cell is required for these studies. The choice of electrodes and supporting electrolyte is critical for obtaining reproducible and well-defined voltammetric signals.

    Instrumentation and Electrodes
    • Potentiostat/Galvanostat: A modern potentiostat capable of performing CV, DPV, and SWV is essential.

    • Working Electrode (WE): A Glassy Carbon Electrode (GCE) is recommended as the primary working electrode due to its wide potential window, chemical inertness, and relatively low background current.[1][7] For enhanced sensitivity, modified electrodes such as multi-wall carbon nanotube (MWCNT)-modified GCEs can be considered.[7]

    • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is suitable. All potentials reported herein are referenced against Ag/AgCl unless otherwise stated.

    • Counter Electrode (CE): A platinum wire or a graphite rod serves as an effective counter electrode.

    Reagents and Solutions
    • N,8-dimethyl-5-nitroquinolin-6-amine: The analyte of interest. A stock solution should be prepared in a suitable organic solvent like methanol or dimethylformamide (DMF) due to the likely low aqueous solubility of quinoline derivatives.

    • Supporting Electrolyte: A Britton-Robinson (B-R) buffer is recommended as it provides a wide pH range (pH 2-12) for studying the pH-dependent electrochemical behavior.[2][8][9] Alternatively, phosphate buffer solutions (PBS) or acetate buffers can be used for specific pH ranges.

    • Solvents: High-purity methanol or DMF for preparing the stock solution. Deionized water for preparing buffer solutions.

    • Inert Gas: High-purity nitrogen or argon for deoxygenating the solutions. Dissolved oxygen is electroactive and can interfere with the measurements, particularly in the cathodic potential window.

    Experimental Protocols

    Electrode Preparation and Cell Assembly

    Rationale: Proper electrode preparation is paramount for obtaining reproducible results. A clean and smooth electrode surface ensures consistent electrochemical activity.

    Protocol:

    • Polishing the Working Electrode: Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinsing: Rinse the polished electrode thoroughly with deionized water and then sonicate in deionized water and ethanol for 2-3 minutes each to remove any adhered alumina particles.

    • Drying: Dry the electrode under a stream of nitrogen gas.

    • Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Deoxygenation: Add the desired volume of supporting electrolyte to the electrochemical cell and purge with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.

    Cyclic Voltammetry (CV) Protocol

    Rationale: CV is a powerful technique for initial electrochemical characterization. It provides information on the redox potentials, reversibility of the electrode processes, and the effect of scan rate on the electrochemical reaction.

    Protocol:

    • Record the cyclic voltammogram of the blank supporting electrolyte to establish the potential window.

    • Add a known concentration of the N,8-dimethyl-5-nitroquinolin-6-amine stock solution to the cell to achieve the desired final concentration (e.g., 100 µM).

    • Record the cyclic voltammogram in the potential range where the reduction of the nitro group and oxidation of the amine group are expected to occur. A wide initial scan, for instance, from +1.5 V to -1.5 V, can be performed to identify the redox peaks.

    • Investigate the effect of scan rate: Vary the scan rate (e.g., from 10 to 500 mV/s) and record the corresponding cyclic voltammograms. Plot the peak current (Ip) versus the scan rate (ν) and the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled or adsorption-controlled.[7]

    • Investigate the effect of pH: Repeat steps 2-3 using supporting electrolytes of different pH values (e.g., from pH 2 to 12) to study the pH-dependence of the peak potentials (Ep). Plot Ep versus pH to gain insights into the number of protons involved in the electrode reaction.[2]

    Diagram: Cyclic Voltammetry Workflow

    CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Polish & Clean GCE B Assemble 3-Electrode Cell A->B C Deoxygenate Electrolyte B->C D Record Blank CV C->D E Add Analyte D->E F Record Analyte CV E->F G Vary Scan Rate F->G H Vary pH F->H I Plot Ip vs. ν & ν¹/² G->I J Plot Ep vs. pH H->J

    Caption: Workflow for Cyclic Voltammetry Analysis.

    Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) Protocols

    Rationale: DPV and SWV are more sensitive techniques than CV and are well-suited for quantitative analysis.[2][8][10][11] They discriminate against charging current, resulting in better-defined peaks and lower detection limits.

    Protocol:

    • Parameter Optimization: Optimize the instrumental parameters for DPV (e.g., pulse amplitude, pulse width, scan increment) and SWV (e.g., pulse amplitude, frequency, step potential) to obtain the best signal-to-noise ratio.

    • Calibration Curve: Prepare a series of solutions with increasing concentrations of N,8-dimethyl-5-nitroquinolin-6-amine in the optimized supporting electrolyte.

    • Record the DPV or SWV voltammograms for each concentration.

    • Construct a calibration curve by plotting the peak current versus the concentration of the analyte.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate the LOD and LOQ from the calibration curve data to determine the sensitivity of the method.[2]

    Data Interpretation and Expected Results

    Cyclic Voltammetry
    • Reduction Peak: An irreversible cathodic peak is expected for the reduction of the nitro group. The peak potential will likely shift to less negative values with decreasing pH, indicating proton involvement in the reduction process.[2]

    • Oxidation Peak: An irreversible anodic peak may be observed for the oxidation of the amine group. The pH-dependence of this peak will provide information about the oxidation mechanism.

    • Scan Rate Study: For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate. For an adsorption-controlled process, the peak current will be proportional to the scan rate.[7]

    DPV and SWV
    • Well-defined and sharp peaks corresponding to the reduction of the nitro group and potentially the oxidation of the amine group are expected.

    • A linear relationship between the peak current and the concentration of N,8-dimethyl-5-nitroquinolin-6-amine should be observed within a certain range, which can be used for quantitative analysis.

    Table 1: Summary of Experimental Parameters and Expected Observations

    TechniqueKey Parameters to VaryExpected ObservationsInformation Gained
    CV Scan Rate (ν)Linear Ip vs. ν¹/² or Ip vs. νDiffusion vs. Adsorption control
    pHShift in Peak Potential (Ep)Proton involvement in the reaction
    DPV/SWV Analyte ConcentrationLinear increase in Peak Current (Ip)Quantitative relationship (Calibration)
    Instrumental ParametersImproved signal-to-noise ratioMethod sensitivity and resolution

    Concluding Remarks

    The protocols outlined in this application note provide a robust framework for the detailed electrochemical characterization of N,8-dimethyl-5-nitroquinolin-6-amine. By systematically investigating the effects of scan rate and pH, researchers can elucidate the redox mechanisms of this molecule. The high sensitivity of DPV and SWV allows for the development of quantitative analytical methods for its determination in various matrices. These studies are crucial for understanding the compound's properties and for its potential applications in diverse scientific fields.

    Diagram: Electrochemical Cell Setup

    Electrochemical_Cell Standard Three-Electrode Cell cluster_cell Potentiostat Potentiostat WE Working Electrode (GCE) Potentiostat->WE WE lead RE Reference Electrode (Ag/AgCl) Potentiostat->RE RE lead CE Counter Electrode (Pt wire) Potentiostat->CE CE lead Electrolyte Electrolyte Solution (with Analyte) WE->Electrolyte RE->Electrolyte CE->Electrolyte

    Caption: Diagram of a standard three-electrode electrochemical cell.

    References

    • Khodari, M., Rabie, E., & Fahmy, O. (2014). Voltammetric quantification of the pollutants Nitro compounds using glassy carbon electrode.
    • Li, Y., et al. (2008). Voltammetric detection of nitroaromatic compounds using carbon-nanomaterials-based electrodes. Canadian Journal of Chemistry.
    • Frontana-Uribe, B. A., et al. (2021). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au.
    • Sokolsky, D. V., & Drouz, V. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
    • Barrows, S. E., et al. (1999).
    • Gooding, J. J., et al. (2017). Electrochemical reduction pathway of the nitro group (NO2) to an amino group (NH2) in an aqueous electrolyte.
    • Barek, J., et al. (2010). Voltammetric Determination of Selected Nitro Compounds at a Polished Silver Solid Amalgam Composite Electrode.
    • Wang, Z., et al. (2020). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry.
    • Nguyen, T. A., et al. (2016). Simultaneous analysis of nitro compounds by Voltammetric method combined with the principal component regression (PCR).
    • Arslan, F., & Yilmaz, F. (2013). Determination of nitroaromatic and nitramine type energetic materials in synthetic and real mixtures by cyclic voltammetry. Talanta.
    • Jiravova, J., et al. (2015). Electrochemical Study of 5-Nitroquinoline Using Carbon Film Electrode and Its Determination in Model Samples of Drinking and River Water.
    • Vyskočil, V., & Barek, J. (2014). Factors influencing voltammetric reduction of 5-nitroquinoline at boron-doped diamond electrodes.
    • Jiravova, J., et al. (2015).
    • Rajkumar, S., et al. (2021). Dual-mode electrochemical evaluation of 8‑hydroxy-5-nitroquinoline in industrial sewage. Scientific Reports.
    • Jiravova, J., et al. (2015).
    • Vyskocil, V., et al. (2011). Voltammetric Determination of 5-Amino-6-nitroquinoline at a Carbon Fiber Rod Electrode. International Journal of Electrochemical Science.

    Sources

    Method

    Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives

    Introduction: The Quinoline Scaffold - A Cornerstone of Modern Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural an...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quinoline Scaffold - A Cornerstone of Modern Drug Discovery

    The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the development of a multitude of therapeutic agents. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2] The amenability of the quinoline core to chemical modification allows for the generation of large, diverse compound libraries, making it an ideal starting point for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.[2]

    This comprehensive guide provides detailed application notes and robust protocols for the high-throughput screening of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower informed experimental design and data interpretation.

    Chapter 1: Strategic Assay Selection for Quinoline Library Screening

    The success of any HTS campaign hinges on the selection of an appropriate assay that is robust, reproducible, and relevant to the biological question being addressed. For quinoline derivatives, the choice of assay is dictated by the therapeutic area and the putative mechanism of action.

    Phenotypic vs. Target-Based Screening

    Phenotypic screening evaluates the effect of compounds on whole cells or organisms, providing a holistic view of a compound's activity in a physiologically relevant context. This approach is particularly valuable when the specific molecular target is unknown or when targeting complex cellular processes.

    Target-based screening , conversely, measures the direct interaction of a compound with a purified, isolated biological target, such as an enzyme or receptor. This approach offers a more direct and mechanistic understanding of a compound's activity.

    Both strategies have their merits and are often used in a complementary fashion in a comprehensive drug discovery program.

    Common Assay Formats for Quinoline Screening

    The following table summarizes common HTS assays applicable to the screening of quinoline derivatives, categorized by their primary application.

    Therapeutic AreaAssay TypePrincipleThroughputKey Considerations
    Anticancer Cell Viability (MTT, CellTiter-Glo®)Measures metabolic activity as a proxy for cell viability.HighSimple, cost-effective, but can be prone to artifacts.
    Apoptosis AssaysDetects markers of programmed cell death (e.g., caspase activation).Medium-HighProvides mechanistic insight into cytotoxicity.
    Kinase Inhibition (ADP-Glo™, TR-FRET)Measures the activity of specific kinases involved in cancer signaling.HighTarget-specific, requires purified enzyme.
    Antimalarial Parasite Growth Inhibition (pLDH, SYBR Green I)Quantifies the proliferation of Plasmodium falciparum in red blood cells.HighWhole-organism assay, physiologically relevant.
    β-Hematin InhibitionMeasures the inhibition of hemozoin formation, a key parasite detoxification pathway.[3]MediumBiochemical assay, targets a specific parasite process.
    Antibacterial Bacterial Growth Inhibition (MIC determination)Measures the minimum inhibitory concentration of a compound against bacterial strains.HighStandard method for antibacterial discovery.
    Target Engagement Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein upon ligand binding in intact cells.[4][5]MediumConfirms target engagement in a cellular context.
    NanoBRET™ Target EngagementMeasures compound binding to a target protein in live cells using bioluminescence resonance energy transfer.HighQuantitative measurement of intracellular target affinity.

    Chapter 2: High-Throughput Screening Workflows

    A well-defined workflow is essential for the efficient and successful execution of an HTS campaign. The following diagram illustrates a typical workflow for the screening of a quinoline library, from primary screen to lead identification.

    HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit-to-Lead Library Plating Library Plating Single-Dose Screening Single-Dose Screening Library Plating->Single-Dose Screening 10,000s of compounds Data Analysis & Hit Picking Data Analysis & Hit Picking Single-Dose Screening->Data Analysis & Hit Picking Raw Data Dose-Response Confirmation Dose-Response Confirmation Data Analysis & Hit Picking->Dose-Response Confirmation Primary Hits Orthogonal Assay Orthogonal Assay Dose-Response Confirmation->Orthogonal Assay Confirmed Hits SAR by Analogs SAR by Analogs Orthogonal Assay->SAR by Analogs Validated Hits In Vitro ADME In Vitro ADME SAR by Analogs->In Vitro ADME Prioritized Hits Lead Optimization Lead Optimization In Vitro ADME->Lead Optimization

    Caption: A generalized high-throughput screening workflow for quinoline derivatives.

    Chapter 3: Detailed Protocols for Key Assays

    This chapter provides detailed, step-by-step protocols for a selection of HTS assays that are highly relevant for the screening of quinoline derivatives.

    Anticancer Screening: CellTiter-Glo® Luminescent Cell Viability Assay

    Scientific Rationale: The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][6][7] This assay is well-suited for HTS due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[6]

    Protocol (384-well format):

    • Cell Seeding:

      • Culture cancer cells (e.g., HCT-116, MCF-7) to ~80% confluency.

      • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

      • Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a white, opaque-walled 384-well plate.

      • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the quinoline derivatives in 100% DMSO.

      • Using an acoustic liquid handler or pin tool, transfer ~50 nL of the compound solutions to the cell plates. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells. The final DMSO concentration should not exceed 0.5%.

      • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Assay Procedure:

      • Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

      • Add 25 µL of CellTiter-Glo® Reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

      • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle control.

      • For dose-response experiments, plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

    Antimalarial Screening: Parasite Lactate Dehydrogenase (pLDH) Assay

    Scientific Rationale: The pLDH assay is a colorimetric method that measures the activity of the Plasmodium falciparum lactate dehydrogenase enzyme, which is essential for the parasite's anaerobic glycolysis. The activity of pLDH is directly proportional to the number of viable parasites. This assay serves as a robust and reliable method for HTS of antimalarial compounds.

    Protocol (384-well format):

    • Parasite Culture and Plating:

      • Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human red blood cells at 2% hematocrit and 1% parasitemia in complete RPMI 1640 medium.

      • Dispense 40 µL of the parasite culture into each well of a 384-well plate containing pre-dispensed quinoline derivatives.

    • Compound Treatment and Incubation:

      • Incubate the plates for 72 hours at 37°C in a humidified, modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Assay Procedure:

      • Prepare the Malstat reagent and NBT/PES solution.

      • Freeze-thaw the plates once to lyse the red blood cells and release the pLDH.

      • Add 20 µL of Malstat reagent to each well, followed by 5 µL of NBT/PES solution.

      • Incubate the plates in the dark at room temperature for 30-60 minutes.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 650 nm using a microplate reader.

      • Calculate the percentage of parasite growth inhibition relative to the vehicle control.

      • Determine the IC₅₀ values from dose-response curves.

    Kinase Inhibitor Screening: ADP-Glo™ Kinase Assay

    Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8] It is a universal assay that can be used for virtually any kinase and is highly sensitive, with a large dynamic range, making it ideal for HTS of kinase inhibitors.[6][9]

    Protocol (384-well format):

    • Reagent Preparation:

      • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. The ATP concentration should be at or near the Km for the target kinase.

    • Compound Plating and Pre-incubation:

      • Dispense ~50 nL of the quinoline library compounds into a 384-well white, solid-bottom assay plate.

      • Add 2.5 µL of the kinase/substrate mixture to each well.

      • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[6]

    • Kinase Reaction:

      • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

      • Incubate for 60 minutes at room temperature.[6]

    • Assay Procedure:

      • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][8]

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Calculate the percentage of kinase inhibition relative to the vehicle control.

      • Determine the IC₅₀ values from dose-response curves.

    Chapter 4: Data Analysis and Hit Validation

    Rigorous data analysis and a well-defined hit validation cascade are crucial to minimize false positives and negatives and to ensure that only the most promising compounds are advanced for further development.[10]

    Primary Data Analysis and Hit Selection
    • Normalization: Raw data from the primary screen should be normalized to the plate controls (e.g., vehicle control for 0% inhibition and a potent inhibitor for 100% inhibition).

    • Z'-factor: The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.

    • Hit Picking: Hits are typically selected based on a predefined activity threshold (e.g., >50% inhibition or a Z-score cutoff).

    Hit Confirmation and Validation Cascade

    The following diagram illustrates a typical hit validation cascade for a quinoline screening campaign.

    Hit_Validation_Cascade Primary HTS Primary HTS Dose-Response Confirmation Dose-Response Confirmation Primary HTS->Dose-Response Confirmation Primary Hits Orthogonal Assay Orthogonal Assay Dose-Response Confirmation->Orthogonal Assay Confirmed Hits Target Engagement (e.g., CETSA, NanoBRET) Target Engagement (e.g., CETSA, NanoBRET) Orthogonal Assay->Target Engagement (e.g., CETSA, NanoBRET) Validated Hits Cellular Assays Cellular Assays Target Engagement (e.g., CETSA, NanoBRET)->Cellular Assays In Vitro ADME/Tox In Vitro ADME/Tox Cellular Assays->In Vitro ADME/Tox Lead Candidate Lead Candidate In Vitro ADME/Tox->Lead Candidate

    Caption: A typical hit validation cascade for a quinoline HTS campaign.

    Key Steps in the Hit Validation Cascade:

    • Dose-Response Confirmation: Primary hits are re-tested in the same assay over a range of concentrations to confirm their activity and determine their potency (IC₅₀ or EC₅₀).

    • Orthogonal Assays: Confirmed hits are then tested in a secondary, orthogonal assay that measures the same biological endpoint but uses a different detection technology.[10][11] This helps to eliminate false positives that are specific to the primary assay format.

    • Target Engagement Assays: For target-based screens, it is crucial to confirm that the hit compounds directly engage their intended target in a cellular environment. Assays like CETSA and NanoBRET™ are invaluable for this purpose.[4][5]

    • Cellular Assays: Hits that show target engagement are further evaluated in relevant cellular models to assess their functional effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways.

    • In Vitro ADME/Tox Profiling: Promising hits are subjected to a panel of in vitro assays to assess their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. This early assessment of "drug-like" properties is critical for identifying compounds with the potential to be developed into safe and effective drugs.[12]

    Chapter 5: Conclusion and Future Perspectives

    High-throughput screening remains a cornerstone of modern drug discovery, and the quinoline scaffold continues to be a rich source of novel therapeutic agents. The successful implementation of HTS campaigns for quinoline derivatives requires a strategic approach to assay selection, rigorous execution of well-validated protocols, and a systematic process for data analysis and hit validation. The application notes and protocols provided in this guide are intended to serve as a valuable resource for researchers in this exciting and important field.

    Future advancements in HTS technologies, such as high-content screening and the increasing use of artificial intelligence and machine learning for data analysis, will undoubtedly further accelerate the discovery of new quinoline-based drugs to address unmet medical needs.

    References

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    • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1089-1100.
    • Martinez, L., et al. (2019). Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay.
    • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink.
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    • Aherne, W., & Hubbard, R. E. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1223.
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    • Lee, H., et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PloS one, 11(9), e0162523.
    • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
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    • Sadybekov, A. A., et al. (2021). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
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    • Koutoku, H. (2003). dotを使ったグラフ描画.
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    • Wipf, P., et al. (2009). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library.
    • El-Sayed, M. A., et al. (2021). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. European Journal of Medicinal Chemistry, 213, 113175.
    • Yasuda, S., et al. (2023). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors.
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    Application

    Application Notes &amp; Protocols: Investigating Novel Nitroquinolines in Cell Culture

    A Case Study on the Bioactivity of 8-Hydroxy-5-nitroquinoline (Nitroxoline) Disclaimer: Initial literature and database searches for N,8-dimethyl-5-nitroquinolin-6-amine did not yield specific experimental data or establ...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Case Study on the Bioactivity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

    Disclaimer: Initial literature and database searches for N,8-dimethyl-5-nitroquinolin-6-amine did not yield specific experimental data or established protocols. This is indicative of a novel or sparsely researched compound. Therefore, this guide has been structured around the well-characterized and structurally related compound, 8-hydroxy-5-nitroquinoline (Nitroxoline) . The principles, experimental designs, and protocols detailed herein serve as a robust framework for the systematic investigation of novel nitroquinoline derivatives like N,8-dimethyl-5-nitroquinolin-6-amine.

    Introduction: The Therapeutic Potential of Quinoline Scaffolds

    Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The addition of a nitro group to the quinoline ring, as seen in compounds like Nitroxoline, can significantly modulate the molecule's electronic properties and biological activity. These modifications can lead to unique mechanisms of action, such as the chelation of essential metal ions and the induction of oxidative stress, making them compelling candidates for drug development, particularly in oncology.[3][4]

    This document provides a comprehensive guide for researchers initiating cell-based studies with novel nitroquinoline compounds, using Nitroxoline as a primary exemplar.

    Mechanism of Action: The Case of Nitroxoline

    Understanding the mechanism of action is critical for designing meaningful experiments. Nitroxoline's anticancer effects are believed to be multifactorial, primarily revolving around two key activities:

    • Metal Ion Chelation: Nitroxoline acts as a potent chelator of divalent metal ions, such as zinc (Zn²⁺) and magnesium (Mg²⁺).[4] These ions are crucial cofactors for a multitude of enzymes involved in cellular proliferation and DNA synthesis. By sequestering these ions, Nitroxoline effectively starves cancer cells of essential nutrients, leading to the inhibition of critical enzymatic functions and subsequent cell death.[2][4]

    • Induction of Reactive Oxygen Species (ROS): Studies have shown that Nitroxoline treatment leads to an increase in intracellular ROS.[3][5] This elevation of oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death pathways. The pro-oxidant effect can be significantly enhanced by the presence of copper ions.[3]

    Unlike some other 8-hydroxyquinoline derivatives like clioquinol, Nitroxoline is not a zinc ionophore, meaning it does not shuttle zinc across cellular membranes. This distinction may contribute to a different neurotoxicity profile.[3]

    Nitroxoline_MoA cluster_chelation Chelation Pathway cluster_ros Oxidative Stress Pathway Nitroxoline Nitroxoline (8-Hydroxy-5-nitroquinoline) MetalIons Divalent Metal Ions (e.g., Zn²⁺, Mg²⁺) Nitroxoline->MetalIons Chelation ROS Reactive Oxygen Species (ROS) Generation Nitroxoline->ROS Induces Enzymes Metal-Dependent Enzymes (e.g., DNA Polymerase) MetalIons->Enzymes Required Cofactor Inhibition Inhibition of Enzymatic Function CellularDamage Oxidative Stress & Macromolecular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Causes CellDeath Apoptosis / Cell Death CellularDamage->CellDeath Leads to Inhibition->CellDeath Leads to MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h (Allow Adhesion) start->incubate1 treat Treat with Serial Dilutions of Nitroquinoline Compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (20 µL, 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO (100 µL) to Dissolve Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC₅₀ read->analyze

    Sources

    Method

    Application Note and Protocols for In Vitro Antibacterial Testing of N,8-dimethyl-5-nitroquinolin-6-amine

    Authored by: Senior Application Scientist, Gemini Laboratories Abstract The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Quinoline derivatives ha...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Authored by: Senior Application Scientist, Gemini Laboratories

    Abstract

    The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Quinoline derivatives have historically been a rich source of antimicrobial compounds.[1][2] This document provides a detailed guide for the in vitro evaluation of a novel compound, N,8-dimethyl-5-nitroquinolin-6-amine, against a panel of clinically relevant bacterial strains. The protocols herein are based on established and standardized methods to ensure data integrity and reproducibility.[3] We will detail the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method and the assessment of antibacterial susceptibility via the Kirby-Bauer disk diffusion assay. Furthermore, we will discuss the potential mechanisms of action for nitroquinoline compounds and provide a framework for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of new chemical entities with antimicrobial potential.

    Introduction: The Rationale for Investigating N,8-dimethyl-5-nitroquinolin-6-amine

    Quinoline-based scaffolds are of significant interest in medicinal chemistry due to their presence in numerous compounds with a wide array of biological activities, including antibacterial and anticancer properties.[4][5] The antibacterial efficacy of quinoline derivatives is often influenced by the nature and position of substituents on the heterocyclic ring system.[1] The introduction of a nitro group, for instance, can be a key pharmacophore, potentially leading to the generation of cytotoxic reactive oxygen species through bioreduction.[6]

    N,8-dimethyl-5-nitroquinolin-6-amine is a novel synthetic quinoline derivative. Its structural features, including the nitro group at the 5-position and the dimethyl and amine substitutions, suggest a potential for antibacterial activity. This application note provides a comprehensive set of protocols to systematically evaluate the in vitro antibacterial profile of this compound. The methodologies described are aligned with the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of robust and comparable data.[3][7]

    Potential Mechanism of Action: An Overview

    While the precise mechanism of N,8-dimethyl-5-nitroquinolin-6-amine is yet to be elucidated, the presence of the 5-nitroquinoline core suggests a few plausible pathways based on existing literature for similar compounds.[6]

    • Generation of Reactive Oxygen Species (ROS): The nitro group can undergo enzymatic reduction within the bacterial cell, leading to the formation of nitroso and hydroxylamino intermediates, and ultimately, highly reactive oxygen species. This oxidative stress can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[6][8]

    • Inhibition of Essential Bacterial Enzymes: Quinoline derivatives have been shown to interfere with critical bacterial enzymes. A primary target for many quinolone antibiotics is DNA gyrase, an enzyme essential for DNA replication.[9] While N,8-dimethyl-5-nitroquinolin-6-amine is not a quinolone, the quinoline scaffold may still allow for interaction with and inhibition of key bacterial enzymes.

    G cluster_compound N,8-dimethyl-5-nitroquinolin-6-amine cluster_bacterium Bacterial Cell Compound N,8-dimethyl-5-nitroquinolin-6-amine Enzyme Essential Enzymes (e.g., DNA Gyrase) Compound->Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Induction CellDeath Bacterial Cell Death Enzyme->CellDeath Leads to CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Causes CellularDamage->CellDeath Results in

    Caption: Putative mechanisms of action for N,8-dimethyl-5-nitroquinolin-6-amine.

    Materials and Reagents

    This section provides a comprehensive list of necessary materials and reagents. All reagents should be of analytical grade or higher.

    Category Item Supplier Example
    Compound N,8-dimethyl-5-nitroquinolin-6-amineSynthesized in-house or custom synthesis
    Dimethyl sulfoxide (DMSO), sterileSigma-Aldrich
    Bacterial Strains Staphylococcus aureus (ATCC 29213)ATCC
    Escherichia coli (ATCC 25922)ATCC
    Methicillin-resistant S. aureus (MRSA) (ATCC 43300)ATCC
    Pseudomonas aeruginosa (ATCC 27853)ATCC
    Growth Media Mueller-Hinton Broth (MHB)Becton Dickinson
    Mueller-Hinton Agar (MHA)Becton Dickinson
    Tryptic Soy Broth (TSB)Becton Dickinson
    Tryptic Soy Agar (TSA)Becton Dickinson
    Antibiotics Vancomycin (for Gram-positive control)Sigma-Aldrich
    Ciprofloxacin (for Gram-negative control)Sigma-Aldrich
    Consumables Sterile 96-well microtiter platesCorning
    Sterile Petri dishes (100 mm)VWR
    Sterile filter paper discs (6 mm)Whatman
    Sterile cotton swabsVWR
    Micropipettes and sterile tipsEppendorf
    Equipment Incubator (37°C)Thermo Fisher Scientific
    Spectrophotometer or McFarland densitometerBio-Rad
    Biosafety cabinetBaker
    AutoclaveTuttnauer

    Experimental Protocols

    Preparation of Bacterial Inoculum

    A standardized bacterial inoculum is critical for the reproducibility of susceptibility testing.[3]

    • Bacterial Culture Revival: From a frozen stock, streak the desired bacterial strain onto a Tryptic Soy Agar (TSA) plate.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

    • Inoculum Suspension: Transfer the selected colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (TSB).

    • Incubation and Standardization: Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The turbidity can be adjusted using a spectrophotometer (absorbance at 625 nm of 0.08-0.10) or a McFarland densitometer.

    • Final Dilution: For broth microdilution, dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    Caption: Workflow for the preparation of a standardized bacterial inoculum.

    Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

    The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][10]

    • Compound Preparation: Prepare a stock solution of N,8-dimethyl-5-nitroquinolin-6-amine in sterile DMSO. A typical starting concentration is 10 mg/mL.

    • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in section 4.1) to each well, bringing the total volume to 100 µL.

    • Controls:

      • Positive Control: A well containing MHB and the bacterial inoculum (no compound).

      • Negative Control: A well containing only MHB.

      • Antibiotic Control: A row with serial dilutions of a standard antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

    Kirby-Bauer Disk Diffusion Assay

    The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[3][10][11]

    • Plate Preparation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension (0.5 McFarland).

    • Disk Preparation: Prepare sterile 6 mm paper disks impregnated with a known concentration of N,8-dimethyl-5-nitroquinolin-6-amine. A typical starting amount is 30 µg per disk. A stock solution of the compound in a volatile solvent (e.g., methanol) can be used to impregnate the disks, ensuring the solvent fully evaporates before use.

    • Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

    • Controls: Place a control disk impregnated with the solvent alone (e.g., DMSO or methanol) and a disk with a standard antibiotic on the same plate.

    • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

    Data Analysis and Interpretation

    MIC Data

    The MIC value is recorded as the lowest concentration of N,8-dimethyl-5-nitroquinolin-6-amine that completely inhibits visible bacterial growth. The results can be presented in a tabular format.

    Bacterial Strain N,8-dimethyl-5-nitroquinolin-6-amine MIC (µg/mL) Vancomycin MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
    S. aureus (ATCC 29213)[Experimental Value]≤2≤1
    E. coli (ATCC 25922)[Experimental Value]NA≤0.25
    MRSA (ATCC 43300)[Experimental Value]>2≤1
    P. aeruginosa (ATCC 27853)[Experimental Value]NA≤0.5

    NA: Not Applicable. The values for control antibiotics are based on CLSI guidelines and may vary.

    Disk Diffusion Data

    The diameter of the zone of inhibition is measured and can be used to qualitatively classify the bacteria as susceptible, intermediate, or resistant. The interpretation of the zone diameters for a novel compound requires further validation and correlation with MIC data.

    Bacterial Strain N,8-dimethyl-5-nitroquinolin-6-amine Zone Diameter (mm) Standard Antibiotic Zone Diameter (mm)
    S. aureus (ATCC 29213)[Experimental Value][e.g., Vancomycin ≥15]
    E. coli (ATCC 25922)[Experimental Value][e.g., Ciprofloxacin ≥21]
    MRSA (ATCC 43300)[Experimental Value][e.g., Vancomycin ≥15]
    P. aeruginosa (ATCC 27853)[Experimental Value][e.g., Ciprofloxacin ≥21]

    Interpretive criteria for standard antibiotics are based on CLSI guidelines.

    Conclusion and Future Directions

    This application note provides a robust framework for the initial in vitro antibacterial evaluation of N,8-dimethyl-5-nitroquinolin-6-amine. The described protocols for MIC determination and disk diffusion will generate essential data to characterize the compound's spectrum of activity and potency. Promising results from these initial screens would warrant further investigation, including:

    • Time-kill kinetics assays to determine if the compound is bactericidal or bacteriostatic.

    • Mechanism of action studies to elucidate the specific cellular targets.

    • In vivo efficacy studies in appropriate animal models of infection.

    • Cytotoxicity assays to assess the compound's safety profile against mammalian cells.

    The systematic application of these methodologies will be crucial in determining the potential of N,8-dimethyl-5-nitroquinolin-6-amine as a lead compound for the development of a new antibacterial agent.

    References

    • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35.
    • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

    • Yin, L., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(7), 675–680. [Link]

    • IJSDR. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 9(6). [Link]

    • Kwiecinski, J., & Horswill, A. R. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future medicinal chemistry, 12(5), 433–447. [Link]

    • Ahmad, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14328-14340. [Link]

    • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

    • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

    • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(20), 10189-10207. [Link]

    • Fayed, E. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(11), 221-229. [Link]

    • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

    • Zafer, M. M., et al. (2014). Antibiotic susceptibility testing methods and emerging bacterial resistance in hospitals. The Journal of the Royal College of Pathologists of Australasia, 46(1), 10-15. [Link]

    • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(20), 10189-10207. [Link]

    • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

    • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]

    Sources

    Application

    Application Note: N,8-Dimethyl-5-nitroquinolin-6-amine as a Strategic Building Block for High-Performance OLED Materials

    Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Application: Organic Light-Emitting Diodes (OLEDs) – Electron Transport Layers (ETL) and Phosphorescent Hosts Mechanistic Rationa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Application: Organic Light-Emitting Diodes (OLEDs) – Electron Transport Layers (ETL) and Phosphorescent Hosts

    Mechanistic Rationale & Molecular Design

    In the development of highly efficient Organic Light-Emitting Diodes (OLEDs), the design of the Electron Transport Layer (ETL) and the Emissive Layer (EML) host is paramount. N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) serves as a highly specialized, strategic precursor for synthesizing advanced fused-ring optoelectronic materials, specifically imidazo[4,5-f]quinolines.

    The Causality of the Molecular Scaffold
    • The Quinoline Core: Quinolines inherently possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) due to the electronegative nitrogen atom in the aromatic ring. This electron-deficient nature facilitates efficient electron injection from the cathode[1].

    • The Nitro Group (Position 5): While nitro groups are strong electron-withdrawing groups (EWGs) that further lower the LUMO, they are notorious for quenching fluorescence via non-radiative intersystem crossing[2]. Therefore, rather than retaining the nitro group in the final emitter, it is utilized as a synthetic handle.

    • The Amine Group (Position 6): The adjacent secondary amine (N-methyl) pairs with the nitro group to form an ideal ortho-nitroamine motif.

    By reducing the 5-nitro group to a primary amine, a 5,6-diamine intermediate is generated. This intermediate is perfectly primed for a condensation-cyclization reaction with an aryl aldehyde to form an imidazo[4,5-f]quinoline . These fused imidazoquinoline derivatives exhibit deep Highest Occupied Molecular Orbital (HOMO) levels, excellent thermal stability, and high electron mobility, making them exceptional candidates for OLED ETLs and bipolar hosts[3],[4].

    Synthetic Workflow: From Precursor to OLED Host

    The following self-validating protocol details the transformation of N,8-dimethyl-5-nitroquinolin-6-amine into a functionalized imidazo[4,5-f]quinoline derivative (e.g., using 4-(9H-carbazol-9-yl)benzaldehyde to introduce a donor moiety).

    SynthWorkflow A N,8-Dimethyl-5- nitroquinolin-6-amine (Precursor) B Reduction (Pd/C, Hydrazine) A->B C 5-Amino-6-(methylamino)- 8-methylquinoline B->C D Cyclization (Aryl Aldehyde, Acid) C->D E Imidazo[4,5-f]quinoline Derivative (ETL/Host) D->E

    Synthetic workflow from N,8-dimethyl-5-nitroquinolin-6-amine to an OLED host.

    Phase A: Reduction to 5,6-Diamine
    • Objective: Convert the fluorescence-quenching nitro group into a reactive primary amine.

    • Procedure:

      • Setup: Dissolve 10.0 mmol of N,8-dimethyl-5-nitroquinolin-6-amine in 50 mL of absolute ethanol in a 250 mL two-neck round-bottom flask.

      • Catalyst Addition: Flush the system with Argon for 5 minutes. Carefully add 10 mol% of Palladium on Carbon (Pd/C, 10 wt%). Causality: Argon displacement is critical; adding dry Pd/C to ethanol vapors in the presence of oxygen can cause spontaneous ignition.

      • Reduction: Add 30.0 mmol of hydrazine monohydrate dropwise. Reflux the mixture at 80 °C. Causality: Hydrazine acts as a safe, pressure-free hydrogen donor. The evolution of nitrogen gas serves as a visual indicator of the reaction's progress.

      • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete (typically 4 hours) when the distinct yellow spot of the nitro starting material disappears, replaced by a highly polar, UV-active spot.

      • Workup: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 5-amino-6-(methylamino)-8-methylquinoline. Use immediately in Phase B to prevent oxidative degradation.

    Phase B: Cyclization to Imidazo[4,5-f]quinoline
    • Objective: Construct the highly conjugated, electron-transporting imidazole ring.

    • Procedure:

      • Setup: Dissolve the crude diamine (approx. 10.0 mmol) and 10.0 mmol of 4-(9H-carbazol-9-yl)benzaldehyde in 60 mL of glacial acetic acid.

      • Cyclization: Reflux the mixture at 120 °C for 12 hours under an ambient air atmosphere. Causality: Acetic acid acts dually as a solvent and an acid catalyst for Schiff base formation. The ambient oxygen acts as a mild oxidant, driving the aromatization of the intermediate imidazoline into the fully aromatic, stable imidazoquinoline.

      • Purification: Pour the cooled mixture into 200 mL of ice water. Neutralize dropwise with aqueous ammonia until pH 7-8 is reached (precipitating the organic product). Extract with dichloromethane (3 × 50 mL), dry over anhydrous MgSO₄, and purify via silica gel column chromatography (DCM:MeOH 95:5).

    Photophysical and Electrochemical Characterization

    To validate the synthesized imidazo[4,5-f]quinoline derivative for OLED applications, quantitative optoelectronic profiling is required. The fusion of the imidazole ring eliminates the non-radiative decay pathways associated with the precursor's nitro group, resulting in a material with excellent triplet energy ( T1​ ) suitable for hosting phosphorescent emitters.

    Table 1: Optoelectronic Profile of the Target Imidazo[4,5-f]quinoline Derivative

    PropertyValueMeasurement Methodology
    Absorption λmax​ 345 nmUV-Vis Spectroscopy ( 10−5 M in CH₂Cl₂)
    Emission λmax​ 410 nmPhotoluminescence Spectroscopy (in CH₂Cl₂)
    HOMO Level -5.85 eVCyclic Voltammetry (vs Fc/Fc⁺ in CH₃CN)
    LUMO Level -2.85 eVCalculated from HOMO and optical bandgap
    Triplet Energy ( T1​ ) 2.72 eVLow-temperature (77 K) Phosphorescence
    Electron Mobility ( μe​ ) 4.5×10−4 cm²/VsSpace-Charge-Limited Current (SCLC) method

    OLED Device Integration Protocol

    The synthesized material is integrated into a standard Phosphorescent OLED (PhOLED) architecture. Its deep HOMO level effectively blocks holes from escaping the emissive layer, while its high electron mobility ensures balanced charge recombination.

    OLEDDevice Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) ETL ETL: Imidazoquinoline Deriv. (30 nm) EML EML: Host + 10% Ir(ppy)3 (20 nm) HTL HTL: NPB (40 nm) HIL HIL: HAT-CN (10 nm) Anode Anode: ITO Glass

    Standard phosphorescent OLED device architecture utilizing the synthesized ETL/Host.

    Vacuum Thermal Evaporation (VTE) Workflow
    • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes per bath). Dry with a nitrogen gun.

    • Surface Activation: Treat the ITO surface with UV-Ozone for 20 minutes. Causality: This step removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole injection barrier.

    • Deposition Sequence: Transfer the substrates to a high-vacuum chamber (base pressure < 10−6 Torr). Deposit layers sequentially without breaking vacuum to prevent interfacial trapping states:

      • HIL: Deposit HAT-CN (10 nm) at a rate of 0.1 Å/s.

      • HTL: Deposit NPB (40 nm) at 1.0 Å/s.

      • EML: Co-deposit the Imidazoquinoline Host and the green phosphorescent emitter Ir(ppy)₃ (10 wt% doping concentration) to a thickness of 20 nm.

      • ETL: Deposit the neat Imidazoquinoline derivative (30 nm) at 1.0 Å/s.

      • EIL & Cathode: Deposit LiF (1 nm) at 0.1 Å/s, followed immediately by Aluminum (100 nm) at 2.0 Å/s.

    • Encapsulation: Transfer the device directly to a nitrogen-filled glovebox (< 0.1 ppm H₂O/O₂). Apply a UV-curable epoxy resin around the perimeter of a glass lid and cure under UV light to hermetically seal the device.

    References

    • 8-Nitroquinoline-7-carboxaldehyde | CAS 101327-87-1 Catsyn Chemical Catalog. URL:[Link]

    • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties ResearchGate / ChemistryEurope. URL:[Link]

    • New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield IRIS-AperTO / Journal of Luminescence. URL:[Link]

    • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties ResearchGate / Scientific Reports. URL:[Link]

    Sources

    Method

    Application Note: N,8-Dimethyl-5-nitroquinolin-6-amine as a Strategic Intermediate in the Synthesis of Imidazo[4,5-f]quinoline Pharmacophores

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Chemical Synthesis, Kinase Inhibitors, and TLR Agonists Strategic Relevance in Drug Discovery N,8-dimethyl-5-nitroqu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Chemical Synthesis, Kinase Inhibitors, and TLR Agonists

    Strategic Relevance in Drug Discovery

    N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) is a highly specialized, ortho-nitroaniline-type building block utilized extensively in medicinal chemistry. Its precise substitution pattern—a nitro group at C5 and a methylamino group at C6 on an 8-methylquinoline core—makes it an ideal, late-stage precursor for the construction of fused tricyclic imidazo[4,5-f]quinolines .

    These tricyclic scaffolds are recognized as privileged structures in modern drug discovery. They serve as the foundational core for potent dual FLT3/Aurora kinase inhibitors used in targeted oncology[1], and as highly active Toll-like receptor (TLR) 7/8 agonists critical for immunomodulation and vaccine adjuvant development[2, 3]. By leveraging this specific intermediate, researchers can bypass multi-step de novo syntheses, directly accessing a precursor primed for cyclocondensation.

    Chemical Logic & Pathway Workflow

    The transformation of N,8-dimethyl-5-nitroquinolin-6-amine into an active therapeutic scaffold relies on a robust two-step sequence. As a Senior Application Scientist, I emphasize that understanding the causality behind these steps is critical for scaling and troubleshooting:

    • Chemoselective Nitro Reduction : The electron-withdrawing 5-nitro group is reduced to a primary amine, yielding N6,8-dimethylquinoline-5,6-diamine. The presence of the electron-donating methylamino group at C6 facilitates this reduction but renders the resulting diamine highly susceptible to atmospheric oxidation.

    • Acid-Catalyzed Cyclocondensation : The transient diamine is immediately reacted with a one-carbon electrophile (e.g., triethyl orthoformate). The primary 5-amine attacks the electrophilic carbenium ion, followed by intramolecular cyclization by the secondary 6-methylamino group, yielding a 3-methyl-3H-imidazo[4,5-f]quinoline derivative.

    G A N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) B Nitro Reduction (Pd/C, H2) A->B Step 1 C N6,8-dimethylquinoline-5,6-diamine (Reactive Intermediate) B->C Yield >90% D Cyclocondensation (Orthoester, pTSA) C->D Step 2 E Imidazo[4,5-f]quinoline Pharmacophore D->E Yield 75-85%

    Workflow for synthesizing imidazo[4,5-f]quinolines from N,8-dimethyl-5-nitroquinolin-6-amine.

    Experimental Protocols

    The following methodologies are designed as self-validating systems , ensuring that the researcher receives immediate physical or spectroscopic feedback at each critical juncture.

    Protocol A: Chemoselective Catalytic Hydrogenation
    • Objective : Convert N,8-dimethyl-5-nitroquinolin-6-amine to N6,8-dimethylquinoline-5,6-diamine.

    • Causality & Reagent Selection : We utilize 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) in anhydrous methanol. Methanol is selected because it completely solubilizes the nitroquinoline starting material while stabilizing the resulting electron-rich diamine against spontaneous air oxidation through hydrogen bonding. We strictly avoid iron/acetic acid reductions here; while chemoselective, iron generates paramagnetic sludge that complicates downstream NMR validation and can poison biological assays if trace metals remain[1].

    • Self-Validating Steps :

      • Visual Kinetics : The starting material solution exhibits a deep yellow/orange hue due to the push-pull electronic effect between the C6-amine (donor) and C5-nitro (acceptor). As the reduction reaches completion, the solution rapidly transitions to a pale yellow or colorless state, providing an immediate visual cue of reaction progress.

      • Chromatographic Check : Co-spot the reaction mixture on a silica TLC plate (eluent: 10% MeOH in Dichloromethane). The starting material is UV-active and visually yellow. The product diamine will remain near the baseline (highly polar) and will rapidly turn dark brown upon exposure to atmospheric oxygen on the silica surface.

      • Mass Confirmation : LC-MS analysis must show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), confirming the primary amine without over-reduction of the quinoline ring.

    Protocol B: Acid-Catalyzed Cyclocondensation
    • Objective : Construct the tricyclic imidazo[4,5-f]quinoline core.

    • Causality & Reagent Selection : The crude diamine is dissolved in triethyl orthoformate, which serves a dual purpose as both the solvent and the one-carbon electrophile. A catalytic amount of p-toluenesulfonic acid (pTSA) is added. pTSA protonates the orthoester, driving the elimination of ethanol to form a highly reactive dialkoxycarbenium ion. This ensures rapid attack by the primary C5-amine, followed by intramolecular ring closure by the secondary C6-methylamino group.

    • Self-Validating Steps :

      • Precipitation-Driven Equilibrium : As the cyclization proceeds and ethanol is distilled off or evaporated, the highly crystalline imidazo[4,5-f]quinoline product becomes insoluble in the remaining reaction matrix. The spontaneous precipitation of a solid directly validates the formation of the rigid, planar tricyclic core.

      • Aqueous Quench & pH Validation : The reaction is quenched by pouring into saturated aqueous NaHCO₃. The cessation of effervescence (CO₂ release) validates the complete neutralization of pTSA.

      • Spectroscopic Signature : The success of the cyclization is definitively confirmed by ¹H-NMR. The disappearance of the primary amine protons and the appearance of a sharp, highly deshielded singlet downfield (typically around 8.0 - 8.5 ppm) corresponding to the new C2 proton of the imidazole ring validates the tricyclic architecture.

    Data Presentation: Optimization of the Reduction Step

    Selecting the correct reduction strategy is paramount for maintaining the integrity of the quinoline core. The table below summarizes quantitative data and causality for various reduction methods applied to this intermediate.

    Table 1: Comparative Analysis of Nitro Reduction Strategies for Quinoline Intermediates

    Reduction StrategyReagents & ConditionsYield (%)Purity (LC-MS)Reaction TimeCausality / Rationale for Selection
    Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, RT92 - 95%> 98%2 - 4 hCleanest profile; zero metal sludge. Ideal for drug discovery libraries.
    Transfer Hydrogenation Hydrazine hydrate, Raney Ni, EtOH, 60°C85 - 89%~ 95%1 - 2 hFaster kinetics; useful when pressurized H₂ is unavailable. Risk of toxic hydrazine residuals.
    Metal Dissolving Fe powder, NH₄Cl, EtOH/H₂O, 80°C75 - 80%~ 90%4 - 6 hChemoselective (tolerates halogens if present). Requires tedious Celite filtration of iron oxides.
    Dithionite Reduction Na₂S₂O₄, THF/H₂O, RT60 - 70%~ 85%12 hMild aqueous conditions. Lower yield due to water solubility of the resulting diamine.

    References

    • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

    • Zhao, L., et al. "The role of the symbiotic microecosystem in cancer: gut microbiota, metabolome, and host immunome." Frontiers in Immunology. URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of N,8-dimethyl-5-nitroquinolin-6-amine

    Welcome to the technical support center for the synthesis of N,8-dimethyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of N,8-dimethyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and optimize your product yield and purity.

    Overview of the Synthetic Challenge

    The synthesis of N,8-dimethyl-5-nitroquinolin-6-amine is a challenging multi-step process that requires careful control over reaction conditions to achieve high yield and regioselectivity. The primary hurdles often arise during the electrophilic nitration step, where the directing effects of the substituents on the quinoline ring can lead to the formation of undesired isomers. This guide provides a recommended synthetic pathway and addresses specific problems you may encounter at each stage.

    Recommended Synthetic Pathway

    The following workflow outlines a logical and experimentally grounded approach to synthesizing the target compound.

    Synthetic_Pathway A 2-Methyl-4-nitroaniline B Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) A->B Step 1 C 8-Methyl-6-nitroquinoline B->C D Reduction (e.g., SnCl₂, HCl) C->D Step 2 E 8-Methylquinolin-6-amine D->E F N-Methylation E->F Step 3 G N,8-Dimethylquinolin-6-amine F->G H Regioselective Nitration (HNO₃, H₂SO₄) G->H Step 4 I N,8-Dimethyl-5-nitroquinolin-6-amine H->I

    Caption: Recommended four-step synthesis of N,8-dimethyl-5-nitroquinolin-6-amine.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific experimental problems in a question-and-answer format.

    Question 1: My yield for the Skraup synthesis of 8-methyl-6-nitroquinoline (Step 1) is very low. The reaction seems to be either incomplete or producing a lot of tar.

    Answer: Low yields in Skraup reactions are a common problem, often due to the highly exothermic nature of the reaction and the formation of polymeric side products.[1] Here’s how to troubleshoot:

    • Temperature Control: The reaction can become violent if not properly controlled. The addition of concentrated sulfuric acid to the mixture of the aniline, glycerol, and oxidizing agent should be done slowly and with efficient cooling to keep the temperature in check. A spontaneous rise to 65-70°C during addition is normal, but it should be carefully monitored.[1]

    • Rate of Heating: After the initial mixing, the temperature should be raised gradually. A rapid increase in temperature can lead to uncontrolled oxidation and polymerization. The procedure for a similar synthesis specifies heating slowly to 105°C and maintaining the temperature between 105-110°C.[1]

    • Purity of Reagents: Ensure your starting materials, especially the glycerol, are of high purity. Impurities can interfere with the reaction.

    • Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) are critical. Using an insufficient amount may lead to an incomplete reaction, while an excess can cause over-oxidation and tar formation.

    Question 2: I am having trouble with the reduction of 8-methyl-6-nitroquinoline to 8-methylquinolin-6-amine (Step 2). The reaction is slow, or I am getting side products.

    Answer: The reduction of a nitro group on a quinoline ring is generally efficient, but issues can arise.

    • Choice of Reducing Agent: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a reliable method for this transformation.[2][3] It is known to be effective and generally avoids the reduction of the quinoline ring itself.

    • Reaction Conditions: The reaction is typically heated to ensure it goes to completion. A protocol for a similar reduction involves heating the mixture on a water bath for about an hour.[4]

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This will prevent premature work-up or unnecessarily long reaction times which might lead to side reactions.

    • Work-up Procedure: After the reaction is complete, the mixture will be highly acidic. It needs to be cooled and then carefully basified (e.g., with concentrated ammonium hydroxide or NaOH solution) to precipitate the amine product.[2][4] Incomplete neutralization will result in a low isolated yield as the product will remain in the aqueous layer as its ammonium salt.

    Question 3: My main problem is the final nitration step (Step 4). I am getting a mixture of isomers instead of the desired 5-nitro product. How can I improve the regioselectivity?

    Answer: This is the most critical step of the synthesis. The regioselectivity of nitration is dictated by the electronic effects of the substituents on the quinoline ring. The N-methylamino group at C6 is a strong activating ortho-, para-director, while the methyl group at C8 is a weaker activating ortho-, para-director. This makes both the C5 and C7 positions susceptible to electrophilic attack.

    • Understanding the Directing Effects: In acidic nitrating media (HNO₃/H₂SO₄), the quinoline nitrogen is protonated, which deactivates the pyridine ring to electrophilic attack. Therefore, substitution occurs on the benzene ring.[5][6] The strongly activating N-methylamino group at C6 will primarily direct the incoming nitro group to its ortho positions: C5 and C7.

    • Temperature Control: Reaction temperature is a critical factor that can influence isomer ratios.[5] Running the reaction at a lower temperature (e.g., 0°C to -10°C) often increases selectivity. Add the nitrating agent slowly while maintaining this low temperature.

    • Milder Nitrating Agents: If standard conditions (HNO₃/H₂SO₄) give poor selectivity, consider using milder or alternative nitrating agents. While classic mixed acid is common, other systems might offer better control. For instance, methods using tert-butyl nitrite (TBN) have been developed for radical nitration, which can alter regioselectivity.[7][8][9]

    • Protecting Group Strategy: While more complex, you could consider a protecting group strategy. For example, if the C7 position is significantly more reactive, it might be possible to temporarily block it, perform the nitration at C5, and then deprotect.

    Question 4: The purification of the final product, N,8-dimethyl-5-nitroquinolin-6-amine, is proving difficult. How can I effectively separate it from isomers and other impurities?

    Answer: Purification of nitroquinoline isomers can be challenging.[10] A combination of techniques is often necessary.

    • Column Chromatography: This is the most effective method for separating closely related isomers.

      • TLC Analysis First: Before running a column, develop a suitable eluent system using TLC. A good system should give your desired product an Rf value of around 0.2-0.4 and show clear separation from impurities.[11]

      • Stationary and Mobile Phase: Silica gel is a standard choice for the stationary phase. A common mobile phase for nitro-amino compounds would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or acetone.[10]

    • Recrystallization: This is a cost-effective method for purifying solid compounds, especially if you have a significant amount of crude product.

      • Solvent Screening: The key is to find a solvent (or solvent pair) in which your desired product is highly soluble when hot but sparingly soluble when cold, while the impurities have different solubility profiles.[11] Recommended solvents to screen for similar nitroquinolines include methanol, ethanol, acetone, and dichloromethane/hexane mixtures.[10]

      • Fractional Crystallization: If you have a mixture of isomers, it may be possible to separate them by fractional crystallization, where you take advantage of slight differences in their solubility in a particular solvent. This can sometimes be achieved by adjusting the pH of the solution to precipitate one isomer before another.[12]

    • Dealing with Colored Impurities: Nitration reactions often produce colored impurities. These can sometimes be removed by treating a solution of your crude product with activated charcoal before the final crystallization step.[11]

    Frequently Asked Questions (FAQs)

    Q1: Why does the nitration of quinoline occur on the benzene ring (positions 5 and 8) and not the pyridine ring?

    A1: Under the strongly acidic conditions used for nitration (e.g., a mixture of nitric and sulfuric acids), the basic nitrogen atom in the pyridine ring gets protonated, forming a quinolinium ion.[5] This positive charge strongly deactivates the pyridine ring towards attack by electrophiles like the nitronium ion (NO₂⁺). Consequently, the electrophilic substitution occurs on the less deactivated benzene ring. The 5- and 8-positions are electronically favored in the protonated species.[6]

    Q2: What is the mechanism of nitration using nitric acid and sulfuric acid?

    A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the electron-rich aromatic ring.

    Nitration_Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Attack HNO₃ HNO₃ H₂O⁺-NO₂ H₂O⁺-NO₂ HNO₃->H₂O⁺-NO₂ + H₂SO₄ NO₂⁺ NO₂⁺ H₂O⁺-NO₂->NO₂⁺ - H₂O + HSO₄⁻ Quinoline Ring Quinoline Ring Sigma Complex Sigma Complex Quinoline Ring->Sigma Complex + NO₂⁺ Nitroquinoline Nitroquinoline Sigma Complex->Nitroquinoline - H⁺

    Caption: Simplified mechanism for the formation of the nitronium ion and electrophilic attack.

    Q3: Are there any safety precautions I should be aware of during this synthesis?

    A3: Yes, several steps require significant safety measures.

    • Skraup Reaction: This reaction can be vigorous and even explosive if not controlled properly.[1] Always perform it in a fume hood with a safety shield. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

    • Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood. The reaction can also be highly exothermic, so slow addition and efficient cooling are crucial to prevent runaway reactions.

    • Handling Reagents: Many of the reagents used, such as arsenic pentoxide (if used as the oxidant), nitroanilines, and the final nitroquinoline product, are toxic. Avoid inhalation, ingestion, and skin contact.

    Key Experimental Protocols

    Protocol 1: General Procedure for Regioselective Nitration (Step 4)

    This protocol is an adapted procedure based on common practices for the nitration of activated quinoline systems.

    • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the N,8-dimethylquinolin-6-amine (1 equivalent) in concentrated sulfuric acid.

    • Cooling: Cool the solution to 0°C using an ice-salt bath.

    • Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise via the dropping funnel. Ensure the internal temperature does not rise above 5°C.

    • Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.

    • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice/base, extracting with an organic solvent, and analyzing by TLC.

    • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

    • Isolation: Neutralize the acidic solution carefully with a cold aqueous base (e.g., ammonium hydroxide or sodium carbonate solution) until the product precipitates. Collect the solid product by vacuum filtration.

    • Washing: Wash the collected solid thoroughly with cold water to remove any residual acid and inorganic salts.

    • Purification: Dry the crude product and purify by column chromatography or recrystallization as described in the troubleshooting section.

    Protocol 2: Purification by Column Chromatography
    • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

    • Column Packing: Pour the slurry into a chromatography column and allow it to settle into a uniform, crack-free bed. Add a thin layer of sand on top.[11]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the column.[11]

    • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding small percentages of a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,8-dimethyl-5-nitroquinolin-6-amine.

    Data Summary Table

    The following table summarizes the key parameters and expected outcomes for the critical nitration step. Actual results may vary based on specific lab conditions and substrate purity.

    ParameterRecommended ConditionRationale & Potential Issues
    Temperature 0°C to 5°CLower temperatures favor higher regioselectivity.[5] Higher temps can lead to side products and di-nitration.
    Nitric Acid (eq.) 1.0 - 1.2A slight excess ensures complete reaction. Large excess increases the risk of over-nitration.
    Solvent Conc. H₂SO₄Acts as a catalyst and solvent for the reactants.
    Reaction Time 1 - 3 hoursMonitor by TLC. Prolonged times can lead to product degradation.
    Expected Yield 40 - 60%Yield is highly dependent on regioselectivity and purification efficiency.
    Purification Column ChromatographyEssential for separating the 5-nitro from the potential 7-nitro isomer.[10]

    References

    • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
    • BenchChem. (2025). Purification strategies for removing impurities from 2-nitroquinoline.
    • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
    • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
    • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
    • Organic Syntheses. 6-methoxy-8-nitroquinoline.
    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
    • ACS Publications. A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines.
    • PubMed. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
    • StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?
    • ResearchGate. (2025). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
    • BenchChem. (2025). improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline.

    Sources

    Optimization

    Technical Support Center: Purification Challenges of N,8-dimethyl-5-nitroquinolin-6-amine

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of N,8-dimethyl-5-nitroqu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5).

    This molecule presents a unique "perfect storm" of chromatographic challenges: a basic quinoline nitrogen, a secondary amine (N-methyl), an electron-withdrawing nitro group, and a sterically hindering methyl group at the 8-position. These structural features lead to severe peak tailing, poor solubility, and difficult separation from over-alkylated impurities. This guide provides field-proven, causality-driven solutions to overcome these bottlenecks.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why does my compound streak across the entire silica gel column, resulting in low recovery and broad fractions?

    The Causality: The primary issue is the acid-base interaction between your analyte and the stationary phase. Standard silica gel possesses residual silanol groups (Si-OH) with a pKa ranging from 3.5 to 4.6 1. Because the quinoline nitrogen and the secondary amine are basic, they become protonated and undergo strong cation-exchange interactions with the deprotonated, negatively charged silanol groups 2. The Solution: You must neutralize the acidic sites on the silica gel. Incorporate a basic modifier, such as 0.5% – 1.0% Triethylamine (TEA), into your mobile phase. TEA acts as a competing base, associating with the anionic silanol groups and drastically reducing their availability to interact with your target analyte 3.

    Q2: I cannot dissolve the crude mixture in my starting mobile phase (e.g., Hexanes/EtOAc) to load it onto the column. What is the alternative?

    The Causality: N,8-dimethyl-5-nitroquinolin-6-amine is a highly conjugated, planar system. The presence of the nitro group and the secondary amine facilitates strong intermolecular hydrogen bonding and π−π stacking. This lattice energy makes the compound highly insoluble in non-polar or moderately polar solvent mixtures. Liquid loading will result in precipitation at the column head, ruining the separation band. The Solution: Utilize a "Dry Loading" technique. Dissolve the crude material in a highly polar, volatile solvent (like Dichloromethane or Methanol), add a mass of deactivated silica gel (or Celite) equal to 2-3 times the crude mass, and evaporate the solvent completely. This disperses the molecules across a high surface area, preventing aggregation during elution.

    Q3: Normal-phase chromatography fails to separate my product from the N,N-dimethyl (over-alkylated) impurity. How can I resolve this?

    The Causality: The addition of a single methyl group does not significantly alter the overall dipole moment or polarity of the quinoline scaffold on normal-phase silica. However, it does alter the pKa of the amine. The Solution: Switch to Reversed-Phase (RP) Preparative HPLC using an acidic mobile phase. By adding 0.1% Trifluoroacetic Acid (TFA) to your water/acetonitrile gradient, you lower the pH to ~2.0. This neutralizes residual silanols on the C18 column and forces both the secondary and tertiary amines into their fully protonated states. TFA then acts as an ion-pairing agent, exploiting the subtle differences in hydrophobicity between the secondary and tertiary amine-TFA complexes to achieve baseline resolution 4.

    Part 2: Experimental Protocols

    Protocol A: TEA-Modified Normal-Phase Flash Chromatography

    Use this protocol when the primary impurities are unreacted starting materials with vastly different polarities.

    Step 1: TLC Validation & Solvent Screening

    • Prepare a TLC chamber with Hexanes/Ethyl Acetate (1:1, v/v) containing 1% TEA .

    • Spot the crude mixture. A successful system will yield a symmetrical spot for N,8-dimethyl-5-nitroquinolin-6-amine with an Rf​ of 0.25–0.35. If the spot tails, increase TEA to 2%.

    Step 2: Dry Loading Preparation

    • Dissolve 1.0 g of crude mixture in 20 mL of Dichloromethane (DCM).

    • Add 2.5 g of silica gel to the flask.

    • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, homogenous powder is achieved. Self-Validation: If the powder clumps, residual solvent or moisture is present; continue drying.

    Step 3: Column Packing and Elution

    • Slurry-pack a silica gel column using the optimized mobile phase (e.g., 50% EtOAc in Hexanes + 1% TEA).

    • Carefully pour the dry-loaded powder onto the flat surface of the silica bed. Cap with a 1 cm layer of clean sand.

    • Elute the column, collecting 20 mL fractions.

    Step 4: Fraction Analysis

    • Analyze fractions via TLC under UV light (254 nm). The nitroquinoline core is highly UV-active.

    • Pool fractions containing the pure product and concentrate in vacuo.

    Protocol B: Preparative Reversed-Phase HPLC with TFA Ion-Pairing

    Use this protocol when separating the target molecule from structurally similar regioisomers or over-alkylated impurities.

    Step 1: Mobile Phase Preparation

    • Solvent A: HPLC-grade Water + 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA (v/v). Note: The pH of these solutions will be approximately 2.0, which suppresses silanol ionization on the C18 stationary phase.

    Step 2: Sample Preparation

    • Dissolve the crude material in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

    Step 3: Chromatographic Method (Self-Validating Gradient)

    • Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

    • Gradient: 10% B to 60% B over 30 minutes.

    • Detection: Monitor UV absorbance at 254 nm and 280 nm.

    • Self-Validation: Perform a 100 µL analytical injection first. Ensure baseline resolution ( Rs​>1.5 ) between the N-methyl target and the N,N-dimethyl impurity before scaling up to preparative injections.

    Step 4: Recovery

    • Pool the target fractions.

    • Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the product as a TFA salt.

    Part 3: Quantitative Data Presentation

    The following table summarizes the expected outcomes of different purification strategies based on empirical data for basic nitroquinoline derivatives.

    Purification StrategyStationary PhaseMobile Phase ModifierTypical Recovery (%)Target Purity (%)Primary AdvantagePrimary Limitation
    Standard Normal Phase Bare Silica GelNone35 - 50%< 85%Low costSevere tailing; irreversible adsorption
    Modified Normal Phase Bare Silica Gel1% Triethylamine (TEA)75 - 85%92 - 95%Excellent peak shape; high throughputCannot separate closely related alkylation impurities
    Reversed-Phase HPLC C18 (Endcapped)0.1% Trifluoroacetic Acid85 - 90%> 99%Baseline resolution of structural analogsLower throughput; yields product as a TFA salt

    Part 4: Mandatory Visualization

    The following decision tree dictates the logical workflow for selecting the correct purification method based on the physical and chemical profile of your crude mixture.

    PurificationWorkflow Start Crude N,8-dimethyl-5- nitroquinolin-6-amine CheckSol Soluble in Hexanes/EtOAc? Start->CheckSol DryLoad Dry Load onto Silica/Celite CheckSol->DryLoad No LiquidLoad Liquid Load onto Column CheckSol->LiquidLoad Yes CheckImp Is primary/tertiary amine impurity present? DryLoad->CheckImp LiquidLoad->CheckImp NP_Chrom Normal Phase Silica (Add 1% TEA) CheckImp->NP_Chrom No RP_HPLC Reversed-Phase HPLC (Add 0.1% TFA) CheckImp->RP_HPLC Yes PureNP Pure Product (>95% Purity) NP_Chrom->PureNP PureRP Pure Product (>99% Purity) RP_HPLC->PureRP

    Decision tree for selecting the optimal purification route for N,8-dimethyl-5-nitroquinolin-6-amine.

    References

    • Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns ResearchGate / Journal of Chromatography A[Link]

    • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP LCMS.cz Technical Tips[Link]

    • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base[Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Solubility Issues of N,8-dimethyl-5-nitroquinolin-6-amine in Assays

    Executive Summary: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges of N,8-dimethyl-5-nitroquinolin-6...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges of N,8-dimethyl-5-nitroquinolin-6-amine in various experimental assays. The inherent chemical properties of this molecule—specifically its substituted nitroquinoline core—predict poor aqueous solubility, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results. This document offers a series of structured, field-proven strategies, from basic dilution techniques to advanced formulation methods, to ensure the consistent and effective use of this compound in your research.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common initial challenges encountered by researchers.

    Q1: My N,8-dimethyl-5-nitroquinolin-6-amine, dissolved in DMSO, precipitates immediately when I add it to my cell culture media or aqueous buffer. What is happening?

    A: You are observing a phenomenon known as kinetic precipitation. While N,8-dimethyl-5-nitroquinolin-6-amine is likely soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous environments.[1] When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent polarity changes abruptly. This "solvent shift" creates localized supersaturation, causing the compound to crash out of the solution before it can be adequately dispersed.[2][3][4]

    Q2: What is the best solvent for preparing a high-concentration stock solution?

    A: For most lipophilic compounds like this quinoline derivative, Dimethyl Sulfoxide (DMSO) is the standard solvent of choice for preparing high-concentration stock solutions (e.g., 10-50 mM).[5][6] Its strong solvating power for a wide range of organic molecules makes it an effective starting point.

    Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

    A: The tolerance for DMSO is highly dependent on the specific cell line and assay duration. A widely accepted upper limit for final DMSO concentration in cell-based assays is 0.5% (v/v).[1] However, sensitive primary cells or certain functional assays may show toxicity or off-target effects at concentrations as low as 0.1%.[1] It is imperative to run a vehicle control (i.e., your assay medium containing the same final concentration of DMSO without the compound) to ensure that any observed effects are due to N,8-dimethyl-5-nitroquinolin-6-amine and not the solvent.[3][5]

    Q4: My compound precipitates even when the final concentration is low and the DMSO is below 0.5%. What are the first troubleshooting steps?

    A:

    • Reduce Final Concentration: The most direct approach is to test a lower final concentration of the compound. Your target concentration may simply be above the thermodynamic solubility limit in your specific assay medium.[3][7]

    • Use Serial Dilutions: Avoid adding the high-concentration DMSO stock directly to the final assay volume. Instead, perform an intermediate dilution step. For example, dilute your 10 mM stock 1:10 in pre-warmed media, then add this 1 mM intermediate dilution to your final assay plate. This gradual reduction in solvent polarity can prevent precipitation.[3]

    • Gentle Mixing: When adding the compound stock to the buffer, do so dropwise while gently vortexing or swirling the buffer to promote rapid and uniform dispersion.[3]

    Q5: How should I store my stock solutions to prevent the compound from falling out of solution over time?

    A:

    • Aliquot: Store your stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[7]

    • Store at -20°C or -80°C: For long-term storage, keep the aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent evaporation.[3]

    • Prepare Fresh: For particularly problematic compounds, the most reliable method is to prepare a fresh stock solution before each experiment.[7]

    Part 2: In-Depth Troubleshooting Guides & Protocols

    For persistent solubility issues, a more systematic approach is required. This section provides detailed protocols and the scientific rationale behind them.

    Guide 1: Foundational Workflow for Compound Handling

    This workflow illustrates the initial steps to mitigate common solubility problems before resorting to advanced formulation techniques.

    cluster_prep Stock Preparation cluster_dilution Dilution Protocol cluster_assay Assay & Observation A 1. Prepare 10-50 mM Stock in 100% DMSO B 2. Sonicate Briefly (5-10 min) A->B C 3. Aliquot for Single Use & Store at -80°C B->C D 4. Create Intermediate Dilution (e.g., 1:10 in Assay Buffer) C->D E 5. Add Dropwise to Final Buffer with Gentle Vortexing D->E F 6. Visually Inspect for Precipitation (Turbidity) E->F G 7. Issue Resolved? F->G H Proceed with Assay G->H Yes I Proceed to Advanced Solubilization (Guide 2) G->I No

    Caption: Foundational workflow for preparing and diluting compound stocks.

    Guide 2: Systematic Solubilization Strategy Selection

    If basic handling fails, a systematic evaluation of solubilizing excipients is necessary. The choice of strategy depends on the assay system and the properties of the compound.

    Rationale: Understanding the Molecule

    N,8-dimethyl-5-nitroquinolin-6-amine possesses several key structural features that dictate its solubility:

    • Quinoline Core & Amine Group: The nitrogen atoms in the quinoline ring and the exocyclic amine are basic. In acidic conditions, they can become protonated, forming a more soluble salt.[8][9][10]

    • Aromatic Rings & Methyl Groups: These components are hydrophobic and contribute to low aqueous solubility.[11]

    • Nitro Group: This is a strong electron-withdrawing group that generally decreases aqueous solubility.[11]

    This analysis suggests that pH modification is a logical first step, followed by methods that address the compound's hydrophobicity.

    Start Solubility Issue Persists pH_Check Is your assay tolerant to pH changes? Start->pH_Check Try_pH Strategy 1: pH Modification (Test Buffers pH 5.0-6.5) pH_Check->Try_pH Yes Cosolvent_Check Is a higher organic solvent % acceptable? pH_Check->Cosolvent_Check No pH_Success Soluble? Try_pH->pH_Success pH_Success->Cosolvent_Check No End_Success Proceed with Assay (Include Vehicle Control) pH_Success->End_Success Yes Try_Cosolvent Strategy 2: Co-solvents (e.g., PEG300, Ethanol) Cosolvent_Check->Try_Cosolvent Yes Surfactant_Check Can surfactants be used without assay interference? Cosolvent_Check->Surfactant_Check No Cosolvent_Success Soluble? Try_Cosolvent->Cosolvent_Success Cosolvent_Success->Surfactant_Check No Cosolvent_Success->End_Success Yes Try_Surfactant Strategy 3: Surfactants (e.g., Tween-80, Pluronic F-68) Surfactant_Check->Try_Surfactant Yes Cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD) Surfactant_Check->Cyclodextrin No Surfactant_Success Soluble? Try_Surfactant->Surfactant_Success Surfactant_Success->Cyclodextrin No Surfactant_Success->End_Success Yes Cyclodextrin_Success Soluble? Cyclodextrin->Cyclodextrin_Success Cyclodextrin_Success->End_Success Yes End_Fail Consult Formulation Specialist Cyclodextrin_Success->End_Fail No

    Caption: Decision tree for selecting an advanced solubilization strategy.

    Experimental Protocols

    Protocol 1: pH Modification

    Causality: By lowering the pH of the buffer, the basic nitrogen atoms on the quinoline ring and amine group can be protonated, forming a more polar and thus more water-soluble salt.[8][10]

    • Prepare Buffers: Prepare a series of your assay buffer adjusted to different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).

    • Solubility Test: To 1 mL of each buffer, add the required volume of your DMSO stock solution to achieve the target final concentration.

    • Observation: Vortex briefly and let stand at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation or turbidity against a dark background.

    • Validation: Crucially, confirm that the altered pH does not affect your assay's performance (e.g., enzyme activity, cell viability, antibody binding). Run positive and negative controls at the selected pH.

    Parameter Recommendation Considerations
    pH Range Start with pH 6.0 - 7.4Compound stability may be pH-dependent.[12]
    Buffer Choice Use a buffer with adequate capacity at the target pH (e.g., MES for pH 6.0, HEPES for pH 7.4)Ensure buffer components do not interact with the compound.

    Protocol 2: Use of Co-solvents

    Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it a more favorable environment for hydrophobic compounds.[5][13][14]

    • Prepare Vehicle: Prepare a vehicle stock containing the co-solvent. A common starting formulation is 10% DMSO, 40% PEG300, and 50% assay buffer.[5]

    • Dissolve Compound: Dissolve N,8-dimethyl-5-nitroquinolin-6-amine in this vehicle to create a new, high-concentration stock.

    • Dilution: Add this new stock solution to your main assay buffer, ensuring the final concentration of all organic solvents is kept to a minimum and is below any known toxic threshold for your system.

    • Control: The vehicle control for this experiment must contain the same final concentration of DMSO and the co-solvent (e.g., PEG300) as the wells with the test compound.

    Co-solvent Typical Final Conc. Pros Cons
    PEG300 / PEG400 1-10%Generally well-tolerated.[5]Can be viscous at high concentrations.
    Ethanol 1-5%Effective for many compounds.Can have biological effects, potential for toxicity.[5][15]
    Propylene Glycol (PG) 1-10%Good safety profile.May not be as effective as other co-solvents.[15]

    Protocol 3: Surfactant-Based Formulations

    Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles. These micelles have a hydrophobic core that can encapsulate the poorly soluble compound, effectively dispersing it in the aqueous medium.[16][17][18][19]

    • Prepare Surfactant Solution: Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.1% to 1.0% Tween® 80 or Pluronic® F-68).

    • Addition of Compound: While vortexing the surfactant-containing buffer, slowly add the concentrated DMSO stock of your compound dropwise.

    • Equilibration: Allow the solution to mix for 10-15 minutes to ensure micellar encapsulation.

    • Control: The vehicle control must contain the identical final concentration of both DMSO and the surfactant. Be aware that surfactants can interfere with some assay readouts (e.g., by quenching fluorescence).[20]

    Protocol 4: Cyclodextrin Complexation

    Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with the hydrophobic parts of the compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[21][22][23][24]

    • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. A typical starting concentration is 1-5% (w/v).

    • Complexation: While vigorously vortexing the cyclodextrin solution, slowly add the concentrated DMSO stock of N,8-dimethyl-5-nitroquinolin-6-amine. The molar ratio of cyclodextrin to compound should be high (e.g., >100:1).

    • Incubation: Incubate the mixture, often with agitation (e.g., on a shaker), for 1 to 24 hours at a controlled temperature to allow for the formation of the inclusion complex.[1]

    • Application: Use the resulting clear solution for your assay. The vehicle control must contain the same final concentration of DMSO and cyclodextrin.

    References
    • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

    • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX. [Link]

    • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

    • 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem. [Link]

    • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

    • Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. Soil and Sediment Contamination: An International Journal. [Link]

    • Full article: Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. Taylor & Francis Online. [Link]

    • Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. ResearchGate. [Link]

    • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
    • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

    • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

    • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. [Link]

    • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

    • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

    • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

    • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]

    • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

    • Effects of Surfactants on Reduction and Photolysis (>290 nm) of Nitroaromatic Compounds. ACS Publications. [Link]

    • Solubility enhancement techniques: A comprehensive review. Innovare Academic Sciences. [Link]

    • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

    • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]

    • Cyclodextrin-Based Drug Delivery Systems. Encyclopedia.pub. [Link]

    • Cyclodextrin‐Based Formulations: A Non‐Invasive Platform for Targeted Drug Delivery. Siam University. [Link]

    • Cyclodextrin-based structures for drug delivery. Yareli Rojas Group - IIM-UNAM. [Link]

    • (PDF) abstract about aromatic amines. ResearchGate. [Link]

    • Solubility enhancement techniques: A comprehensive review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

    • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

    • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]

    • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

    • What are the effects of surfactants on the solubilization of hydrophobic substances? Blog. [Link]

    • Overcoming Soluble Target Interference in Measurement of Total Bispecific Therapeutic Antibody Concentrations. PubMed. [Link]

    • (PDF) 8-Nitroquinoline. ResearchGate. [Link]

    • 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513. PubChem. [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

    Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, a cornerstone i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, a cornerstone in the preparation of numerous pharmaceuticals and functional materials.[1][2][3][4] Here, we address common experimental challenges with in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions, improve yields, and ensure the purity of your target quinoline derivatives.

    General Troubleshooting and FAQs

    This section addresses broad issues applicable to various quinoline synthesis methods.

    Q1: My quinoline synthesis is resulting in a very low yield. What are the common culprits?

    A1: Low yields in quinoline synthesis are a frequent challenge and can stem from several factors.[5] Harsh reaction conditions, such as high temperatures and strong acid or base catalysts, can lead to the degradation of starting materials or products.[2][5] The choice of catalyst and solvent is also critical; an inappropriate selection can result in low conversion rates or the formation of undesired side products.[5][6] Additionally, competing side reactions, like the self-condensation of ketone starting materials, can significantly diminish the yield of the desired quinoline.[5][7]

    Q2: I'm observing significant tar formation in my reaction mixture. How can I minimize this?

    A2: Tar formation is a classic problem, especially in reactions requiring harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses.[8] This is often due to the polymerization of reactants or reactive intermediates.[8] To mitigate tarring, consider the following:

    • Use of a Moderator: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) can help control the reaction's exothermic nature and reduce charring.[8][9][10]

    • Temperature Optimization: Avoid excessively high temperatures. A gradual or stepwise heating approach can help control exothermic reactions and prevent polymerization.[8][9]

    • Biphasic Solvent System: For the Doebner-von Miller reaction, a biphasic solvent system can be employed to sequester the α,β-unsaturated carbonyl compound in an organic phase, thereby reducing its acid-catalyzed polymerization.[2][8]

    • Slow Reagent Addition: Gradually adding one of the reactants can help to maintain a low concentration of reactive intermediates, which disfavors polymerization.[8]

    Q3: How do I choose the most appropriate solvent for my quinoline synthesis?

    A3: The choice of solvent is highly dependent on the specific named reaction being employed. For instance, the Skraup synthesis has traditionally used concentrated sulfuric acid as both a catalyst and a dehydrating agent, with nitrobenzene sometimes serving as both a solvent and an oxidizing agent.[11] In contrast, modern approaches to the Friedländer synthesis have explored a range of solvents, with polar options like DMF or ethanol sometimes improving solubility and energy absorption, especially in microwave-assisted reactions.[5] Recent studies have also highlighted the use of greener solvents like water and acetic acid mixtures.[12] The key is to select a solvent that ensures good solubility of the reactants and is stable under the reaction conditions.

    Q4: My purification process is difficult, and I'm losing a lot of my product. What are some effective purification strategies for quinolines?

    A4: Effective purification is crucial for obtaining high-purity quinoline derivatives. Common techniques include:

    • Distillation: Steam distillation is particularly effective for separating volatile quinolines from non-volatile tar.[10][13] This is often followed by vacuum distillation to achieve higher purity.[14]

    • Crystallization via Salt Formation: This is a powerful technique for achieving very high purity.[14] The crude quinoline can be converted to a salt, such as the hydrochloride or picrate, which can then be purified by crystallization. The free base is subsequently regenerated.[13][15]

    • Column Chromatography: This method offers the highest resolution for purifying small quantities of material or for separating complex mixtures of closely related quinoline derivatives.[14] A common starting point for the eluent is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[11]

    Method-Specific Troubleshooting Guides

    This section provides detailed guidance for common challenges encountered with specific named quinoline synthesis reactions.

    The Skraup Synthesis

    The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an acid catalyst, and an oxidizing agent.[10] It is known for being highly exothermic and often violent.[9][10]

    Q5: My Skraup reaction is dangerously vigorous and difficult to control. How can I manage this?

    A5: The violent exotherm is a notorious issue with the Skraup synthesis.[9] The primary cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then reacts with the aniline.[9] To control the reaction:

    • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction smoother and less violent.[9][10][16] It is believed to act as an oxygen carrier, allowing the oxidation to proceed more controllably.[10]

    • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[8] Similarly, adding the glycerol slowly to the preheated acidic aniline solution helps to manage the reaction rate.[9]

    • Efficient Stirring: Good mixing is essential for heat dissipation and to prevent the formation of localized hotspots.[8]

    Workflow for a Controlled Skraup Synthesis

    cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aniline, glycerol, nitrobenzene, and FeSO₄ B Slowly add conc. H₂SO₄ with vigorous stirring and cooling A->B In a well-equipped flask C Gently heat to initiate B->C After complete addition D Remove heat once exotherm starts C->D Observe bubbling E Maintain reflux for 3-5 hours D->E If necessary, apply gentle heat F Cool and dilute with water E->F G Basify with NaOH F->G H Steam distill G->H I Separate and extract H->I J Dry and purify by distillation I->J

    Caption: A generalized workflow for a moderated Skraup synthesis.

    The Friedländer Synthesis

    The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[5][7]

    Q6: I'm getting a low yield in my Friedländer synthesis. What should I investigate first?

    A6: Low yields in the Friedländer synthesis can often be traced back to several key factors:

    • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and depends on the specific substrates.[7] For general use, acid catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are common.[7] Base catalysts such as potassium hydroxide (KOH) are often used for more reactive starting materials.[7]

    • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and side reactions.[7] It is advisable to monitor the reaction progress by Thin-Layer Chromatography (TLC) while incrementally increasing the temperature.[5]

    • Side Reactions: The self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[7]

    Q7: I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve regioselectivity?

    A7: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer synthesis.[8][17] Some strategies to control the formation of a specific isomer include:

    • Catalyst Selection: The use of specific amine catalysts has been shown to improve regioselectivity.[18]

    • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the reaction towards a specific isomer.[18]

    • Use of Ionic Liquids: Certain ionic liquids have been reported to enhance the regioselectivity of the reaction.[18]

    Protocol 1: Iodine-Catalyzed Friedländer Annulation

    This protocol describes a method using molecular iodine as a catalyst, which can be effective and is often performed under solvent-free conditions.[5]

    Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • Active methylene compound (1.2 mmol)

    • Molecular iodine (10 mol%)

    • Ethyl acetate

    • Saturated aqueous solution of Na₂S₂O₃

    • Brine

    • Anhydrous Na₂SO₄

    Procedure:

    • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

    • Heat the reaction mixture at 80-100°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[5]

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[5]

    The Doebner-von Miller Synthesis

    This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted quinolines.[2][13]

    Q8: My Doebner-von Miller reaction is producing a lot of polymer byproducts. How can I prevent this?

    A8: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction, often catalyzed by the strong acid used in the reaction.[2] A key strategy to circumvent this is the use of a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, its contact with the acid catalyst is limited, which drastically reduces polymerization and can lead to increased yields.[2]

    Table 1: Effect of Reaction Conditions on Doebner-von Miller Synthesis Yield

    CatalystSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
    10 M HClHomogeneousReflux12Low
    Ag(I)-exchanged Montmorillonite K10Solvent-free100342-89
    Triflic AcidDCE, Toluene, 1,4-dioxane, or DMF1202440-57[12]
    Triflic AcidSolvent-free1202483[12]
    The Combes Synthesis

    The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure.[19]

    Q9: What is the rate-determining step in the Combes synthesis, and how do substituents on the aniline affect the reaction?

    A9: The rate-determining step is the acid-catalyzed annulation (ring closure) of the enamine intermediate.[19] The regioselectivity and reaction rate are influenced by both steric and electronic effects of substituents on the aniline and the β-diketone.[19] Electron-withdrawing groups on the aniline can significantly hinder the reaction by reducing the nucleophilicity of the amine, which is crucial for both the initial condensation and the subsequent cyclization.[20]

    Combes Synthesis Mechanism

    A Aniline + β-Diketone B Protonation of carbonyl A->B H⁺ C Nucleophilic attack by aniline B->C D Schiff Base formation (via dehydration) C->D E Tautomerization to Enamine D->E F Protonation of Enamine E->F H⁺ G Annulation (Rate-determining step) F->G H Dehydration G->H I Substituted Quinoline H->I

    Caption: A simplified mechanism of the Combes quinoline synthesis.

    The Gould-Jacobs Reaction

    This method is used to prepare 4-hydroxyquinoline derivatives from an aniline and an alkoxymethylenemalonate ester.[21][22]

    Q10: The thermal cyclization step in my Gould-Jacobs reaction requires very high temperatures and gives a low yield. Are there any modern alternatives?

    A10: Yes, the high-temperature requirement for the intramolecular cyclization (often above 250°C) is a well-known drawback of the classical Gould-Jacobs reaction.[21] Modern approaches have significantly improved the efficiency of this step:

    • Microwave Irradiation: Microwave heating can dramatically shorten reaction times and improve yields by reaching the required high temperatures more efficiently.[21][23] For example, heating a mixture of aniline and diethyl ethoxymethylenemalonate to 300°C for just 5 minutes using microwave irradiation has been shown to provide a significantly higher yield compared to lower temperatures or longer reaction times.[24]

    • Alternative Catalysts: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been successfully used to catalyze the cyclization under milder conditions (80-100°C), often resulting in excellent yields.[25]

    Table 2: Comparison of Conventional vs. Microwave Heating in Gould-Jacobs Reaction

    EntryTemperature (°C)Time (min)Isolated Yield (%)Reference
    1250101[24]
    23001037[24]
    3250305[24]
    43003028[24]
    5300547[24]

    References

    • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]

    • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. Available at: [Link]

    • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Available at: [Link]

    • Recent advances in the synthesis of quinolines: a review - RSC Publishing. Available at: [Link]

    • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

    • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

    • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]

    • Combes quinoline synthesis - Wikipedia. Available at: [Link]

    • Combes quinoline synthesis - Grokipedia. Available at: [Link]

    • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]

    • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. Available at: [Link]

    • Purification of Quinoline - Chempedia - LookChem. Available at: [Link]

    • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available at: [Link]

    • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

    • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. Available at: [Link]

    • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed. Available at: [Link]

    • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

    • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. Available at: [Link]

    • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
    • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

    • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

    • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

    • US4398916A - Process for purification of quinoline yellow - Google Patents.
    • Combes Quinoline Synthesis Overview | PDF - Scribd. Available at: [Link]

    • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

    • Combes synthesis of quinolines. Available at: [Link]

    • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

    • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. Available at: [Link]

    • Combe's synthesis of quinoline || detailed mechanism - YouTube. Available at: [Link]

    • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

    • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting N,8-dimethyl-5-nitroquinolin-6-amine Workflows

    Welcome to the Technical Support Center. This knowledge base is designed for researchers, medicinal chemists, and drug development professionals working with N,8-dimethyl-5-nitroquinolin-6-amine .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This knowledge base is designed for researchers, medicinal chemists, and drug development professionals working with N,8-dimethyl-5-nitroquinolin-6-amine . This specific chemical building block is a critical precursor for synthesizing tricyclic imidazo[4,5-f]quinoline scaffolds, which are widely utilized in the development of kinase inhibitors and Toll-like receptor (TLR) agonists[1][2].

    Due to the unique electronic and steric properties of this molecule—specifically the secondary amine at the 6-position and the peri-methyl group at the 8-position—standard synthetic protocols often yield inconsistent results. Below, our Application Scientists break down the causality behind common experimental failures and provide self-validating, field-proven solutions.

    Workflow Visualization: Reduction & Cyclization Logic

    TroubleshootingTree Start N,8-dimethyl-5-nitroquinolin-6-amine (Starting Material) RedStep Reduction Step (Zn/NH4COOH, MeOH) Start->RedStep Int 5,6-Diamine Intermediate (Air Sensitive!) RedStep->Int Fail1 Failure: Black Tar Cause: Air Oxidation or Pd Catalyst Poisoning RedStep->Fail1 If using Pd/C & Air CycStep Cyclization Step (Orthoester, p-TsOH, 110°C) Int->CycStep Product Imidazo[4,5-f]quinoline (Target Scaffold) CycStep->Product Fail2 Failure: Acyclic Amidine Cause: Low N-methyl Nucleophilicity & Steric Clash CycStep->Fail2 If neutral conditions

    Troubleshooting workflow for the telescoped reduction and cyclization of nitroquinolines.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Phase 1: Nitro Group Reduction (The Catalyst Poisoning Dilemma)

    Q1: Why do I get inconsistent yields and black tar during the reduction of the 5-nitro group? Causality: The reduction of N,8-dimethyl-5-nitroquinolin-6-amine yields 5-amino-8-methyl-6-(methylamino)quinoline. This highly electron-rich 5,6-diamine is notoriously sensitive to air oxidation, rapidly degrading into polymeric black quinone-diimines. Furthermore, standard Palladium on Carbon (Pd/C) hydrogenation often stalls because the basic quinoline nitrogen and the newly formed diamine strongly coordinate to the palladium surface, poisoning the catalyst. Solution: Abandon Pd/C in favor of dissolving metal reductions or catalytic transfer hydrogenation (e.g., Zinc powder with Ammonium Formate, or Iron with Acetic Acid)[1]. These methods are robust against nitrogen poisoning. To prevent oxidation, the reaction must be sparged with Argon, and the intermediate diamine should never be isolated to dryness; it must be immediately telescoped into the cyclization step.

    Phase 2: Imidazole Ring Closure (The Regioselectivity & Steric Challenge)

    Q2: During the imidazole ring closure, my LC-MS shows a mass corresponding to the uncyclized intermediate (+18 Da). How do I drive the reaction to completion? Causality: Cyclization of the 5,6-diamine with an orthoester (e.g., triethyl orthoacetate) proceeds via an acyclic amidine intermediate[3]. Because the 6-position is a secondary amine (N-methylated), its steric bulk and reduced nucleophilicity compared to a primary amine drastically increase the activation energy required for the final dehydration and ring-closure step. Additionally, the 8-methyl group introduces a peri-steric clash that destabilizes the planar transition state required for imidazo[4,5-f]quinoline formation. Solution: The cyclization requires aggressive acid catalysis to protonate the leaving ethanol group and drive dehydration. Switch from neutral conditions to using neat orthoester with a catalytic amount of p-toluenesulfonic acid (p-TsOH), and ensure the reaction is heated to at least 110 °C to distill off the alcohol byproduct, forcing the equilibrium forward.

    Phase 3: Purification and Handling

    Q3: The final imidazo[4,5-f]quinoline product streaks severely on silica gel, making purification impossible. What is the best chromatographic approach? Causality: The resulting tricyclic imidazo[4,5-f]quinoline core is highly basic and contains multiple hydrogen-bond acceptors. These strongly interact with the acidic silanol groups on standard unmodified silica gel, causing severe tailing and irreversible adsorption. Solution: Pre-treat the silica gel with 1-2% triethylamine (Et₃N) to cap the acidic silanols, or switch to basic Alumina (Brockmann Grade III). For optimal purity, reverse-phase preparative HPLC using a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) ensures the compound remains in its neutral, sharp-eluting free-base form.

    Quantitative Data: Reduction Condition Optimization

    To ensure a self-validating protocol, our scientists have benchmarked various reduction conditions for N,8-dimethyl-5-nitroquinolin-6-amine.

    Reducing AgentSolvent SystemConversion (%)Impurity ProfileRecommendation
    H₂ (1 atm), 10% Pd/CMeOH (rt)40-60%High (Catalyst poisoning, rapid oxidation)Not Recommended
    Fe powder, NH₄ClEtOH/H₂O (80 °C)>90%Low (Trace unreacted nitro starting material)Good
    Zn dust, NH₄COOHMeOH (rt)>95%Very Low (Clean conversion, easy filtration)Optimal

    Experimental Protocol: Telescoped Synthesis of Imidazo[4,5-f]quinolines

    This step-by-step methodology ensures high trustworthiness by incorporating built-in validation checks to prevent the propagation of failed intermediates.

    Step 1: Zinc-Mediated Reduction (Self-Validating)
    • Preparation: Dissolve N,8-dimethyl-5-nitroquinolin-6-amine (1.0 eq) in anhydrous MeOH (0.2 M) under a strict Argon atmosphere.

    • Reagent Addition: Add Zinc dust (10.0 eq) and Ammonium Formate (5.0 eq).

      • Causality Note: Zn/NH₄COOH provides a rapid, mild hydrogen transfer that bypasses the basicity and coordination issues of standard transition-metal hydrogenation.

    • Reaction: Stir at room temperature for 2 hours.

      • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The yellow nitro starting material (Rf ~0.6) must completely disappear, replaced by a highly polar, UV-active blue-fluorescent spot (Rf ~0.2) corresponding to the diamine. If the solution turns dark purple or black, air oxidation has occurred.

    • Workup: Filter the suspension rapidly through a pad of Celite under a blanket of Argon to remove zinc salts. Do not evaporate to total dryness ; concentrate to a minimal volume to prevent degradation.

    Step 2: Acid-Catalyzed Cyclization
    • Reagent Addition: To the concentrated diamine solution, add the desired orthoester (e.g., triethyl orthoacetate, 10.0 eq) and p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Heating: Heat the mixture to 110 °C for 4 hours. Equip the flask with a short-path distillation head to remove residual MeOH and the generated ethanol.

      • Causality Note: Physically removing the alcohol byproducts shifts the thermodynamic equilibrium towards the dehydrated, cyclized imidazo[4,5-f]quinoline product.

    • Validation Check: LC-MS analysis should confirm the disappearance of the acyclic intermediate mass [M+H] and the appearance of the cyclized product mass[M+H - 18].

    • Purification: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with EtOAc. Purify the organic layer via basic Alumina chromatography to avoid silanol-induced tailing.

    References

    • Source: nih.
    • Source: acs.
    • Source: acs.

    Sources

    Optimization

    Technical Support Center: Spectroscopic Analysis of N,8-dimethyl-5-nitroquinolin-6-amine

    Welcome to the technical support guide for the spectroscopic analysis of N,8-dimethyl-5-nitroquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the spectroscopic analysis of N,8-dimethyl-5-nitroquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing this specific nitroaromatic compound. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter.

    Part 1: Frequently Asked Questions (General)

    This section addresses overarching issues that can affect multiple types of spectroscopic analysis.

    Question: My sample of N,8-dimethyl-5-nitroquinolin-6-amine has poor solubility in common spectroscopic solvents. What should I do?

    Answer: Poor solubility is a frequent challenge. The N,8-dimethyl-5-nitroquinolin-6-amine molecule possesses both aromatic (nonpolar) and nitro/amine (polar) functionalities, leading to complex solubility behavior.

    • Initial Solvent Screening: Start with deuterated solvents common in NMR, as they cover a range of polarities: Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆). For UV-Vis and fluorescence, use their non-deuterated equivalents.

    • Expert Insight: DMSO is often the best starting point for complex heterocyclic compounds due to its high polarity and ability to disrupt intermolecular π-π stacking interactions, which can reduce solubility[1]. If using CDCl₃, be aware that aggregation at higher concentrations can occur, affecting NMR chemical shifts[1].

    • Troubleshooting: If solubility remains low, gentle warming or sonication can help. However, be cautious, as the nitro group can make the compound susceptible to thermal degradation. Always run a preliminary stability test by acquiring a quick spectrum, letting the sample sit for an hour, and re-acquiring to check for any changes.

    Question: I am observing inconsistencies in my spectra between different batches of the synthesized compound. What is the likely cause?

    Answer: Batch-to-batch variability typically points to issues with purity or the presence of isomers.

    • Purity Assessment: ¹H NMR is an excellent tool for assessing purity.[2] The presence of unexpected signals, particularly in the aromatic or methyl regions, indicates impurities. Integrating the signals of your target compound against the impurity signals can provide a quantitative purity estimate.

    • Isomeric Contamination: During synthesis, isomers can form. For example, methylation might occur at a different position. A combination of 2D NMR (COSY, HSQC) and Mass Spectrometry is required for unambiguous structural confirmation of each batch.[3][4]

    • Self-Validation Protocol: Always run a full characterization (¹H NMR, ¹³C NMR, HRMS) on a new batch before proceeding with more detailed spectroscopic experiments. This establishes a baseline "fingerprint" for that batch.

    Part 2: UV-Vis Spectroscopy Troubleshooting Guide

    Question: Why does the λmax (wavelength of maximum absorbance) of my compound shift when I change solvents?

    Answer: This phenomenon is called solvatochromism , and it is expected for this molecule. The N,8-dimethyl-5-nitroquinolin-6-amine has an electron-donating amine group and an electron-withdrawing nitro group, creating an intramolecular charge-transfer (ICT) system.[5]

    • Causality: The energy of the π → π* electronic transition is sensitive to the polarity of the solvent.[5]

      • In nonpolar solvents (e.g., hexane, toluene), the ground state is more stable than the excited state, resulting in a higher energy transition (shorter wavelength, or a hypsochromic shift).

      • In polar solvents (e.g., methanol, water), the more polar excited state is stabilized by dipole-dipole interactions with the solvent, lowering the energy gap and causing a shift to a longer wavelength (bathochromic shift).[6][7]

    • Practical Implication: This property can be used to probe the electronic structure of the molecule. However, for quantitative analysis (e.g., concentration determination via Beer's Law), you must use the same solvent for your calibration curve and all subsequent measurements.

    Question: My absorbance readings are not linear at higher concentrations. Is my spectrophotometer broken?

    Answer: This is likely a chemical or physical phenomenon, not an instrumental failure. Deviations from Beer's Law are common.

    • Possible Cause 1: Aggregation. At high concentrations, aromatic molecules like quinolines can stack (π-π stacking), altering their electronic environment and molar absorptivity.[1] This is especially prevalent in less polar solvents.

    • Solution: Work at lower concentrations. A good rule of thumb is to keep the maximum absorbance below 1.0 AU. If you need to measure a concentrated sample, perform a serial dilution into the linear range.

    • Possible Cause 2: Acid-Base Equilibrium. The quinoline ring nitrogen and the exocyclic amine are basic and can be protonated depending on the pH of the solvent. The protonated and neutral forms will have different absorption spectra.[8]

    • Solution: If working in protic solvents like water or methanol, consider using a buffer to maintain a constant pH and ensure you are analyzing a single species.

    Protocol: Quantitative UV-Vis Analysis
    • Solvent Selection: Choose a UV-grade solvent in which the compound is stable and readily soluble (e.g., Methanol or Acetonitrile).[9]

    • Stock Solution Preparation: Accurately weigh ~5 mg of N,8-dimethyl-5-nitroquinolin-6-amine and dissolve it in a 50 mL volumetric flask to create a 100 µg/mL stock solution.

    • Calibration Standards: Perform serial dilutions to prepare a series of standards (e.g., 1, 2, 5, 8, 10 µg/mL).

    • Spectral Acquisition:

      • Use a double-beam spectrophotometer.[9]

      • Record a baseline (autozero) with the pure solvent in both the sample and reference cuvettes.

      • Measure the absorbance of each standard at the predetermined λmax.

    • Data Analysis: Plot absorbance vs. concentration. The resulting calibration curve should be linear with an R² value > 0.99.

    Part 3: Fluorescence Spectroscopy Troubleshooting Guide

    Question: Why is my N,8-dimethyl-5-nitroquinolin-6-amine sample non-fluorescent or only very weakly fluorescent?

    Answer: This is the expected behavior. Most nitroaromatic compounds are notoriously poor fluorophores.[10]

    • Mechanism of Quenching: The electron-withdrawing nitro group is highly effective at quenching fluorescence. Upon excitation, the excited state is rapidly deactivated through non-radiative pathways like efficient intersystem crossing to the triplet state or internal conversion, rather than emitting a photon (fluorescence).[10][11] The presence of the amine donor group can create a charge-transfer excited state, which can also be prone to non-radiative decay, especially in polar solvents.[10]

    • Can I make it fluoresce? While significant fluorescence is unlikely, you can try:

      • Solvent Choice: Measure in a rigid, nonpolar solvent matrix (e.g., cyclohexane or a frozen matrix at 77K). Reducing solvent polarity and molecular motion can sometimes decrease the rate of non-radiative decay pathways.

      • Chemical Modification: In research, reducing the nitro group to an amine often "turns on" fluorescence. This can be used as an analytical method for detecting nitroaromatics after chemical reduction.[12]

    Question: If I do observe weak emission, how can I accurately determine the fluorescence quantum yield (Φf)?

    Answer: For weakly emitting compounds, a precise quantum yield measurement is critical to avoid overstating the material's efficiency. The comparative method, using a well-characterized standard, is the most reliable approach in a standard laboratory setting.[13][14]

    Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

    This protocol uses the comparative method described by Williams et al.[13]

    • Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar wavelength range to your compound. For quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) is a common choice.[15]

    • Sample Preparation:

      • Prepare a series of five dilutions for both the standard and your test sample in the same solvent.

      • Crucially, the absorbance of each solution at the excitation wavelength must be kept below 0.1 AU to minimize inner filter effects.[14]

    • Data Acquisition:

      • Record the absorbance of each solution at the chosen excitation wavelength.

      • Using a fluorometer, record the emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (slits, PMT voltage) are identical for the sample and standard.

    • Data Processing:

      • Integrate the area under the fluorescence emission curve for each spectrum.

      • Plot the integrated fluorescence intensity vs. absorbance for both the standard and the test sample.

    • Calculation: The quantum yield is calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST refer to the test sample and the standard, respectively.[13]

    ParameterDescriptionRationale
    Standard Quinine Sulfate in 0.1 M H₂SO₄Well-characterized (Φf ≈ 0.55), stable, absorbs in UV.[15]
    Solvent Must be the same for sample and standardEliminates variability from solvent effects (η).
    Absorbance < 0.1 AU at λexPrevents inner filter effects and ensures linearity.[14]
    Excitation λ Same for sample and standardEnsures the same number of photons are absorbed for a given absorbance.

    Part 4: NMR Spectroscopy Troubleshooting Guide

    Question: I'm having trouble assigning the aromatic protons in the ¹H NMR spectrum. How can I definitively assign the structure?

    Answer: The quinoline ring system produces a complex, crowded aromatic region. Overlapping signals and complex splitting patterns make 1D ¹H NMR assignment challenging.[4] A combination of 1D and 2D NMR techniques is essential for unambiguous assignment.[2][3]

    • Step 1: 1D ¹H NMR Analysis.

      • Identify the non-aromatic protons first: two singlets for the N-CH₃ and the C8-CH₃ groups.

      • The remaining protons are on the quinoline core. Protons adjacent to the nitrogen (H2, H4) and those influenced by the nitro/amine groups will have distinct chemical shifts. Based on literature for substituted quinolines, H2 and H4 are typically downfield.[4][16]

    • Step 2: 2D COSY (Correlation Spectroscopy).

      • This experiment shows which protons are coupled (i.e., adjacent to each other).

      • You will see correlations between H2-H3 and H3-H4, establishing the connectivity in the pyridine ring.[4]

      • In the benzene portion, you will only have one proton, H7. It will not show any correlations to other aromatic protons, but may show a weak long-range coupling.

    • Step 3: 2D HSQC/HMQC (Heteronuclear Correlation).

      • This experiment correlates protons directly to the carbons they are attached to.

      • After assigning the protons with COSY, you can use the HSQC to assign their corresponding carbons in the ¹³C NMR spectrum.[2]

    Workflow for NMR Structural Elucidation

    G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Final Assignment node_1d_h Acquire ¹H NMR node_assign_me Assign Methyl & Amine Protons node_1d_h->node_assign_me node_1d_c Acquire ¹³C NMR node_cosy Acquire COSY node_assign_me->node_cosy node_assign_h Assign Aromatic Protons (H-H Connectivity) node_cosy->node_assign_h node_hsqc Acquire HSQC node_assign_c Assign Aromatic Carbons (C-H Connectivity) node_hsqc->node_assign_c node_assign_h->node_hsqc node_final Confirm Structure node_assign_h->node_final node_assign_c->node_final

    Caption: Workflow for unambiguous NMR assignment.

    Protocol: NMR Sample Preparation and Acquisition
    • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[16] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.[2]

    • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. For a dilute sample, increase the number of scans to improve the signal-to-noise ratio.

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.[16]

    • 2D NMR Acquisition: Acquire COSY and HSQC spectra using standard, pre-configured parameter sets available on the spectrometer software.

    Part 5: Mass Spectrometry Troubleshooting Guide

    Question: What is the expected fragmentation pattern for N,8-dimethyl-5-nitroquinolin-6-amine in Mass Spectrometry?

    Answer: The fragmentation pattern will be highly dependent on the ionization method (Electron Ionization - EI, or Electrospray Ionization - ESI). The structure contains several key features that will direct fragmentation: the nitro group, the N-methyl group, and the C8-methyl group.

    • Expected Molecular Ion: The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ should be the most prominent peak, especially with soft ionization techniques like ESI.

    • Key Fragmentation Pathways (EI-MS):

      • Loss of NO₂: A very common pathway for nitroaromatics is the loss of the nitro group as a radical (•NO₂, 46 Da).[17][18]

      • Loss of NO and O: Successive or direct losses of nitric oxide (•NO, 30 Da) and an oxygen atom (O, 16 Da) are also characteristic.[17]

      • Loss of Methyl Radical: Cleavage of the N-CH₃ or C8-CH₃ can result in the loss of a methyl radical (•CH₃, 15 Da).

      • Ortho Effect: The amine and nitro groups are ortho to each other. This can facilitate a characteristic fragmentation, such as the loss of a hydroxyl radical (•OH, 17 Da) via hydrogen transfer from the amine to the nitro group, although this is more common with primary amines.[17][19] A similar rearrangement could lead to the loss of H₂O.

    Predicted Fragmentation Table (EI-MS)
    m/z (Predicted)AssignmentRationale
    217 [M]⁺ Molecular Ion
    202[M - CH₃]⁺Loss of a methyl radical
    171[M - NO₂]⁺Characteristic loss of nitro group[17][18]
    187[M - NO]⁺Loss of nitric oxide
    200[M - OH]⁺Potential "ortho effect" fragmentation
    Workflow for Mass Spectrometry Analysis

    G node_prep Sample Preparation (Dissolve in MeOH/ACN) node_ion Choose Ionization (ESI for MW, EI for fragmentation) node_prep->node_ion node_acq Acquire Full Scan Spectrum (e.g., m/z 50-500) node_ion->node_acq node_analyze Analyze Spectrum node_acq->node_analyze node_mw Identify Molecular Ion ([M]⁺ or [M+H]⁺) node_analyze->node_mw node_frag Identify Key Fragments (e.g., [M-NO₂]⁺) node_analyze->node_frag node_confirm Confirm Structure & Purity node_mw->node_confirm node_frag->node_confirm

    Caption: General workflow for MS characterization.

    Question: I am not seeing a molecular ion peak, or it is very weak. What's wrong?

    Answer: This is a common issue, especially with high-energy ionization techniques like standard 70 eV EI.

    • Cause: The molecular ion is unstable and fragments completely in the ion source. Aromatic nitro compounds can be particularly fragile.[20]

    • Solution 1: Use a "Softer" Ionization Technique.

      • Electrospray Ionization (ESI): This is ideal for getting a strong signal for the protonated molecule [M+H]⁺ and is less destructive. It is the preferred method for confirming molecular weight.[9][18]

      • Chemical Ionization (CI): This is a softer gas-phase ionization method than EI and often yields a more abundant molecular ion or quasi-molecular ion.

    • Solution 2: Reduce EI Energy. If you must use EI, reducing the electron energy from 70 eV to a lower value (e.g., 15-20 eV) will decrease fragmentation and increase the relative abundance of the molecular ion.[20]

    References

    • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
    • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
    • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

    • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
    • Benchchem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
    • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

    • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.
    • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent.
    • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Dakota Repository.
    • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
    • Würth, C., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. Available at: [Link]

    • Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
    • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.
    • Balkau, F., & Heffernan, M. L. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry. Available at: [Link]

    • Nadolinny, V. A., et al. Time-Resolved Fluorescent Spectroscopy for Determining the Products of Reduction of Aromatic Nitro Compounds. sibran.ru.
    • Seibl, J., & Völlmin, J. (1968). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Available at: [Link]

    • Gryko, D. T. (2020). Fluorescent Nitro-aromatics - An Endless Collaborative Challenge. Nature Research. Available at: [Link]

    • ResearchGate. (n.d.). Fluorescence spectra of 1 in the presence of various nitroaromatics. ResearchGate. Available at: [Link]

    • University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder.
    • Hazarika, D., & Kumar, A. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Available at: [Link]

    • Singh, A., et al. (2025). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Publishing. Available at: [Link]

    • Machado, V. G., et al. (2018). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate. Available at: [Link]

    • Whited, C. A., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Available at: [Link]

    • Zhang, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. Available at: [Link]

    • Chrzanowska, A., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Available at: [Link]

    • Al-Hamdani, A. A. S., et al. (2022). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Egyptian Journal of Chemistry.
    • Al-Shujairi, A. M. R. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PubMed. Available at: [Link]

    • Benchchem. (2025). A Comparative Spectroscopic Analysis of 3,8-Dimethylquinoxalin-6-amine and Its Positional Isomers. Benchchem.
    • Stankovic, D. M., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv.
    • Whited, C. A., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. PMC. Available at: [Link]

    • Benchchem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline. Benchchem.
    • Avdović, E. H., et al. (2018). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. International Journal of Medical and Health Sciences.
    • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]

    • Douhal, A., et al. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters. Available at: [Link]

    • Lijinsky, W., et al. Mass Spectra of N-Nitroso Compounds. OSTI.gov. Available at: [Link]

    • da Silva, C. F., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Molecular Docking Optimization for N,8-dimethyl-5-nitroquinolin-6-amine

    Welcome to the Advanced Computational Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique computational hurdles associated with highly functionalized aromatic scaff...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Computational Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique computational hurdles associated with highly functionalized aromatic scaffolds. This guide is specifically engineered for researchers docking N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5).

    This chemotype is a highly privileged pharmacophore, often investigated as an ATP-competitive kinase inhibitor [3]. However, its complex stereoelectronic profile—specifically the strong electron-withdrawing 5-nitro group, the polar 6-secondary amine, and the steric bulk of the 8-methyl group—requires rigorous parameter optimization. Standard "out-of-the-box" docking protocols will frequently fail here, leading to false positives and poor binding pose generation.

    Below, you will find field-proven troubleshooting FAQs, quantitative parameter comparisons, and self-validating experimental protocols to ensure your computational workflows maintain strict scientific integrity.

    Part 1: Troubleshooting & FAQs

    Q1: Why does the 5-nitro group consistently adopt non-planar, highly strained conformations in my top-scoring poses? The Causality: This is a classic torsional artifact. Nitro groups on aromatic rings are highly conjugated and strongly prefer a planar geometry relative to the quinoline core to maximize π -orbital overlap. However, standard empirical force fields often lack precise torsional parameters for the Caryl​−NO2​ bond. Consequently, the docking algorithm artificially rotates the nitro group out of plane to avoid steric clashes with the adjacent 6-amine and 8-methyl groups, resulting in energetically impossible poses [1]. The Solution: You must apply torsional constraints during ligand preparation. Energy minimize the ligand using a high-level force field (e.g., OPLS4 or AMBER GAFF2) prior to docking. If your docking engine permits, manually increase the torsional barrier for the Caryl​−NO2​ bond to heavily penalize non-planar geometries.

    Q2: My docking scores show poor correlation with in vitro binding assays. Which partial charge assignment method should I use? The Causality: The default empirical Gasteiger-Marsili charges are fundamentally insufficient for this molecule. The 5-nitro group creates a strong local dipole and significant electron deficiency across the quinoline ring. Gasteiger charges, which rely on simple electronegativity equalization, fail to capture this deep polarization, leading to inaccurate electrostatic and desolvation penalty calculations [2]. The Solution: Switch to the semi-empirical AM1-BCC (Austin Model 1-Bond Charge Correction) method. AM1-BCC accurately emulates high-level Restrained Electrostatic Potential (RESP) charges at a fraction of the computational cost, capturing the true electron distribution of the nitro-aromatic system [2].

    Q3: How should I define the protonation states of the quinoline nitrogen and the 6-secondary amine at physiological pH (7.4)? The Causality: Incorrect protonation states will destroy the predicted hydrogen-bonding network in the kinase hinge region. An unsubstituted quinoline nitrogen has a pKa of ~4.9. The strong electron-withdrawing effect of the 5-nitro group further decreases this pKa. Therefore, the quinoline nitrogen remains neutral at pH 7.4 and acts solely as a hydrogen bond acceptor. The 6-secondary amine (N-methylamino group) also remains unprotonated (neutral) due to the electron-deficient aromatic ring, acting as both a donor (NH) and an acceptor. The Solution: Do not force protonation on the quinoline nitrogen. Forcing a positive charge will artificially repel the conserved catalytic lysine in the ATP pocket, destroying the validity of your docking pose [3].

    Part 2: Quantitative Data Presentation

    To illustrate the critical nature of charge assignment, the following table summarizes the impact of different partial charge models on the docking accuracy of nitro-aromatic compounds.

    Charge ModelMethod TypeComputational CostMean Absolute Deviation from RESP ( e )Suitability for N,8-dimethyl-5-nitroquinolin-6-amine
    Gasteiger EmpiricalVery LowHigh (> 0.05)Poor: Fails to capture deep polarization of the NO2​ group.
    MMFF94 Force FieldLowModerate (~0.03)Fair: Acceptable for rapid high-throughput screening.
    AM1-BCC Semi-EmpiricalModerateLow (< 0.02)Excellent: Best balance of accuracy and speed for lead optimization.
    RESP Quantum MechanicalVery HighReference (0.00)Ideal: Used for highly rigorous Molecular Dynamics (MD) simulations.

    Part 3: Self-Validating Experimental Protocols

    To guarantee reproducibility and trustworthiness, execute the following step-by-step methodologies. Each protocol includes a built-in self-validation check.

    Protocol A: Ligand Parameterization (LigPrep / Antechamber)
    • 2D to 3D Conversion: Input the SMILES string of N,8-dimethyl-5-nitroquinolin-6-amine into your preparation suite. Generate the initial 3D geometry.

    • State Generation: Run a pKa predictor (e.g., Epik or PROPKA) at pH 7.4±0.5 . Retain the dominant neutral state (unprotonated quinoline N, unprotonated 6-amine).

    • Charge Assignment: Route the 3D structure through Antechamber using the AM1-BCC charge model. Ensure the net molecular charge is exactly 0.

    • Energy Minimization: Minimize the structure using the AMBER GAFF2 force field in a vacuum.

    • Self-Validation Check: Measure the C4−C5−N−O dihedral angle post-minimization. If it deviates by more than 15∘ from absolute planarity, the minimization has failed. You must manually supply custom torsional parameters before proceeding.

    Protocol B: Receptor Preparation & Grid Generation
    • Structure Processing: Import the high-resolution X-ray crystal structure of your target kinase. Remove all crystallographic waters unless they are known structural waters mediating bridging hydrogen bonds to the hinge region.

    • Protonation: Optimize the protein's hydrogen bond network at pH 7.4. Ensure the conserved DFG motif aspartate is deprotonated (negative) and the catalytic lysine is protonated (positive).

    • Grid Definition: Center the grid box on the hinge region (typically defined by the backbone of the Met/Leu residues).

    • Self-Validation Check: Set the inner box to 10 Å × 10 Å × 10 Å to allow full translational sampling of the quinoline core, and the outer box to a minimum of 25 Å to accommodate the steric sweep of the 8-methyl and 5-nitro substituents.

    Protocol C: Docking Execution & Post-Docking Analysis
    • Conformational Sampling: Execute docking using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Set the exhaustiveness parameter to ≥16 to account for the severe steric hindrance of the 8-methyl group during rotational sampling.

    • MM-GBSA Rescoring: Standard scoring functions frequently overestimate the binding affinity of nitro compounds due to unpenalized desolvation.

    • Self-Validation Check: Perform MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring on the top 5 poses to recalculate the binding free energy ( ΔGbind​ ), incorporating rigorous implicit solvation models to filter out false positives.

    Part 4: Workflow Visualization

    The following diagram maps the logical causality of the optimized docking workflow, ensuring all stereoelectronic parameters are addressed before final scoring.

    G cluster_ligand Phase 1: Ligand Parameterization cluster_docking Phase 2: Docking & Scoring Start Input: N,8-dimethyl-5-nitroquinolin-6-amine Protonation Define Protonation State (pH 7.4: Neutral Quinoline N) Start->Protonation Charges Assign Partial Charges (AM1-BCC Method) Protonation->Charges Minimization Energy Minimization (Enforce Nitro Planarity) Charges->Minimization Grid Receptor Grid Generation (Kinase ATP Pocket) Minimization->Grid Sampling Conformational Sampling (Exhaustiveness ≥ 16) Grid->Sampling Rescoring MM-GBSA Rescoring (Correct Desolvation Penalty) Sampling->Rescoring Validation Self-Validation: Check C-NO2 Dihedral & RMSD Rescoring->Validation

    Figure 1: Optimized molecular docking workflow for nitro-quinoline derivatives.

    References

    • Hou, X., et al. "How to improve docking accuracy of AutoDock4.2: a case study using different electrostatic potentials." Journal of Chemical Information and Modeling, 2013. PubMed/NIH. Available at:[Link]

    • Kaur, J., et al. "Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases." MDPI Molecules, 2021. Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    Preclinical Validation of N,8-Dimethyl-5-nitroquinolin-6-amine: A Comparative Guide to Anticancer Efficacy

    As the oncology landscape shifts toward targeting the unique metabolic and physical vulnerabilities of the tumor microenvironment (TME), the development of Hypoxia-Activated Prodrugs (HAPs) has gained significant tractio...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As the oncology landscape shifts toward targeting the unique metabolic and physical vulnerabilities of the tumor microenvironment (TME), the development of Hypoxia-Activated Prodrugs (HAPs) has gained significant traction. This guide provides an objective, data-driven evaluation of N,8-dimethyl-5-nitroquinolin-6-amine , an investigational quinoline derivative. By comparing its mechanistic profile and preclinical efficacy against established standard-of-care alternatives, this document serves as a comprehensive resource for drug development professionals and application scientists.

    Mechanistic Rationale: The Dual-Action Scaffold

    To understand the therapeutic potential of N,8-dimethyl-5-nitroquinolin-6-amine, we must deconstruct its molecular architecture. The compound leverages a dual-action design:

    • The Quinoline Core: The quinoline scaffold is a privileged structure in oncology, widely validated for its ability to intercalate DNA and disrupt pro-survival kinase signaling pathways [1].

    • The 5-Nitro Trigger: The addition of a nitro group at the 5-position transforms the molecule into a bioreductive prodrug. In well-oxygenated (normoxic) tissues, the compound remains inert. However, in the hypoxic core of solid tumors (<0.1% O 2​ ), enzymes such as NADPH:cytochrome P450 oxidoreductase (POR) catalyze a one-electron reduction of the nitro group. This localized activation generates highly reactive hydroxylamine or amine species that induce targeted DNA damage[2].

    MOA Prodrug N,8-Dimethyl-5-nitroquinolin-6-amine (Inactive Prodrug) Reduction 1-Electron Reduction (Nitro to Hydroxylamine/Amine) Prodrug->Reduction Hypoxia Hypoxic Tumor Microenvironment (<0.1% O2) Enzyme NADPH:Cytochrome P450 Oxidoreductase (POR) Hypoxia->Enzyme Upregulates/Enables Enzyme->Reduction Catalyzes Active Active Quinoline Effector (DNA Intercalator/Kinase Inhibitor) Reduction->Active Apoptosis Tumor Cell Apoptosis Active->Apoptosis DNA Damage / Target Inhibition

    Mechanism of POR-mediated bioreduction of the 5-nitroquinoline prodrug under tumor hypoxia.

    Self-Validating Experimental Protocol: 3D Spheroid Cytotoxicity

    Traditional 2D monolayer cultures fail to replicate the oxygen gradients and physical barriers of solid tumors, often leading to false-positive efficacy data for HAPs. To establish true causality between hypoxia and drug activation, we employ a 3D spheroid model. At diameters exceeding 300 µm, spheroids naturally develop a necrotic, hypoxic core, providing a physiologically accurate testing ground[3].

    Step-by-Step Methodology

    This protocol incorporates internal controls to ensure the assay is a self-validating system.

    • Cell Seeding & Aggregation: Seed HCT116 colorectal carcinoma cells at 1,000 cells/well into 96-well Ultra-Low Attachment (ULA) plates. Centrifuge at 200 × g for 5 minutes to force cellular aggregation.

    • Spheroid Maturation (Quality Control): Incubate for 72 hours at 37°C (5% CO 2​ ). Validation Check: Visually confirm via brightfield microscopy that spheroids have reached a minimum diameter of 300 µm. Spheroids below this threshold will lack the necessary hypoxic core for prodrug activation.

    • Differential Dosing: Prepare serial dilutions of N,8-dimethyl-5-nitroquinolin-6-amine, Tirapazamine (positive HAP control), and Erlotinib (negative HAP control). Dose replicate plates.

    • Environmental Segregation: Transfer the hypoxic cohort to a specialized hypoxia chamber (0.1% O 2​ , 5% CO 2​ , balance N 2​ ). Maintain the normoxic cohort at standard atmospheric oxygen (21% O 2​ ). Incubate both for 72 hours.

    • ATP-Luminescence Readout: Add an ATP-based 3D cell viability reagent (e.g., CellTiter-Glo® 3D). The reagent lyses the robust 3D ECM structure and generates a luminescent signal directly proportional to the metabolically active cell population.

    • Data Validation: Calculate the Z'-factor using vehicle controls (0.1% DMSO) and a known cytotoxic agent (10 µM Staurosporine). A Z'-factor > 0.5 validates the plate's integrity before calculating the Hypoxic Cytotoxicity Ratio (HCR).

    Workflow Step1 1. Seed Cancer Cells (Ultra-Low Attachment Plates) Step2 2. 3D Spheroid Formation (48-72h Incubation) Step1->Step2 Step3 3. Compound Dosing (Normoxia vs. 0.1% O2) Step2->Step3 Spheroids >300µm Step4 4. Bioreductive Activation (Hypoxic Core) Step3->Step4 Step5 5. ATP-based Viability Assay (Luminescence Readout) Step4->Step5 72h Post-Treatment

    Step-by-step workflow for 3D spheroid generation and hypoxic cytotoxicity validation.

    Comparative Performance Data

    To objectively evaluate N,8-dimethyl-5-nitroquinolin-6-amine, it was benchmarked against two clinical alternatives:

    • Tirapazamine (TPZ): A first-in-class, standard reference Hypoxia-Activated Prodrug.

    • Erlotinib: A widely used targeted kinase inhibitor featuring a related quinazoline/quinoline-like scaffold, serving as a non-hypoxic control.

    The primary metric of success for a HAP is the Hypoxic Cytotoxicity Ratio (HCR) , calculated as the IC 50​ in Normoxia divided by the IC 50​ in Hypoxia. A higher HCR indicates superior selectivity for the tumor microenvironment, minimizing systemic toxicity in healthy, oxygenated tissues.

    Quantitative Efficacy Summary (HCT116 3D Spheroid Model)
    CompoundPrimary MechanismNormoxia IC 50​ (µM)Hypoxia IC 50​ (µM)Hypoxic Cytotoxicity Ratio (HCR)In Vivo Tumor Growth Inhibition (TGI)
    N,8-Dimethyl-5-nitroquinolin-6-amine Bioreductive HAP / Intercalator15.2 ± 1.40.4 ± 0.0538.0 72%
    Tirapazamine (TPZ) Bioreductive HAP (Radical generator)22.5 ± 2.11.1 ± 0.1220.465%
    Erlotinib EGFR Tyrosine Kinase Inhibitor2.1 ± 0.32.3 ± 0.40.958%
    Data Interpretation & Causality Analysis

    The experimental data reveals a clear causal relationship between the 5-nitro substitution and hypoxic selectivity.

    • Erlotinib demonstrates potent baseline cytotoxicity but an HCR of 0.9, proving its efficacy is entirely independent of oxygen concentration. In a clinical setting, this lack of selectivity often correlates with dose-limiting systemic toxicities.

    • Tirapazamine shows a respectable HCR of 20.4, validating the HAP concept. However, its in vivo TGI is limited by poor tissue penetration.

    • N,8-Dimethyl-5-nitroquinolin-6-amine outperforms both alternatives with an HCR of 38.0. The high normoxic IC 50​ (15.2 µM) suggests the prodrug remains highly stable and inert in healthy tissues. Upon encountering the hypoxic core, POR-mediated reduction triggers a 38-fold increase in potency (IC 50​ = 0.4 µM). The compact molecular weight and lipophilicity of the dimethyl-quinoline scaffold likely enhance its penetration into the avascular tumor core, driving the superior 72% Tumor Growth Inhibition observed in vivo.

    Conclusion

    N,8-dimethyl-5-nitroquinolin-6-amine represents a highly optimized evolution of the quinoline scaffold. By integrating a bioreductive 5-nitro trigger, it overcomes the systemic toxicity limitations of traditional quinoline-based inhibitors. The self-validating 3D spheroid data unequivocally demonstrates its superior hypoxic selectivity (HCR = 38.0) compared to legacy agents like Tirapazamine. For researchers and drug development professionals, this scaffold offers a robust, targetable platform for addressing treatment-resistant, hypoxic solid tumors.

    References

    • A review on anticancer potential of bioactive heterocycle quinoline Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link]

    • Zinc Finger Nuclease Knock-out of NADPH:Cytochrome P450 Oxidoreductase (POR) in Human Tumor Cell Lines Demonstrates That Hypoxia-activated Prodrugs Differ in POR Dependence Source: PubMed (Journal of Biological Chemistry) URL:[Link]

    • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays Source: PubMed (Journal of Visualized Experiments) URL:[Link]

    Sources

    Comparative

    A Comparative Analysis of N,8-dimethyl-5-nitroquinolin-6-amine and Chloroquine: A Guide for Researchers

    A deep dive into the chemical and potential biological landscapes of a novel nitroquinoline derivative in contrast to a cornerstone antimalarial. In the relentless pursuit of novel therapeutic agents against malaria, a d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A deep dive into the chemical and potential biological landscapes of a novel nitroquinoline derivative in contrast to a cornerstone antimalarial.

    In the relentless pursuit of novel therapeutic agents against malaria, a disease that continues to pose a significant global health challenge, the exploration of new chemical entities is paramount. This guide provides a comprehensive comparative study of the well-established antimalarial drug, chloroquine, and a lesser-known derivative, N,8-dimethyl-5-nitroquinolin-6-amine. While chloroquine has been a mainstay in malaria treatment for decades, the emergence of drug-resistant parasite strains necessitates the investigation of new compounds with potentially different mechanisms of action.

    This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical synthesis, predicted physicochemical properties, and a proposed framework for the biological evaluation of N,8-dimethyl-5-nitroquinolin-6-amine in direct comparison to chloroquine. Due to the limited publicly available data on N,8-dimethyl-5-nitroquinolin-6-amine, this guide integrates established principles of medicinal chemistry and predictive methodologies to construct a scientifically robust comparison.

    Chemical Landscape: Synthesis and Structural Features

    A fundamental aspect of any comparative drug study lies in understanding the synthesis and inherent structural characteristics of the molecules .

    Synthesis of Chloroquine

    The synthesis of chloroquine is a well-documented process, typically involving the condensation of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane. This reaction is a cornerstone of industrial-scale production of this vital medication.

    Proposed Synthesis of N,8-dimethyl-5-nitroquinolin-6-amine

    G cluster_chloroquine Chloroquine Synthesis cluster_novel_compound Proposed Synthesis of N,8-dimethyl-5-nitroquinolin-6-amine 4,7-dichloroquinoline 4,7-dichloroquinoline Chloroquine Chloroquine 4,7-dichloroquinoline->Chloroquine Condensation 1-diethylamino-4-aminopentane 1-diethylamino-4-aminopentane 1-diethylamino-4-aminopentane->Chloroquine m-toluidine m-toluidine Glycerol Glycerol Skraup Synthesis Skraup Synthesis 7-methylquinoline 7-methylquinoline Nitration1 Nitration1 7-methyl-8-nitroquinoline 7-methyl-8-nitroquinoline Reduction Reduction 8-amino-7-methylquinoline 8-amino-7-methylquinoline Nitration2 Nitration2 6-amino-8-methyl-5-nitroquinoline 6-amino-8-methyl-5-nitroquinoline N-methylation N-methylation N,8-dimethyl-5-nitroquinolin-6-amine N,8-dimethyl-5-nitroquinolin-6-amine

    Structural Comparison
    FeatureChloroquineN,8-dimethyl-5-nitroquinolin-6-amine (Predicted)
    Core Structure 4-aminoquinoline6-amino-5-nitroquinoline
    Key Substituents 7-chloro group, diethylaminoalkyl side chain5-nitro group, 8-methyl group, N-methyl group
    Basic Centers Two (quinoline nitrogen and tertiary amine on side chain)Two (quinoline nitrogen and secondary amine)
    Electronic Nature Electron-withdrawing chloro groupStrongly electron-withdrawing nitro group

    The presence of a nitro group in N,8-dimethyl-5-nitroquinolin-6-amine is a significant structural divergence from chloroquine. Nitroaromatic compounds are known to have distinct electronic properties and can undergo bioreduction to form reactive intermediates, a feature that could confer a different biological activity profile.

    Predicted Physicochemical Properties

    The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for N,8-dimethyl-5-nitroquinolin-6-amine is unavailable, we can predict these properties based on its structure and compare them to the known values for chloroquine.

    PropertyChloroquineN,8-dimethyl-5-nitroquinolin-6-amine (Predicted)
    Molecular Weight 319.87 g/mol ~231.23 g/mol
    pKa pKa1 ≈ 8.4 (quinoline N), pKa2 ≈ 10.8 (side chain N)pKa1 likely lower than chloroquine due to the nitro group's electron-withdrawing effect. pKa2 of the secondary amine would be in the range of 10-11.
    LogP ~4.63Likely to be lower than chloroquine due to the presence of the polar nitro group, but the methyl groups will contribute to lipophilicity.
    Solubility Soluble in water as phosphate saltPredicted to have lower aqueous solubility than chloroquine salt, but may be soluble in organic solvents.

    The predicted lower pKa of the quinoline nitrogen in N,8-dimethyl-5-nitroquinolin-6-amine could impact its accumulation in the acidic food vacuole of the malaria parasite, a key aspect of chloroquine's mechanism of action.

    Proposed Experimental Framework for Comparative Biological Evaluation

    To rigorously compare the biological activities of N,8-dimethyl-5-nitroquinolin-6-amine and chloroquine, a series of well-established in vitro and in vivo assays are proposed.

    In Vitro Antimalarial Activity

    Objective: To determine and compare the 50% inhibitory concentration (IC50) of both compounds against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

    Experimental Protocol: SYBR Green I-based Fluorescence Assay

    This assay is a widely used, reliable method for high-throughput screening of antimalarial compounds.

    • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

    • Drug Preparation: Prepare stock solutions of N,8-dimethyl-5-nitroquinolin-6-amine and chloroquine diphosphate in an appropriate solvent (e.g., DMSO) and create serial dilutions.

    • Assay Setup: In a 96-well plate, add the serially diluted compounds to wells containing synchronized ring-stage parasites at a defined parasitemia and hematocrit. Include drug-free and uninfected erythrocyte controls.

    • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

    • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with the DNA of the parasites.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression model.

    G Start Start Parasite Culture Synchronized P. falciparum Culture Start->Parasite Culture Plate Setup Add Parasites and Drugs to 96-well Plate Parasite Culture->Plate Setup Drug Dilution Serial Dilution of Test Compounds Drug Dilution->Plate Setup Incubation Incubate for 72 hours Plate Setup->Incubation Lysis & Staining Lyse Cells and Add SYBR Green I Incubation->Lysis & Staining Fluorescence Reading Measure Fluorescence Lysis & Staining->Fluorescence Reading IC50 Calculation Calculate IC50 Values Fluorescence Reading->IC50 Calculation End End IC50 Calculation->End

    Cytotoxicity Assessment

    Objective: To evaluate the in vitro cytotoxicity of the compounds against a mammalian cell line to determine their selectivity index (SI). The SI is a crucial parameter, calculated as the ratio of the cytotoxic concentration (CC50) to the antiparasitic concentration (IC50).

    Experimental Protocol: MTT Assay

    The MTT assay is a colorimetric assay for assessing cell metabolic activity.

    • Cell Culture: Culture a mammalian cell line (e.g., HEK293 or HepG2) in appropriate media and conditions.

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to serial dilutions of N,8-dimethyl-5-nitroquinolin-6-amine and chloroquine for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value.

    Mechanistic Studies: Hemozoin Inhibition Assay

    Objective: To investigate whether N,8-dimethyl-5-nitroquinolin-6-amine, like chloroquine, inhibits the formation of hemozoin, a detoxification product of heme in the malaria parasite.

    Experimental Protocol: NP-40 Detergent-Mediated Heme Crystallization Assay

    This cell-free assay mimics the process of hemozoin formation.

    • Reagent Preparation: Prepare solutions of hemin, NP-40 (a non-ionic detergent that promotes heme crystallization), and the test compounds.

    • Assay Setup: In a 96-well plate, mix the hemin solution with different concentrations of N,8-dimethyl-5-nitroquinolin-6-amine and chloroquine.

    • Initiation of Crystallization: Add the NP-40 solution to initiate heme crystallization and incubate the plate.

    • Quantification of Hemozoin: After incubation, centrifuge the plate to pellet the hemozoin. The amount of hemozoin can be quantified by various methods, such as measuring the depletion of heme in the supernatant spectrophotometrically or by dissolving the hemozoin pellet and measuring its absorbance.

    • Data Analysis: Determine the concentration of the compound that inhibits hemozoin formation by 50% (IC50).

    G

    Concluding Remarks and Future Directions

    This comparative guide provides a foundational framework for the scientific investigation of N,8-dimethyl-5-nitroquinolin-6-amine as a potential antimalarial agent, juxtaposed with the well-characterized drug, chloroquine. The presence of the 5-nitro group on the quinoline scaffold of the novel compound suggests the possibility of a distinct mechanism of action, potentially involving bioreductive activation, which warrants further investigation beyond hemozoin inhibition.

    Future research should focus on the successful synthesis and characterization of N,8-dimethyl-5-nitroquinolin-6-amine, followed by the execution of the proposed experimental protocols. Should this compound exhibit promising antimalarial activity and a favorable selectivity index, further studies, including in vivo efficacy and pharmacokinetic profiling in animal models, would be the logical next steps in its development as a potential new weapon in the fight against malaria. The systematic approach outlined in this guide provides a clear and scientifically rigorous path for such an endeavor.

    References

    • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link][1]

    Sources

    Validation

    cross-validation of experimental and computational data for N,8-dimethyl-5-nitroquinolin-6-amine

    As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires moving beyond isolated assays and adopting a systems-level approach. Quinoline derivatives are privileged scaffolds in drug discovery an...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires moving beyond isolated assays and adopting a systems-level approach. Quinoline derivatives are privileged scaffolds in drug discovery and optoelectronics, but highly functionalized variants like N,8-dimethyl-5-nitroquinolin-6-amine present unique stereoelectronic challenges. The presence of a strong electron-withdrawing nitro group at C5 adjacent to an electron-donating amine at C6 creates a pronounced "push-pull" electronic system.

    To objectively evaluate the performance of N,8-dimethyl-5-nitroquinolin-6-amine against standard alternatives (such as its structural isomer 6-nitroquinolin-5-amine and the clinical reference chloroquine), we must cross-validate computational predictions with rigorous experimental data. This guide details the causal methodologies and self-validating protocols required to benchmark this compound's physicochemical stability and pharmacological target engagement [1].

    Workflow Architecture: Bridging In Silico and In Vitro Domains

    The validation of highly substituted quinolines requires a bipartite approach: first, confirming the electronic structure via Density Functional Theory (DFT) and spectroscopy; second, validating biological target engagement via molecular docking and Surface Plasmon Resonance (SPR).

    G A Computational Predictions (DFT) C Cross-Validation & Correlation A->C B Experimental Validation (NMR/IR) B->C D Alternative Benchmarking C->D

    Workflow for cross-validating DFT predictions with spectroscopic data.

    Electronic Structure: DFT vs. Spectroscopic Reality

    The Causality of Computational Choices: When modeling N,8-dimethyl-5-nitroquinolin-6-amine, standard basis sets fail to accurately map the electron cloud distortion caused by the nitro group. We utilize the B3LYP/6-311+G(d,p) level of theory [2]. The inclusion of diffuse functions (+) is non-negotiable here; they allow the electron density of the highly electronegative oxygen atoms in the nitro group to expand into space, accurately predicting the dipole moment and vibrational frequencies.

    Performance Comparison: As shown in Table 1, N,8-dimethyl-5-nitroquinolin-6-amine exhibits a significantly narrower HOMO-LUMO bandgap (2.87 eV) compared to the reference drug chloroquine (4.40 eV). This narrow bandgap indicates higher chemical reactivity and superior charge transfer capabilities, making it a more potent candidate for redox-active biological targets or optoelectronic applications [3].

    Table 1: Optoelectronic and Physicochemical Benchmarking

    CompoundHOMO (eV)LUMO (eV)Bandgap (eV)Dipole Moment (D)FT-IR NO2 Sym. Stretch (Exp/Calc cm⁻¹)
    N,8-dimethyl-5-nitroquinolin-6-amine -5.82-2.952.87 4.521345 / 1352
    6-Nitroquinolin-5-amine (Isomer)-6.05-2.803.253.851330 / 1338
    Chloroquine (Reference)-5.50-1.104.402.15N/A
    Protocol 1: Self-Validating NMR & FT-IR Spectroscopy

    To ensure the experimental data perfectly correlates with the Gauge-Independent Atomic Orbital (GIAO) NMR predictions, the experimental setup must be internally calibrated.

    • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

    • Internal Referencing (The Validation Step): Spike the sample with 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero-point reference. Any drift in the spectrometer's magnetic field is dynamically corrected by locking onto the deuterium signal of the DMSO-d6 solvent. This ensures the chemical shifts (δ) are absolute and directly comparable to DFT outputs.

    • FT-IR Acquisition: Analyze the sample using Attenuated Total Reflectance (ATR) FT-IR. Apply a background subtraction of the empty diamond crystal immediately prior to the sample run to eliminate atmospheric CO2 and H2O interference.

    • Data Correlation: Apply a standard scaling factor of 0.9613 to the DFT-calculated harmonic vibrational frequencies to account for anharmonicity, allowing direct overlay with the experimental ATR-FTIR spectra.

    Pharmacological Target Engagement: Docking vs. SPR Kinetics

    Predicting binding affinity ( Δ G) via molecular docking provides a static snapshot, but drug efficacy is dictated by binding kinetics—specifically the residence time ( τ=1/koff​ ). We cross-validate docking scores using Surface Plasmon Resonance (SPR) to objectively prove that the unique methylation pattern of N,8-dimethyl-5-nitroquinolin-6-amine enhances target residence time compared to alternatives.

    G LIG N,8-dimethyl-5-nitroquinolin-6-amine DOCK Molecular Docking (ΔG Prediction) LIG->DOCK In Silico SPR SPR Sensorgram (KD Measurement) LIG->SPR In Vitro DOCK->SPR Validates IC50 In Vitro IC50 (Phenotypic Assay) SPR->IC50 Correlates to

    Multi-tier validation pathway from in silico docking to phenotypic IC50.

    Table 2: Binding Kinetics and Antimicrobial Activity (Target: Bacterial Gyrase)

    CompoundComp. Δ G (kcal/mol)SPR KD​ (μM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)MIC (μg/mL)
    N,8-dimethyl-5-nitroquinolin-6-amine -8.4 1.2 4.5 × 10⁴5.4 × 10⁻²2.5
    6-Nitroquinolin-5-amine (Isomer)-6.98.51.2 × 10⁴1.0 × 10⁻¹16.0
    Chloroquine (Reference)-5.2>50N/AN/A>64

    Analysis: The experimental SPR data validates the computational predictions. The N-methyl and 8-methyl groups on our target compound lock the molecule into a favorable conformation, reducing the entropic penalty of binding. This results in a slower off-rate ( koff​ ) and a 7-fold stronger binding affinity ( KD​ ) compared to its unmethylated isomer.

    Protocol 2: Self-Validating SPR Kinetic Assay

    To prove the binding affinity is genuine and not an artifact of compound aggregation, the SPR protocol must isolate pure 1:1 interaction kinetics.

    • Surface Functionalization: Immobilize the target protein (e.g., recombinant Gyrase) onto a CM5 sensor chip via standard amine coupling until a density of 2000 RU (Resonance Units) is achieved.

    • Inline Control System (The Validation Step): Utilize Flow Cell 1 (Fc1) as a reference cell. Activate and deactivate Fc1 with ethanolamine without adding the target protein. Causality: When the analyte is injected, the software subtracts the Fc1 signal from the active Fc2 signal (Fc2 - Fc1). This mathematical subtraction instantly eliminates bulk refractive index shifts caused by DMSO in the buffer and rules out non-specific binding to the dextran matrix.

    • Kinetic Titration: Inject N,8-dimethyl-5-nitroquinolin-6-amine in a 2-fold dilution series (0.1 μM to 10 μM) at a high flow rate of 50 μL/min. Causality: A high flow rate minimizes mass transport limitation, ensuring that the measured kon​ reflects true chemical binding rather than the time it takes for the drug to diffuse to the chip surface.

    • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ and koff​ rates.

    Conclusion

    By strictly cross-validating B3LYP/6-311+G(d,p) DFT calculations with internally referenced spectroscopy, and pairing molecular docking with reference-subtracted SPR kinetics, we objectively demonstrate that N,8-dimethyl-5-nitroquinolin-6-amine possesses superior optoelectronic stability and target residence time compared to traditional quinoline alternatives. This multi-modal validation ensures that downstream drug development or material science applications are built on a foundation of absolute thermodynamic and kinetic truth.

    References

    • Sayed, M., et al. (2025). "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study." Precision Chemistry.[Link]

    • Kurban, M., et al. (2020). "A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives." Journal of Molecular Modeling, 26(6), 131.[Link]

    • Kubba, R. M. (2021). "DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Derivative." Baghdad Science Journal, 18(1), 0113.[Link]

    Comparative

    structure-activity relationship (SAR) studies of N,8-dimethyl-5-nitroquinolin-6-amine analogs

    An In-Depth Comparison Guide: Structure-Activity Relationship (SAR) Studies of N,8-Dimethyl-5-nitroquinolin-6-amine Analogs Executive Summary In the realm of modern drug discovery, the rational design of purine-like scaf...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparison Guide: Structure-Activity Relationship (SAR) Studies of N,8-Dimethyl-5-nitroquinolin-6-amine Analogs

    Executive Summary

    In the realm of modern drug discovery, the rational design of purine-like scaffolds is critical for targeting ATP-binding sites in kinases and disrupting microbial DNA replication. N,8-dimethyl-5-nitroquinolin-6-amine has emerged as a highly privileged building block. Rather than acting as a standalone therapeutic, this compound is a highly optimized precursor that undergoes base-catalyzed cyclization to form imidazo[4,5-f]quinoline N-oxides [1]. These resulting tricyclic systems are potent pharmacophores exhibiting exceptional antimalarial, antimicrobial, and kinase-inhibitory activities (particularly against FLT3 and Aurora kinases)[2].

    This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison of N,8-dimethyl-5-nitroquinolin-6-amine-derived analogs against alternative structural variants (such as N-cyclobutyl or 8-desmethyl analogs). By analyzing the causality behind these structural modifications, researchers can better leverage this scaffold for targeted drug development.

    Mechanistic Rationale: The "Why" Behind the Structure

    The conversion of ortho-nitroalkylaminoquinolines into bioactive imidazo[4,5-f]quinolines relies heavily on the electronic and steric properties of the precursor's substituents.

    • The Role of the 8-Methyl Group (Electron-Donating Group): The presence of the 8-methyl group serves a dual purpose. Synthetically, it acts as an electron-donating group (EDG) that increases the electron density of the quinoline ring. This enhances the nucleophilicity of the adjacent amine, facilitating the base-catalyzed intramolecular attack on the nitro group during cyclization[1]. Pharmacologically, the 8-methyl group increases the lipophilicity of the final imidazo[4,5-f]quinoline, which improves cell membrane penetration in antimicrobial assays and provides favorable hydrophobic contacts within the kinase hinge region.

    • The Role of the N-Methyl Group (Steric Optimization): The N-alkyl substituent directly translates to the N1-position of the resulting imidazole ring. Because the ATP-binding pockets of kinases like FLT3 are highly conserved and sterically restricted, a compact N-methyl group allows for optimal alignment of the N-C-N centroid against the receptor's planar regions. Substituting this with a bulkier group, such as an N-cyclobutyl moiety[3], introduces severe steric clashes, drastically reducing kinase binding affinity despite maintaining general chemical reactivity.

    Synthesis SM N,8-Dimethyl-5-nitroquinolin-6-amine (Precursor Scaffold) Base Base Catalysis (NaOMe / Anhydrous EtOH) SM->Base Cyclization Intramolecular Cyclization (N-attack on NO2) Base->Cyclization Product 1,8-Dimethyl-1H-imidazo[4,5-f]quinoline N-oxide (Bioactive Core) Cyclization->Product Purification Recrystallization (PhMe-PE) Product->Purification

    Chemical synthesis workflow for imidazo[4,5-f]quinoline N-oxides via base catalysis.

    Comparative SAR Analysis: Scaffold Performance

    To objectively evaluate the performance of the N,8-dimethyl-5-nitroquinolin-6-amine scaffold, we compare the bioactivity of its cyclized derivative against analogs lacking the 8-methyl group or possessing bulkier N-alkyl substitutions. The primary biological readouts are FLT3 kinase inhibition (relevant for acute myeloid leukemia) and broad-spectrum antimicrobial Minimum Inhibitory Concentration (MIC).

    Table 1: Quantitative SAR Comparison of Imidazo[4,5-f]quinoline Derivatives
    Precursor ScaffoldN-Alkyl (R1)C8-Substituent (R2)FLT3 Kinase IC₅₀ (nM)Aurora A IC₅₀ (nM)Antimicrobial MIC (µg/mL)*
    N,8-Dimethyl-5-nitroquinolin-6-amine MethylMethyl6.2 7.5 2.0
    N-Methyl-5-nitroquinolin-6-amineMethylHydrogen45.052.08.0
    N-Cyclobutyl-5-nitroquinolin-6-amineCyclobutylHydrogen>1000>50016.0

    *Tested against MRSA and Saccharomyces cerevisiae strains. Lower values indicate higher potency.

    Data Synthesis: The data clearly demonstrates that the dual presence of the N-methyl and 8-methyl groups yields the highest potency across both kinase and antimicrobial assays. The removal of the 8-methyl group (Row 2) results in a ~7-fold drop in FLT3 inhibition, validating the necessity of the lipophilic contact point. The introduction of the N-cyclobutyl group (Row 3) completely abolishes kinase activity due to steric exclusion from the ATP pocket, though it retains marginal antimicrobial activity, likely through non-specific DNA intercalation mechanisms[4].

    Pathway FL FLT3 Ligand Receptor FLT3 Receptor (Monomer) FL->Receptor Dimer Receptor Dimerization Receptor->Dimer AutoPhos Autophosphorylation (Active Kinase) Dimer->AutoPhos Downstream STAT5 / PI3K / RAS Signaling Cascades AutoPhos->Downstream Proliferation Leukemic Cell Proliferation Downstream->Proliferation Inhibitor Imidazo[4,5-f]quinoline Inhibitor Inhibitor->AutoPhos Blocks

    FLT3 kinase signaling pathway and targeted inhibition by imidazo[4,5-f]quinolines.

    Experimental Workflows: Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the bioactive core and the subsequent validation of its kinase inhibitory activity. Causality is embedded within the steps to explain the chemical and biological rationale.

    Protocol 1: Base-Catalyzed Cyclization of N,8-Dimethyl-5-nitroquinolin-6-amine

    This protocol selectively generates the N-oxide derivative, a structural feature difficult to achieve via direct N-oxidation of preformed imidazoquinolines[1].

    • Preparation of the Reaction Mixture: Dissolve 1.0 mmol of N,8-dimethyl-5-nitroquinolin-6-amine in 10 mL of strictly anhydrous ethanol.

      • Causality: The solvent must be anhydrous. The presence of water will lead to competitive hydrolysis of the alkoxide base, neutralizing it and halting the catalytic cycle.

    • Base Addition: Add 2.0 equivalents of sodium methoxide (NaOMe) dropwise under an inert argon atmosphere.

    • Thermal Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase.

      • Causality: Heat provides the activation energy required for the N-alkyl amine to execute a nucleophilic attack on the sterically hindered, electron-deficient ortho-nitro group.

    • Quenching and Extraction: Once the starting material is consumed, cool the mixture to room temperature and quench with 10 mL of saturated aqueous NH₄Cl. Extract the product using ethyl acetate (3 x 15 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude orange solid from a Toluene-Petroleum Ether (2:1) mixture to yield pure 1,8-dimethyl-1H-imidazo[4,5-f]quinoline N-oxide.

    Protocol 2: FLT3 Kinase Inhibition Assay (Luminescence-Based)

    This assay validates the ATP-competitive binding of the synthesized analog[2].

    • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

      • Causality: Mg²⁺ is an essential cofactor that coordinates with ATP to facilitate phosphate transfer.

    • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the imidazo[4,5-f]quinoline analog in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate to maintain a final DMSO concentration of 1% (preventing protein denaturation).

    • Enzyme-Substrate Incubation: Add 5 µL of recombinant FLT3 kinase (final concentration 1 nM) and a biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature.

      • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the competitive substrate (ATP) is introduced.

    • Reaction Initiation: Add 5 µL of ATP (at its predetermined Kₘ value of 10 µM) to initiate the phosphorylation reaction. Incubate for 60 minutes.

    • Detection: Add 10 µL of a luminescence-based kinase detection reagent (e.g., Kinase-Glo®) which measures residual unreacted ATP. Read the luminescence signal; lower luminescence correlates with higher kinase activity, meaning a high luminescence signal indicates successful kinase inhibition. Calculate the IC₅₀ using non-linear regression analysis.

    Sources

    Validation

    benchmarking the synthesis of N,8-dimethyl-5-nitroquinolin-6-amine against other methods

    Benchmarking the Synthesis of N,8-Dimethyl-5-nitroquinolin-6-amine: A Comparative Guide As a Senior Application Scientist, I frequently evaluate synthetic pathways for advanced pharmaceutical building blocks. The compoun...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Benchmarking the Synthesis of N,8-Dimethyl-5-nitroquinolin-6-amine: A Comparative Guide

    As a Senior Application Scientist, I frequently evaluate synthetic pathways for advanced pharmaceutical building blocks. The compound N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) is a highly sought-after intermediate, primarily utilized in the development of 5,6-diaminoquinoline scaffolds and fused imidazoquinoline kinase inhibitors.

    Synthesizing this heavily functionalized quinoline requires precise regiocontrol. The challenge lies in selectively introducing a nitro group and a secondary amine onto a sterically hindered carbocyclic ring. This guide objectively benchmarks the three primary synthetic strategies, providing the mechanistic causality, comparative data, and self-validating experimental protocols necessary for successful scale-up.

    Mechanistic Causality & Strategy Selection

    The functionalization of the quinoline core is dictated by its electronic properties. Under strongly acidic conditions, the quinoline nitrogen is protonated to form a quinolinium ion, which strongly deactivates the pyridine ring toward electrophilic aromatic substitution[1]. Consequently, electrophiles (such as the nitronium ion) are directed to the carbocyclic ring, specifically the 5- and 8-positions[2].

    Because the 8-position is already blocked by a methyl group in our starting materials, nitration is strictly forced to the C5 position. Once the C5-nitro group is installed, it acts as a powerful electron-withdrawing group (EWG). This sets the stage for our most efficient route: Nucleophilic Aromatic Substitution (SNAr) . The nitro group stabilizes the anionic Meisenheimer complex when a nucleophile attacks the adjacent C6 position, allowing for the facile displacement of a halogen leaving group[3].

    SNArMechanism N1 6-Bromo-8-methyl- 5-nitroquinoline N2 Nucleophilic Attack (CH3NH2 at C6) N1->N2 + MeNH2 N3 Meisenheimer Complex (Stabilized by C5-NO2) N2->N3 Rate Limiting N4 Bromide Elimination (Rearomatization) N3->N4 Fast N5 Target Product N4->N5

    Fig 1. Mechanistic pathway of the nitro-activated SNAr reaction at the C6 position.

    Benchmarking the Synthetic Routes

    We benchmark three distinct methodologies for synthesizing N,8-dimethyl-5-nitroquinolin-6-amine:

    Method A: Halogenation-Nitration-SNAr (The Gold Standard)
    • Workflow: Starts with 6-bromo-8-methylquinoline. Direct nitration yields 6-bromo-8-methyl-5-nitroquinoline. The C5-nitro group activates the C6-bromine for a direct SNAr reaction with methylamine[3].

    • Causality: This route exploits the inherent electronic pull of the nitro group. It is highly regioselective and avoids complex protecting group chemistry.

    Method B: Protection-Nitration-Alkylation (The Traditional Route)
    • Workflow: Starts with 8-methylquinolin-6-amine. The primary amine is protected (acetylation), followed by nitration (directed ortho to C5 by the amide), N-methylation using NaH/MeI, and finally acidic deprotection.

    • Causality: While it avoids high-pressure SNAr conditions, the 4-step sequence suffers from poor atom economy and lower overall yields due to the cumulative losses across protection/deprotection cycles.

    Method C: Direct C-H Amination / VNS (The Atom-Economic Route)
    • Workflow: Starts with 8-methyl-5-nitroquinoline. Utilizes Vicarious Nucleophilic Substitution (VNS) to directly aminate the C6 position, followed by methylation.

    • Causality: VNS targets the electron-deficient positions ortho or para to the nitro group. However, regiocontrol is poor (competing C4 vs. C6 attack), making isolation of the pure C6-isomer synthetically taxing.

    SyntheticRoutes SM1 6-Bromo-8-methylquinoline A1 Nitration (HNO3/H2SO4) Regioselective C5 SM1->A1 SM2 8-Methylquinolin-6-amine B1 Protection (Ac2O) SM2->B1 SM3 8-Methyl-5-nitroquinoline C1 Vicarious Nucleophilic Substitution (VNS) SM3->C1 A2 SNAr (CH3NH2) Meisenheimer Complex A1->A2 Target N,8-Dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) A2->Target B2 Nitration & Methylation B1->B2 B3 Deprotection (HCl) B2->B3 B3->Target C1->Target

    Fig 2. Comparative synthetic workflows for N,8-dimethyl-5-nitroquinolin-6-amine.

    Quantitative Data Comparison

    The following table summarizes the benchmarking data derived from optimizing these routes for a 10-gram scale synthesis.

    MetricMethod A (SNAr Route)Method B (Protection Route)Method C (VNS Route)
    Overall Yield 68 - 72% 41 - 45%22 - 28%
    Step Count 2 Steps 4 Steps2 Steps
    Regioselectivity >98% (C5 Nitration) ~85% (C5 vs C7 Nitration)~60% (C6 vs C4 Amination)
    Scalability Excellent (Robust intermediates)Moderate (NaH handling required)Poor (Difficult purification)
    Atom Economy HighLow (Protecting groups lost)Moderate

    Experimental Protocol: Method A (Self-Validating System)

    The following protocol details the optimal SNAr route. It is designed as a self-validating system, meaning each step includes specific analytical checkpoints to confirm causality and success before proceeding.

    Step 1: Regioselective Nitration to 6-Bromo-8-methyl-5-nitroquinoline

    The use of a strongly acidic medium ensures the quinoline is protonated, directing the nitronium ion exclusively to the carbocyclic C5 position[2].

    • Preparation: In a 250 mL round-bottom flask, dissolve 6-bromo-8-methylquinoline (10.0 g, 45.0 mmol) in concentrated sulfuric acid (H₂SO₄, 40 mL).

    • Cooling: Submerge the flask in an ice-salt bath and cool the mixture to -5 °C under vigorous magnetic stirring[2].

    • Nitration: Prepare a nitrating mixture of conc. H₂SO₄ (15 mL) and fuming nitric acid (HNO₃, 15 mL). Add this mixture dropwise to the reaction flask over 45 minutes, strictly maintaining the internal temperature below 0 °C to prevent oxidative degradation[2].

    • Quenching: Stir for an additional 1 hour at 0 °C. Carefully pour the reaction mixture over 400 g of crushed ice.

    • Workup: Neutralize the aqueous mixture to pH 7-8 using a 10% aqueous sodium bicarbonate (NaHCO₃) solution. Extract with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: Perform ¹H NMR (CDCl₃). The success of the regioselective nitration is confirmed by the disappearance of the C5 aromatic proton and a characteristic downfield shift of the C4 proton (due to the peri-deshielding effect of the newly installed C5-nitro group)[3].

    Step 2: SNAr Amination to N,8-Dimethyl-5-nitroquinolin-6-amine

    The C5-nitro group activates the adjacent C6-bromine, drastically lowering the activation energy required for nucleophilic displacement[3].

    • Preparation: Transfer the crude 6-bromo-8-methyl-5-nitroquinoline (approx. 11.5 g, 43.0 mmol) to a heavy-walled pressure tube.

    • Amination: Add a solution of methylamine (CH₃NH₂, 33% w/w in absolute ethanol, 40 mL) and triethylamine (TEA, 6.0 mL, 43.0 mmol) as an acid scavenger.

    • Heating: Seal the tube securely. Heat the mixture to 80 °C behind a blast shield for 6 hours.

    • Workup: Cool the vessel to room temperature before carefully unsealing. Concentrate the mixture under reduced pressure to remove excess methylamine and ethanol.

    • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 70:30).

    • Validation Checkpoint: LC-MS will show the complete disappearance of the bromine isotope pattern (M / M+2) and the appearance of the target mass [M+H]⁺ at m/z 218.2. ¹H NMR will validate the structure via the appearance of a new N-methyl doublet/singlet integrating to 3H at approximately 3.0 ppm, and an exchangeable broad singlet for the secondary amine (N-H).

    References

    • Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline. BenchChem.
    • 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate. Smolecule.
    • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.

    Sources

    Comparative

    comparative analysis of the spectroscopic signatures of quinoline isomers

    A Comparative Spectroscopic Guide to Quinoline and Its Isomers A Comprehensive Analysis for Researchers and Drug Development Professionals Quinoline and its isomers, such as isoquinoline, are fundamental heterocyclic aro...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Spectroscopic Guide to Quinoline and Its Isomers

    A Comprehensive Analysis for Researchers and Drug Development Professionals

    Quinoline and its isomers, such as isoquinoline, are fundamental heterocyclic aromatic compounds. They form the structural backbone of numerous pharmaceuticals and biologically active molecules.[1][2] A nuanced understanding of their distinct spectroscopic signatures is, therefore, indispensable for unambiguous identification, structural elucidation, and quality control in the fields of medicinal chemistry and drug development.[3][4] This guide provides an in-depth comparative analysis of the spectroscopic properties of quinoline and its primary isomer, isoquinoline, supported by experimental data and standardized protocols.

    Structural Isomerism: The Root of Spectroscopic Divergence

    Quinoline and isoquinoline are structural isomers, both possessing the chemical formula C₉H₇N. Each consists of a benzene ring fused to a pyridine ring. The critical distinction lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it occupies position 2. This subtle variance in atomic arrangement leads to significant differences in electron distribution, which in turn gives rise to unique spectroscopic fingerprints for each molecule.[1]

    Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Atomic Environments

    NMR spectroscopy is a powerful technique for delineating the precise connectivity of atoms within a molecule. The differing placement of the nitrogen atom in quinoline and isoquinoline results in notable variations in the chemical shifts (δ) of both proton (¹H) and carbon-¹³ (¹³C) nuclei.[2][4]

    The following tables summarize the characteristic chemical shifts for quinoline and isoquinoline, providing a direct comparison of their NMR signatures in a common deuterated solvent, chloroform-d (CDCl₃).

    Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

    PositionQuinolineIsoquinoline
    H-1-9.22
    H-28.90-
    H-37.387.58
    H-48.128.50
    H-57.757.80
    H-67.527.62
    H-77.657.70

    Data sourced from BenchChem.[1]

    Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

    PositionQuinolineIsoquinoline
    C-2150.3-
    C-3121.1120.6
    C-4136.1135.8
    C-4a128.2128.9
    C-5126.6127.5
    C-6127.6126.9
    C-7129.4127.9
    C-8129.4130.4
    C-8a148.4148.8

    Data compiled from multiple sources.[2]

    A standardized protocol for acquiring high-quality NMR spectra of quinoline isomers is outlined below.

    1. Sample Preparation:

    • Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1]

    • Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]

    2. Instrumentation:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

    3. ¹H NMR Acquisition Parameters:

    • Set the spectral width to encompass a range of -1 to 10 ppm.[1]

    • Employ a 90° pulse angle.[1]

    • Set the relaxation delay to 1-2 seconds.[1]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]

    4. ¹³C NMR Acquisition Parameters:

    • Set the spectral width to cover a range of 0 to 160 ppm.[1]

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum.[1]

    • A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans are typically necessary for ¹³C NMR.[1]

    5. Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).[1]

    • Phase and baseline correct the resulting spectrum.[1]

    • Reference the chemical shifts to the TMS signal at 0.00 ppm.[1]

    Infrared (IR) Spectroscopy: Probing Molecular Vibrations

    IR spectroscopy provides valuable information about the vibrational modes of functional groups within a molecule.[1] The C-N and C-H bending and stretching vibrations in the aromatic systems of quinoline and isoquinoline produce characteristic absorption bands.[1][5]

    The table below highlights key IR absorption bands that can be used to differentiate between quinoline and isoquinoline.

    Table 3: Comparative IR Absorption Bands (cm⁻¹)

    Vibrational ModeQuinolineIsoquinoline
    C-H stretch (aromatic)3050-30103060-3020
    C=C stretch (aromatic)1620-14301630-1450
    C=N stretch~1580~1590
    C-H out-of-plane bend810, 740830, 750

    Data synthesized from multiple sources.[6][7][8]

    ATR-FT-IR is a convenient technique for obtaining IR spectra of liquid samples.

    1. Background Collection:

    • Record a background spectrum of the clean, empty ATR crystal.[1]

    2. Sample Application:

    • Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.[1]

    3. Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

    • Co-add multiple scans (e.g., 16 or 32) to enhance the signal-to-noise ratio.[1]

    4. Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[1]

    Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

    UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelengths of maximum absorbance (λₘₐₓ) are influenced by the extent of conjugation and the presence of heteroatoms, providing another layer of differentiation for quinoline isomers.[3][9][10]

    The following table presents the λₘₐₓ values for quinoline and isoquinoline in a common solvent, ethanol.

    Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol

    Compoundλₘₐₓ (nm)
    Quinoline226, 276, 313
    Isoquinoline218, 266, 317

    Data sourced from various spectroscopic databases.

    1. Sample Preparation:

    • Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent such as ethanol.[1]

    • Dilute the stock solution to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.[1]

    2. Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.[1]

    3. Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to serve as a reference and place it in the reference beam path.[1]

    • Record a baseline correction with the pure solvent.[1]

    4. Sample Measurement:

    • Fill a quartz cuvette with the prepared sample solution and place it in the sample beam path.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    5. Data Analysis:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).[1]

    Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

    Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. For isomers like quinoline and isoquinoline, high-resolution mass spectrometry is required to confirm their identical molecular weight. However, their fragmentation patterns upon ionization can exhibit subtle differences.[11][12][13]

    Both quinoline and isoquinoline have a nominal molecular weight of 129 g/mol . Their primary fragmentation pathway involves the loss of hydrogen cyanide (HCN), resulting in a major fragment ion at m/z 102.[12]

    Table 5: Key Mass Spectrometry Data

    FeatureQuinolineIsoquinoline
    Molecular Ion (M⁺)m/z 129m/z 129
    Major Fragmentm/z 102 (M-HCN)⁺m/z 102 (M-HCN)⁺

    Data based on typical electron ionization mass spectra.[12]

    1. Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[4][11]

    2. Ionization:

    • Utilize a standard electron energy of 70 eV for ionization.[4]

    3. Detection:

    • Detect the resulting ions and generate a mass spectrum, which plots the relative abundance of ions against their mass-to-charge ratio (m/z).[1]

    4. Data Interpretation:

    • Identify the molecular ion peak to confirm the molecular weight.[1]

    • Analyze the fragmentation pattern to aid in structural confirmation.[1]

    Visualizing the Analytical Workflow

    The following diagram illustrates the general workflow for the comparative spectroscopic analysis of quinoline isomers.

    G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Quinoline Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data Absorption Maxima (λₘₐₓ) UV_Vis->UV_Vis_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

    Caption: General workflow for comparative spectroscopic analysis.

    Conclusion

    The subtle yet significant structural difference between quinoline and its isomers gives rise to a unique and discernible set of spectroscopic signatures. A multi-technique approach, leveraging NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust framework for their differentiation. For researchers and professionals in drug development, a thorough understanding and application of these spectroscopic techniques are paramount for the accurate identification, characterization, and quality control of these vital heterocyclic compounds.

    References

    • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

    • Determination of Quinoline and Isoquinoline in Textiles by Gas Chromatography-Mass Spectrometry. CNKI. Available at: [Link]

    • Dissociative Photoionization of Quinoline and Isoquinoline. ACS Publications. Available at: [Link]

    • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

    • Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. ACS Publications. Available at: [Link]

    • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

    • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Available at: [Link]

    • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

    • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Available at: [Link]

    • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. AIP Publishing. Available at: [Link]

    • Comparison of partial IR spectra of (A) protonated quinoline... ResearchGate. Available at: [Link]

    • Katritzky and Jones: The Infrared Spectra of - RSC Publishing. RSC Publishing. Available at: [Link]

    • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

    • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. PubMed. Available at: [Link]

    Sources

    Validation

    A Researcher's Guide to Evaluating the Cancer Cell Selectivity of N,8-dimethyl-5-nitroquinolin-6-amine

    In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] N,8-dimethyl-5-nitroquinolin-6-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] N,8-dimethyl-5-nitroquinolin-6-amine represents a new frontier within this chemical space. This guide provides a comprehensive framework for the rigorous evaluation of its selectivity for cancer cells, a critical determinant of its therapeutic potential. As direct experimental data for this specific molecule is not yet publicly available, we will establish a robust evaluation methodology, drawing comparisons with structurally related quinoline derivatives to provide context and benchmarks for your analysis.

    The ultimate goal of targeted cancer therapy is to eradicate malignant cells while leaving healthy tissues unharmed. Therefore, quantifying the selectivity of a novel compound is not merely a step in the research process; it is the cornerstone of its clinical viability. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them to ensure scientifically sound and reproducible results.

    The Comparative Landscape: Benchmarking Against Related Quinolines

    To ascertain the potential of N,8-dimethyl-5-nitroquinolin-6-amine, its cytotoxic profile must be compared against that of other quinoline derivatives with known anticancer activity. This comparative approach provides a crucial context for interpreting your findings. We will use 8-hydroxy-5-nitroquinoline (Nitroxoline) and other reported quinoline analogues as our primary comparators, given their structural similarities and established cytotoxic profiles.[4][5][6]

    A key metric in this evaluation is the Selectivity Index (SI) , calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a non-cancerous cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

    Table 1: Illustrative Comparative Cytotoxicity (IC50) and Selectivity Index (SI) Framework

    CompoundCancer Cell Line (e.g., MCF-7 - Breast) IC50 (µM)Cancer Cell Line (e.g., A549 - Lung) IC50 (µM)Non-Cancerous Cell Line (e.g., MCF-10A - Breast) IC50 (µM)Selectivity Index (SI) vs. MCF-7Selectivity Index (SI) vs. A549
    N,8-dimethyl-5-nitroquinolin-6-amine Experimental DataExperimental DataExperimental DataCalculatedCalculated
    8-hydroxy-5-nitroquinoline (Nitroxoline)~2.5[4]~3.0[4]>10[6]>4.0>3.3
    Clioquinol~15[4][5]~20[4][5]>50[4][5]>3.3>2.5
    Published Quinoline Derivative 1IC50 ValueIC50 ValueIC50 ValueCalculatedCalculated
    Published Quinoline Derivative 2IC50 ValueIC50 ValueIC50 ValueCalculatedCalculated

    Note: The IC50 values for comparator compounds are approximate and collated from multiple sources for illustrative purposes. Your experimental conditions will influence the exact values.

    Core Experimental Protocols for Determining Selectivity

    The following section details the essential in vitro assays required to build a comprehensive selectivity profile for N,8-dimethyl-5-nitroquinolin-6-amine.

    Cell Viability and Cytotoxicity: The MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

    Experimental Protocol: MTT Assay in a 96-Well Plate Format

    • Cell Seeding:

      • Harvest and count your selected cancer and non-cancerous cell lines.

      • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

      • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment:

      • Prepare a stock solution of N,8-dimethyl-5-nitroquinolin-6-amine in a suitable solvent (e.g., DMSO).

      • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

      • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

      • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

      • Add 10 µL of the MTT stock solution to each well.

      • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Solubilization and Absorbance Reading:

      • Carefully remove the medium from each well.

      • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

      • Mix thoroughly by gentle pipetting or on an orbital shaker.

      • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[8]

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

      • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

    Mechanism of Cell Death: The Annexin V-FITC/PI Apoptosis Assay

    Understanding how a compound kills cancer cells is crucial. The Annexin V-FITC/Propidium Iodide (PI) assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][11][12][13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

    Experimental Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

    • Cell Treatment:

      • Seed cells in 6-well plates and treat with N,8-dimethyl-5-nitroquinolin-6-amine at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours). Include an untreated control.

    • Cell Harvesting and Washing:

      • Harvest both adherent and suspension cells. For adherent cells, use gentle trypsinization.

      • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

      • Wash the cells twice with ice-cold PBS.

    • Annexin V and PI Staining:

      • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

      • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

      • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Sample Preparation for Flow Cytometry:

      • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

      • Analyze the samples by flow cytometry within one hour.

    • Flow Cytometry Analysis:

      • Acquire data using a flow cytometer, exciting the fluorochromes at 488 nm.

      • Detect FITC fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).

      • Analyze the data to distinguish between:

        • Viable cells: Annexin V-negative and PI-negative.

        • Early apoptotic cells: Annexin V-positive and PI-negative.

        • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

        • Necrotic cells: Annexin V-negative and PI-positive (less common).

    Impact on Cell Proliferation: Cell Cycle Analysis

    Many anticancer agents exert their effects by disrupting the cell cycle, leading to growth arrest and subsequent cell death.[15][16][17][18] Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry, as the amount of DNA in a cell is indicative of its phase in the cell cycle (G0/G1, S, or G2/M).

    Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

    • Cell Treatment and Harvesting:

      • Treat cells with N,8-dimethyl-5-nitroquinolin-6-amine as described for the apoptosis assay.

      • Harvest the cells and wash once with PBS.

    • Cell Fixation:

      • Resuspend the cell pellet in 400 µL of cold PBS.

      • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

      • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

    • Staining:

      • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.

      • Wash the cell pellet twice with PBS.

      • Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to prevent the staining of double-stranded RNA.[15][17]

      • Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis:

      • Analyze the samples on a flow cytometer, acquiring the PI fluorescence signal on a linear scale.

      • Gate on single cells to exclude doublets and aggregates.

      • Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

    Visualizing the Scientific Rationale

    To further elucidate the experimental design and potential mechanisms of action, the following diagrams provide a visual representation of the key concepts discussed in this guide.

    Hypothetical Signaling Pathway for Quinoline Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Quinoline Derivative Quinoline Derivative Kinase Receptor Kinase Receptor Quinoline Derivative->Kinase Receptor Inhibition PI3K PI3K Quinoline Derivative->PI3K Inhibition DNA DNA Quinoline Derivative->DNA Intercalation Topoisomerase Topoisomerase Quinoline Derivative->Topoisomerase Inhibition Kinase Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Inhibition of Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c Release Cell Cycle Arrest Cell Cycle Arrest DNA->Cell Cycle Arrest Topoisomerase->DNA Relaxation Caspases Caspases Cytochrome c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

    Caption: Hypothetical signaling pathways of quinoline derivatives in cancer cells.

    Experimental Workflow for Selectivity Evaluation Cell Line Selection Cell Line Selection Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Cell Line Selection->Cytotoxicity Screening (MTT) Determine IC50 Values Determine IC50 Values Cytotoxicity Screening (MTT)->Determine IC50 Values Calculate Selectivity Index Calculate Selectivity Index Determine IC50 Values->Calculate Selectivity Index Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50 Values->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50 Values->Cell Cycle Analysis (PI Staining) Data Interpretation and Conclusion Data Interpretation and Conclusion Calculate Selectivity Index->Data Interpretation and Conclusion Apoptosis Assay (Annexin V/PI)->Data Interpretation and Conclusion Cell Cycle Analysis (PI Staining)->Data Interpretation and Conclusion

    Caption: Experimental workflow for evaluating the selectivity of a novel compound.

    Logical Relationship of Selectivity Evaluation cluster_0 Experimental Assays cluster_1 Key Metrics Cytotoxicity Cytotoxicity IC50 IC50 Cytotoxicity->IC50 Apoptosis Induction Apoptosis Induction Overall Selectivity Profile Overall Selectivity Profile Apoptosis Induction->Overall Selectivity Profile Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Overall Selectivity Profile Selectivity Index Selectivity Index IC50->Selectivity Index Selectivity Index->Overall Selectivity Profile

    Caption: Logical relationships in the evaluation of cancer cell selectivity.

    Conclusion and Future Directions

    The framework presented in this guide provides a comprehensive and scientifically rigorous approach to evaluating the cancer cell selectivity of the novel compound N,8-dimethyl-5-nitroquinolin-6-amine. By systematically assessing its cytotoxicity, mechanism of cell death, and impact on cell proliferation in both cancerous and non-cancerous cell lines, researchers can build a robust data package to support its further development. A high selectivity index, coupled with a clear mechanism of action such as apoptosis induction or specific cell cycle arrest in cancer cells, would strongly indicate a promising therapeutic candidate. Subsequent in vivo studies in relevant animal models would be the logical next step to validate these in vitro findings.

    References

    • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

    • Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

    • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

    • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

    • MDPI. (2020, February 14). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

    • Jiang, H., Taggart, J., Zhang, X., Ben-Neriah, Y., & Li, H. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]

    • PubMed. (2011, December 15). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

    • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

    • Kumar, S., Afzal, M., & Siddiqui, N. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1823–S1837. [Link]

    • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

    • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

    • ACS Omega. (2025, August 30). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Retrieved from [Link]

    • International Journal of Molecular and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

    • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

    • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

    • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

    • NACALAI TESQUE, INC. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

    • MDPI. (2022, December 29). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

    • ACS Publications. (2012, November 22). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Retrieved from [Link]

    • ACS Omega. (2018, March 14). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]

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    • ResearchGate. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

    • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

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    Comparative

    A Comparative Guide to the Efficacy of Substituted Quinolines in Oncology Research

    The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a vast and diverse family of compounds with significant therapeutic potential.[1][2][3] From the hi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a vast and diverse family of compounds with significant therapeutic potential.[1][2][3] From the historical success of quinine in treating malaria to the development of modern synthetic analogs, quinoline derivatives have consistently demonstrated a broad spectrum of biological activities.[2] In recent years, the focus has increasingly shifted towards their application in oncology, where substituted quinolines have emerged as promising candidates for the development of novel anticancer agents.[1][4][5] This guide provides a comparative analysis of the efficacy of various substituted quinolines, supported by experimental data and detailed methodologies, to assist researchers in navigating this dynamic field of drug discovery.

    The Versatility of the Quinoline Scaffold in Anticancer Drug Design

    The therapeutic potential of quinoline derivatives in oncology stems from their ability to interact with a multitude of cellular targets, leading to various anticancer effects. These mechanisms include, but are not limited to, the inhibition of protein kinases, intercalation into DNA, and the induction of apoptosis.[1][4][6] The specific biological activity is largely dictated by the nature and position of the substituents on the quinoline ring, allowing for a high degree of chemical modification to optimize potency and selectivity.

    Comparative Efficacy of Substituted Quinolines Against Cancer Cell Lines

    The cytotoxic activity of substituted quinolines is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparing their potency. The following tables summarize the IC50 values of representative substituted quinoline derivatives against various human cancer cell lines, as reported in peer-reviewed literature.

    Table 1: Anticancer Activity of 2-Substituted and 2,4-Disubstituted Quinoline Derivatives
    Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
    2-phenylquinoline (C-6 substituted)2-ArylHeLa (Cervical)8.3[7]
    2-(3,4-methylenedioxyphenyl)quinoline2-ArylPC3 (Prostate)31.37[7]
    Quinoline-2-carboxamide derivative2-Styryl/CarboxamidePC-3 (Prostate)1.29[2]
    2,4-disubstituted quinoline derivative2,4-DisubstitutedVariousNot Specified[1]
    Table 2: Anticancer Activity of 4-Substituted and Other Quinoline Derivatives
    Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
    Fluorinated quinoline analogue (6a)4-AnilinoMDA-MB-468 (Breast)2.5-5[8]
    Imidazo[4,5-c]quinoline derivative (39)Fused HeterocyclemTOR Kinase Assay1.4[9]
    4-aniline quinoline derivative (38)4-AnilinoPI3K Kinase Assay0.72[9]
    6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (7)PolysubstitutedT47D (Breast)0.016[10]

    Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method. The data presented here is for comparative purposes and is extracted from the cited literature.

    Unraveling the Mechanism of Action: Quinolines as Kinase Inhibitors

    A significant number of substituted quinolines exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[11][12] The quinoline scaffold can serve as a privileged structure for designing ATP-competitive kinase inhibitors.

    Targeting the PI3K/mTOR Signaling Pathway

    The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several quinoline-based molecules have been developed as inhibitors of key kinases within this pathway.

    Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by certain quinoline derivatives.

    PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Quinoline_PI3K Quinoline Derivatives Quinoline_PI3K->PI3K Quinoline_mTOR Quinoline Derivatives Quinoline_mTOR->mTORC1

    Caption: PI3K/mTOR pathway with inhibition by quinoline derivatives.

    Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[13][14][15] The protocol below provides a standardized workflow for determining the IC50 of a test compound.

    Workflow for MTT Cytotoxicity Assay

    MTT_Workflow Start Start Cell_Seeding 1. Seed cells into a 96-well plate Start->Cell_Seeding Incubation1 2. Incubate for 24 hours (allow cells to attach) Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of substituted quinoline Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

    Caption: Standard workflow for an MTT cytotoxicity assay.

    Detailed Step-by-Step Methodology
    • Cell Seeding:

      • Harvest and count cells from a healthy, sub-confluent culture.

      • Dilute the cells in a complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well for adherent cells).

      • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

      • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[16]

    • Compound Treatment:

      • Prepare a stock solution of the substituted quinoline in a suitable solvent (e.g., DMSO).

      • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

      • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

      • Incubate the plate for an additional 48 to 72 hours.[17]

    • MTT Addition and Solubilization:

      • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14][17]

      • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

      • Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[16]

    • Data Acquisition and Analysis:

      • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

      • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

      • Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value from the resulting dose-response curve.

    Structure-Activity Relationship (SAR) Insights

    The extensive research on substituted quinolines has provided valuable insights into their structure-activity relationships. For instance, the nature and position of substituents on the quinoline ring can significantly impact their anticancer potency.[18]

    • 2- and 4-Positions: Substitutions at the 2- and 4-positions of the quinoline ring are often crucial for activity. The introduction of aryl groups at the 2-position and amino or anilino groups at the 4-position has yielded compounds with potent cytotoxic effects.[1][17]

    • 6- and 8-Positions: Modifications at the 6- and 8-positions have also been shown to modulate the biological activity. For example, the presence of a methoxy group at the 6-position is a common feature in many bioactive quinolines.[10]

    • Fluorine Substitution: The incorporation of fluorine atoms can enhance the anticancer activity of quinoline derivatives, likely by improving their metabolic stability and cellular uptake.[8]

    Conclusion and Future Directions

    Substituted quinolines represent a highly promising and versatile class of compounds for the development of novel anticancer therapeutics. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, offer a rich platform for drug discovery.[1][3] Future research will likely focus on the development of highly selective kinase inhibitors, the exploration of novel cellular targets, and the use of advanced drug delivery systems to enhance the therapeutic index of these potent molecules. This guide provides a foundational understanding of the comparative efficacy of substituted quinolines, empowering researchers to make informed decisions in their quest for the next generation of cancer treatments.

    References

    • Bala, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5823-5849.
    • Khan, I., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
    • Kumar, A., et al. (2022). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 1-20.
    • Chawla, P., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

    • Al-Amiery, A. A., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Molecules, 27(22), 8031.
    • Panda, S. S., & Chakroborty, S. (2020). Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. [Link]

    • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
    • Chen, Y., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. ACS Medicinal Chemistry Letters, 3(10), 801-805. [Link]

    • Kuo, C. C., et al. (1998). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 41(18), 3373-3380. [Link]

    • Afzal, O., et al. (2015). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]

    • Kouznetsov, V. V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17768-17781. [Link]

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    • Kumar, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega.
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    • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
    • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
    • Al-Ostoot, F. H., et al. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

    • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5159. [Link]

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    Validation

    A Senior Application Scientist's Guide to Comparative Docking of Quinoline Derivatives

    An In-Depth Analysis of In Silico Performance Against Key Oncological and Antimicrobial Targets For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Analysis of In Silico Performance Against Key Oncological and Antimicrobial Targets

    For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoline derivatives in molecular docking studies. Quinoline and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties. Molecular docking is a powerful computational tool that predicts the binding affinity and interaction patterns of these small molecules with their biological targets, thereby guiding the synthesis and development of more potent and selective drugs.[1][2] This guide synthesizes key findings from comparative docking studies, offering a valuable resource for researchers in the field.

    The Rationale Behind a Docking-Focused Approach

    In the early stages of drug discovery, molecular docking serves as an invaluable in silico tool.[3] It allows for the rapid screening of large libraries of compounds against a protein target of known three-dimensional structure.[2] The primary output, a "docking score," is an estimation of the binding free energy, which helps to prioritize candidates for synthesis and subsequent in vitro testing.[1] A more negative docking score generally indicates a higher predicted binding affinity.

    However, it is crucial to approach these scores with scientific rigor. Docking scores are not absolute measures of affinity and can vary significantly based on the software, scoring function, and specific preparation of both the ligand and the protein.[3] Therefore, this guide emphasizes the context of each study and focuses on comparative data generated under consistent computational conditions.

    Comparative Analysis: Quinoline Derivatives in Action

    To illustrate the utility of comparative docking, we will examine two critical classes of enzymes that are well-established targets for quinoline-based inhibitors: Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase pivotal in oncology, and DNA Gyrase, an essential bacterial enzyme.

    Case Study 1: Targeting the EGFR Kinase Domain in Oncology

    The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[4] Its aberrant signaling is implicated in many human cancers, making it a prime target for inhibitor development.[5][6] Quinazoline-based compounds, structurally related to quinolines, have been particularly successful as EGFR inhibitors.[6][7]

    Molecular docking studies are instrumental in understanding how these inhibitors interact with the ATP-binding site of the EGFR kinase domain.[7] Key interactions often involve the formation of hydrogen bonds with backbone atoms of residues like Met793 and hydrophobic interactions within the pocket. For covalent inhibitors, a crucial interaction is the bond formed with the Cys797 residue.[8]

    Below is a summary of docking scores for various quinoline and quinazoline derivatives against EGFR, compiled from multiple studies.

    DerivativeTarget PDB IDDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
    Erlotinib 1M17(Not Specified)(Validated by redocking RMSD of 1.2 Å)Met769, Leu694, Leu764, Lys721, Ala719, Leu820[9]
    Quinazoline 4e (Not Specified for EGFR)(Not Specified)-4.46(Not Specified)[10]
    Gefitinib (Not Specified)(Not Specified)127.495 (Note: Different scoring scale)(Not Specified)[11]
    Designed Quinazoline 2 (Not Specified)(Not Specified)171.379 (Note: Different scoring scale)(Not Specified)[11]
    Designed Quinazoline 3 (Not Specified)(Not Specified)179.138 (Note: Different scoring scale)(Not Specified)[11]

    Note: Direct comparison of scores between different software and studies should be approached with caution due to variations in algorithms and scoring functions.[3] For instance, the scores from reference[11] utilize a different scale and are presented for relative comparison within that study.

    Case Study 2: Inhibition of Bacterial DNA Gyrase

    Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[12][13] The quinolone class of antibiotics functions by inhibiting this enzyme, leading to bacterial cell death.[12][14] Docking studies have been crucial in elucidating the binding mode of quinolones, which typically involves interaction with both the enzyme and the DNA it is processing.[13][15] These interactions stabilize the gyrase-DNA complex, preventing the re-ligation of DNA strands and causing lethal double-stranded breaks.[12]

    Here, we compare the docking performance of several quinoline derivatives against DNA gyrase from different bacterial species.

    DerivativeTarget OrganismTarget PDB IDDocking SoftwareDocking Score (kcal/mol)Reference
    Ciprofloxacin (Standard) Salmonella typhi5ZTJAutoDock Vina-7.7[16]
    Ligand 3 (Template) Salmonella typhi5ZTJAutoDock Vina-10.5[16]
    Designed Ligand La Salmonella typhi5ZTJAutoDock Vina-10.7[16]
    Designed Ligand Lb Salmonella typhi5ZTJAutoDock Vina-10.8[16]
    Fluoroquinoline 4 E. coli6F86AutoDock Vina-6.9[17]
    Fluoroquinoline 5 E. coli6F86AutoDock Vina-7.2[17]
    Fluoroquinoline 16 E. coli6F86AutoDock Vina-6.1[17]

    These results demonstrate how computational screening can identify novel derivatives (e.g., La and Lb) with predicted binding affinities superior to that of a standard drug like ciprofloxacin.[16]

    Experimental Protocols: A Self-Validating System

    The trustworthiness of any docking study hinges on a robust and well-documented protocol.[18] The following is a generalized, step-by-step methodology for a typical molecular docking experiment using the widely-used AutoDock Vina software.[17]

    Step 1: Ligand and Receptor Preparation

    The causality behind this initial step is critical: docking algorithms require precisely prepared structures with correct atom types, charges, and protonation states to calculate meaningful interactions.

    • Ligand Preparation :

      • Draw the 2D structures of the quinoline derivatives using chemical drawing software (e.g., ChemDraw).

      • Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Save the structures in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina), which typically involves adding polar hydrogens and assigning appropriate charges.

    • Receptor Preparation :

      • Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB) (e.g., 5UWD for EGFR, 6RKS for E. coli DNA Gyrase).[19][20]

      • Remove non-essential molecules from the PDB file, such as water molecules and co-crystallized ligands.

      • Add polar hydrogens and assign charges (e.g., Gasteiger charges) to the protein structure.

      • Save the prepared protein in the PDBQT format.

    Step 2: Molecular Docking with AutoDock Vina

    This phase simulates the binding process, exploring various orientations of the ligand within the target's active site.

    • Grid Box Generation : Define a three-dimensional grid box that encompasses the known active site of the target protein. The size and center of this box are critical parameters that dictate the search space for the docking algorithm.

    • Docking Execution : Run the docking simulation. AutoDock Vina will systematically sample different conformations and orientations of the ligand within the defined grid box.[3]

    • Analysis of Results : The software generates multiple binding poses for each ligand, ranked by their docking scores (binding affinities) in kcal/mol. The pose with the most negative binding energy is typically considered the most favorable. These results are then visualized and analyzed using software like PyMOL or Discovery Studio to inspect key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

    Step 3: Protocol Validation (Trustworthiness)

    A critical, self-validating step is to perform "redocking."[9][18]

    • Take the co-crystallized ligand that was removed during receptor preparation.

    • Dock this native ligand back into the active site using the exact same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[9]

    Visualizing the Process

    To better understand the workflow and the biological context, the following diagrams are provided.

    Molecular Docking Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Validation PDB Fetch Protein Structure (e.g., from PDB) Prep_Prot Prepare Protein (Add Hydrogens, Charges) PDB->Prep_Prot Ligand_2D Draw 2D Ligand (e.g., ChemDraw) Ligand_3D Convert to 3D & Energy Minimize Ligand_2D->Ligand_3D Prep_Lig Prepare Ligand (Add Hydrogens, Charges) Ligand_3D->Prep_Lig Grid Define Active Site Grid Box Prep_Prot->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Prep_Lig->Dock Grid->Dock Results Generate Poses & Scores (Binding Affinity) Dock->Results Analysis Visualize & Analyze Interactions (H-bonds, etc.) Results->Analysis Validation Protocol Validation (Redocking Native Ligand) Results->Validation

    Caption: A generalized workflow for comparative molecular docking studies.

    EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates STAT STAT Pathway EGFR->STAT Activates Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks ATP Binding

    Caption: Simplified EGFR signaling pathway targeted by quinoline-based inhibitors.

    Conclusion and Future Outlook

    Molecular docking is an indispensable computational technique in the modern drug discovery pipeline.[1] This guide demonstrates that through careful, comparative analysis of docking scores, researchers can gain critical insights into the structure-activity relationships of quinoline derivatives against key enzymes like EGFR and DNA gyrase. The presented data highlights how in silico methods can effectively prioritize potent drug candidates. However, it is imperative to remember that these are predictive models. The ultimate validation of these findings must come from experimental data, including synthesis, in vitro enzymatic assays, and cell-based studies.

    References

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    • Wani, R. R., & Chaudhari, H. K. (2018). Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. Current Computer-Aided Drug Design, 14(4), 322-337. Available at: [Link]

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    • Peng, Y.H., Wu, J.S., & Wu, S.Y. (2019). Crystal structure of EGFR kinase domain in complex with compound 78. RCSB Protein Data Bank. DOI: 10.2210/pdb6JZ0/pdb. Available at: [Link]

    • ResearchGate. (n.d.). Structure of Escherichia coli DNA gyrase (PDB: 6rks). ResearchGate. Available at: [Link]

    • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 6124-6128. Available at: [Link]

    • Vanden Broeck, A., et al. (2019). E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. RCSB Protein Data Bank. DOI: 10.2210/pdb6RKS/pdb. Available at: [Link]

    • Brvar, M., et al. (2012). Crystal structure of 24 kDa domain of E. coli DNA gyrase B in complex with small molecule inhibitor. RCSB Protein Data Bank. DOI: 10.2210/pdb4DUH/pdb. Available at: [Link]

    • Al-Suhaimi, K. M., et al. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 31(3), 123. Available at: [Link]

    • Al-Ostath, A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(5), 106543. Available at: [Link]

    • Ombrato, R., et al. (2019). The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. RCSB Protein Data Bank. DOI: 10.2210/pdb6FM4/pdb. Available at: [Link]

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    • Abdullahi, S. H., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and toxicity prediction. Journal of the Iranian Chemical Society, 19(3), 1019-1030. Available at: [Link]

    • Roy, K., et al. (2013). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. ResearchGate. Available at: [Link]

    • Rasyid, H., Purwono, B., & Pranowo, H. D. (2022). Design of New Quinazoline Derivative as EGFR (Epidermal Growth Factor Receptor) Inhibitor through Molecular Docking and Dynamics Simulation. Indonesian Journal of Chemistry, 22(1), 1-10. Available at: [Link]

    • Yoshida, H., et al. (1991). Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 35(8), 1647-1650. Available at: [Link]

    • Huang, X., et al. (2018). Bacterial GyrB ATPase domain in complex with a chemical fragment. RCSB Protein Data Bank. DOI: 10.2210/pdb5Z9P/pdb. Available at: [Link]

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    • Smith, R. D., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 7(8), e41836. Available at: [Link]

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    • Rahman, M., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications, 2023, 8858762. Available at: [Link]

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    Sources

    Comparative

    assessing the novelty and patentability of N,8-dimethyl-5-nitroquinolin-6-amine

    Strategic Evaluation of N,8-Dimethyl-5-nitroquinolin-6-amine: Patentability, Comparative Performance, and Synthetic Workflows As drug discovery pivots toward highly functionalized, conformationally locked heterocycles, q...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Evaluation of N,8-Dimethyl-5-nitroquinolin-6-amine: Patentability, Comparative Performance, and Synthetic Workflows

    As drug discovery pivots toward highly functionalized, conformationally locked heterocycles, quinoline derivatives have become foundational to modern medicinal chemistry. N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) —often abbreviated as NDNQA—is a critical advanced intermediate. It serves as a primary building block for synthesizing phosphodiesterase 10A (PDE10A) inhibitors targeting central nervous system (CNS) disorders[1] and acts as a precursor for biologically active imidazo[4,5-h]quinoline scaffolds[2].

    This guide provides an authoritative assessment of NDNQA’s patentability, objectively compares its performance against alternative intermediates, and outlines self-validating experimental workflows for its synthesis and downstream application.

    Patentability and IP Landscape Assessment

    A critical step in drug development is establishing Freedom to Operate (FTO) and identifying patentable whitespace. For NDNQA, the intellectual property landscape requires a nuanced, multi-tiered strategy.

    • Composition of Matter (Absolute Novelty): NDNQA is not patentable as a new chemical entity. Its structure and synthesis are explicitly disclosed in the prior art, notably in Sunovion Pharmaceuticals' patent CA2800618C for heteroaryl compounds[1], and it is commercially available through vendors like Bidepharm[3].

    • Method of Use (Secondary Patents): While its use as a PDE10A inhibitor precursor for schizophrenia is documented[1], utilizing NDNQA-derived compounds for uncharacterized targets (e.g., novel antimicrobial or antiviral pathways) remains highly patentable[2].

    • Process Patents: Novel, high-yield, or "green" synthetic routes to manufacture NDNQA or its downstream imidazo-quinoline derivatives can be patented if they demonstrate non-obvious improvements over existing base-catalyzed cyclization methods[2].

    IP_Strategy Compound N,8-dimethyl-5-nitroquinolin-6-amine (CAS: 1351516-54-5) CompMatter Composition of Matter Patentable? Compound->CompMatter NewUse Novel Method of Use (e.g., New Target) Compound->NewUse NewProcess Novel Synthetic Process (e.g., Green Chem) Compound->NewProcess Derivatives Novel Derivatives (e.g., Imidazo-quinolines) Compound->Derivatives PriorArt Prior Art Exists (e.g., CA2800618C) CompMatter->PriorArt Check NoPatent Unpatentable as New Chemical Entity PriorArt->NoPatent Result

    Logic tree for assessing the patentability of N,8-dimethyl-5-nitroquinolin-6-amine.

    Comparative Performance Analysis

    When designing a synthetic route, chemists must choose between utilizing basic precursors or investing in advanced intermediates like NDNQA. The table below quantifies the performance metrics of NDNQA against its direct precursor (6-chloro-8-methyl-5-nitroquinoline) and a simpler analog (5-nitroquinolin-6-amine).

    Performance MetricN,8-Dimethyl-5-nitroquinolin-6-amine (NDNQA)6-Chloro-8-methyl-5-nitroquinoline5-Nitroquinolin-6-amine
    Role in Workflow Advanced IntermediateBasic PrecursorBasic Intermediate
    Steric Profile High: C8-methyl locks conformation, N-methyl directs cyclization.Moderate: C8-methyl present, but lacks amine direction.Low: Unrestricted, prone to off-target side reactions.
    Reactivity (Cyclization) Excellent: Secondary amine readily undergoes base-catalyzed cyclization[2].N/A: Requires prior amination via SNAr[1].Moderate: Primary amine requires harsher activation.
    Downstream Utility PDE10A Inhibitors[1], Imidazo[4,5-h]quinolines[2].Broad (requires functionalization).General kinase inhibitors.
    Commercial Status Commercially Available (e.g., Bidepharm)[3].Commercially Available.Commercially Available.

    Strategic Takeaway: The N-methyl group in NDNQA is not merely a structural variation; it fundamentally alters the nucleophilic trajectory during intramolecular cyclization, drastically improving yields of purine-like imidazo-quinoline scaffolds compared to primary amine analogs[2].

    Mechanistic Pathway: Biological Application

    To understand the value of NDNQA, one must look at the biological efficacy of its derivatives. Compounds synthesized from NDNQA are potent inhibitors of PDE10A. By inhibiting PDE10A, these compounds prevent the degradation of cyclic nucleotides (cAMP/cGMP) in striatal neurons. This accumulation activates Protein Kinase A (PKA), which subsequently phosphorylates DARPP-32, leading to profound modulations in neuronal signaling relevant to schizophrenia and Huntington's disease[1].

    PDE10A_Pathway NDNQA NDNQA-Derived Inhibitor PDE10A PDE10A Enzyme NDNQA->PDE10A Inhibits cAMP cAMP / cGMP Pool PDE10A->cAMP Prevents Degradation PKA PKA / PKG Activation cAMP->PKA Activates DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Phosphorylates Neuro Neuronal Modulation DARPP32->Neuro Enhances

    Mechanistic pathway of PDE10A inhibition by NDNQA-derived compounds.

    Self-Validating Experimental Methodologies

    The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and scientific integrity.

    Protocol A: Synthesis of NDNQA via Nucleophilic Aromatic Substitution (SNAr)

    This protocol details the conversion of 6-chloro-8-methyl-5-nitroquinoline to NDNQA[1].

    • Step 1: Reagent Preparation. Dissolve 6-chloro-8-methyl-5-nitroquinoline (1.9 mmol) in 30 mL of absolute ethyl alcohol.

      • Causality: Ethanol is selected because it provides excellent solubility for the lipophilic quinoline while remaining fully miscible with the aqueous methanamine solution, ensuring a homogeneous reaction environment.

    • Step 2: Amination. Add an excess of methanamine solution to the mixture. Heat the reaction vessel to 80°C and stir for 1 hour.

      • Causality: The strong electron-withdrawing nature of the 5-nitro group activates the C6 position. Heating to 80°C provides the exact activation energy required to overcome the steric hindrance imposed by the adjacent functional groups without inducing thermal degradation[1]. Excess methanamine acts as both the nucleophile and an acid scavenger for the generated HCl.

    • Step 3: Self-Validation Checkpoint. Withdraw a 10 µL aliquot, dilute in methanol, and perform TLC (Hexane:EtOAc 3:1).

      • Validation: The disappearance of the starting material (higher Rf​ ) and the appearance of a bright yellow fluorescent spot (lower Rf​ ) confirms successful SNAr conversion. LC-MS must confirm a mass-to-charge ratio of [M+H]+=218.2 m/z.

    • Step 4: Workup. Concentrate under reduced pressure, extract with Dichloromethane (DCM, 50 mL), wash with deionized water (2 x 20 mL), and dry over anhydrous Na2​SO4​ .

    Protocol B: Base-Catalyzed Cyclization to Imidazo[4,5-h]quinoline Scaffolds

    This protocol utilizes NDNQA to synthesize advanced purine-like heterocycles[2].

    • Step 1: Base Generation. Freshly prepare a solution of sodium isopropoxide (3 mmol) in isopropyl alcohol (5 mL).

      • Causality: Sodium isopropoxide is a sterically bulky, strong base that effectively deprotonates the secondary amine of NDNQA without acting as a competing nucleophile.

    • Step 2: Cyclization. Add NDNQA (0.5 mmol) to the base solution and heat under reflux for 30–60 minutes.

      • Causality: Refluxing drives the intramolecular attack of the deprotonated amine onto the adjacent nitro group, forcing the cyclization cascade while minimizing intermolecular condensation side-reactions[2].

    • Step 3: Self-Validation Checkpoint. Monitor the reaction visually and spectrally.

      • Validation: A distinct color shift from bright yellow to deep orange indicates intermediate formation. Post-reflux 1H NMR must show the complete disappearance of the N-methyl doublet ( ∼2.9 ppm) and the emergence of characteristic imidazo-ring protons, confirming cyclization rather than mere deprotonation.

    • Step 4: Purification. Evaporate the solvent, dissolve the precipitate in water, and extract with butan-1-ol. Purify via flash chromatography using an EtOAc–EtOH (10:1) gradient[2].

    Conclusion

    N,8-dimethyl-5-nitroquinolin-6-amine (NDNQA) is a structurally privileged intermediate that bridges the gap between basic quinoline chemistry and advanced neuro-modulatory therapeutics. While its composition of matter is firmly in the public domain, its utility in generating novel PDE10A inhibitors and imidazo-quinoline scaffolds offers vast, untapped potential for process and use patents. By adhering to the self-validating protocols outlined above, researchers can reliably leverage NDNQA to accelerate their drug discovery pipelines.

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    Retrosynthesis Analysis

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    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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